molecular formula C9H19N B096197 3,3,5-Trimethylcyclohexylamine CAS No. 15901-42-5

3,3,5-Trimethylcyclohexylamine

カタログ番号: B096197
CAS番号: 15901-42-5
分子量: 141.25 g/mol
InChIキー: ZGMQLPDXPUINCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3,3,5-Trimethylcyclohexylamine, also known as isophorone diamine (IPDA), is a cycloaliphatic diamine valued in materials science for its role as a curing agent in high-performance epoxy resin systems. Its research value is particularly significant in the development of composites manufactured via processes like resin transfer moulding (RTM), where it contributes to optimal resin viscosity for thorough fiber preform impregnation . The reactivity profile of this amine hardener allows for tailored cure kinetics, which is a critical parameter for managing processing windows and the subsequent phase separation of thermoplastic toughening modifiers in the final composite matrix . Furthermore, the cycloaliphatic structure of this compound imparts enhanced resistance to UV-induced yellowing compared to aromatic amines, making it a subject of interest for coatings and composite applications where long-term optical clarity and aesthetic stability are required . Beyond its primary use in polymer science, this diamine has also demonstrated promising activity in emerging environmental research, showing high efficiency in the direct air capture (DAC) of carbon dioxide (CO₂) . In these systems, it facilitates a rapid phase-separation process, forming a solid carbamic acid and enabling efficient CO₂ removal from the atmosphere, which positions it as a compound of interest for developing next-generation carbon capture technologies . Its utility also extends to the synthesis of other valuable chemicals, such as isophorone diisocyanate (IPDI), a key precursor for weatherable polyurethane coatings .

特性

IUPAC Name

3,3,5-trimethylcyclohexan-1-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMQLPDXPUINCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10884858
Record name Cyclohexanamine, 3,3,5-trimethyl-
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Molecular Weight

141.25 g/mol
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CAS No.

15901-42-5, 32958-55-7, 32958-56-8
Record name 3,3,5-Trimethylcyclohexanamine
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Record name Cyclohexanamine, 3,3,5-trimethyl-
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Record name (trans)-3,3,5-Trimethylcyclohexylamine
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Record name (cis)-3,3,5-Trimethylcyclohexylamine
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Record name Cyclohexanamine, 3,3,5-trimethyl-
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Record name Cyclohexanamine, 3,3,5-trimethyl-
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Record name (trans)-3,3,5-trimethylcyclohexylamine
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Record name 3,3,5-trimethylcyclohexylamine
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Record name (cis)-3,3,5-trimethylcyclohexylamine
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Foundational & Exploratory

An In-depth Technical Guide to 3,3,5-Trimethylcyclohexylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3,3,5-trimethylcyclohexylamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Identity and Structure

This compound is a cycloaliphatic amine with the CAS Registry Number 15901-42-5.[1] Its chemical structure consists of a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5, and an amine group at position 1. This compound is also referred to as 3,5,5-trimethylcyclohexylamine or cyclohexanamine, 3,3,5-trimethyl-.[2][3]

The presence of methyl groups and the amine functional group on the cyclohexane ring contributes to its specific chemical and physical characteristics, including its basicity and reactivity in various chemical syntheses.[3] It is known to participate in reactions typical of primary amines, such as salt formation with acids and nucleophilic reactions.[3]

Chemical Structure Visualization

The two-dimensional structure of this compound is depicted below. The SMILES notation for this compound is CC1CC(N)CC(C)(C)C1.[3][4]

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₉H₁₉N[4][5]
Molecular Weight 141.26 g/mol [4][5]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 177 °C[4][6][7]
Density 0.84 g/mL[7]
Flash Point 60 °C[6]
pKa 10.69 ± 0.70 (Predicted)

Solubility Data

SolventSolubility
Water Data on the precise solubility of this compound in water is not readily available in the initial search results. However, it is generally expected that amines with a carbon count greater than six will have limited solubility in water.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available for this specific compound in the provided search results. However, standard methodologies for liquid amines can be applied.

Determination of Boiling Point (Micro Reflux Method)

This method is suitable for determining the boiling point of a small volume of a liquid sample.

Apparatus:

  • Test tube (150 mm diameter)

  • Small magnetic stirring bar

  • Heating block with a hot plate stirrer

  • Thermometer

  • Clamps and stand

  • Pasteur pipette

Procedure:

  • Using a Pasteur pipette, introduce approximately 0.5 mL of this compound into the test tube.

  • Add a small magnetic stirring bar to the test tube.

  • Place the test tube in the heating block, centered on the hot plate stirrer, and clamp it securely.

  • Clamp the thermometer and position it so that the bulb is approximately 1 cm above the surface of the liquid.

  • Turn on the stirrer to ensure gentle mixing of the liquid.

  • Begin heating the sample and observe for boiling (formation of bubbles) and the condensation of vapor on the walls of the test tube (refluxing).

  • The thermometer bulb should be positioned at the level of the vapor condensation ring for an accurate measurement.

  • Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.

  • Record the boiling point and cease heating.

Determination of Density (Pycnometer Method)

This method is used for the precise determination of the density of a liquid.

Apparatus:

  • Pycnometer (a specific gravity bottle of a known volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound at the same temperature as the water and weigh it (m₃).

  • The density (ρ) of the amine is calculated using the following formula: ρ = (m₃ - m₁) / V

Determination of Solubility in Water (Qualitative Method)

This procedure provides a qualitative assessment of the solubility of the amine in water.

Apparatus:

  • Test tubes

  • Pipettes or droppers

  • Vortex mixer or stirring rod

Procedure:

  • Add a small, measured amount (e.g., 0.1 mL) of this compound to a test tube.

  • Add a measured volume (e.g., 1 mL) of distilled water to the test tube.

  • Vigorously shake or vortex the test tube for a set period (e.g., 1 minute).

  • Allow the mixture to stand and observe for the formation of a single homogeneous phase (soluble) or two distinct layers (insoluble). The degree of cloudiness can indicate partial solubility.

Synthesis and Reactions

While a detailed synthesis protocol is beyond the scope of this guide, one method for the preparation of related compounds involves the ammoniation of isophorol.[2] this compound is expected to undergo reactions typical of a primary amine, including acylation, alkylation, and formation of Schiff bases.

Safety and Handling

This compound is a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Stereoisomers of 3,3,5-Trimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3,3,5-trimethylcyclohexylamine, a cycloaliphatic diamine with significant applications in the chemical industry, particularly as a monomer for polyamides and a curing agent for epoxy resins. This document details the stereochemical landscape of this compound, which exists as a pair of diastereomers, cis and trans, each of which is chiral and thus exists as a pair of enantiomers. The guide summarizes the available physicochemical properties, outlines experimental protocols for synthesis and stereoisomer separation, and discusses the implications of stereochemistry on potential biological activity. Due to the limited availability of specific experimental data for the individual, pure stereoisomers in publicly accessible literature, this guide consolidates information on the commercially available isomer mixture and supplements it with established principles of stereochemistry and separation science.

Introduction to the Stereoisomers of this compound

This compound, also known as isophorone diamine (IPDA), is a C10 cycloaliphatic diamine with the chemical formula C₁₀H₂₂N₂. The structure contains two chiral centers, leading to the existence of four stereoisomers. These stereoisomers are grouped into two pairs of diastereomers: cis and trans.

  • Cis Isomer: The amino and aminomethyl groups are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers, (1R,3R)- and (1S,3S)-3-aminomethyl-3,5,5-trimethylcyclohexylamine.

  • Trans Isomer: The amino and aminomethyl groups are on opposite sides of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers, (1R,3S)- and (1S,3R)-3-aminomethyl-3,5,5-trimethylcyclohexylamine.

The industrial synthesis of this compound typically yields a mixture of the cis and trans isomers. The ratio of these isomers can vary depending on the manufacturing process, with reported cis:trans ratios ranging from approximately 3:1 to 25:75.[1][2] The distinct spatial arrangement of the functional groups in the cis and trans isomers is expected to confer different physicochemical and biological properties.

Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂N₂[1]
Molecular Weight 170.30 g/mol [1]
Appearance Colorless to light-yellow liquid[3]
Melting Point 10 °C[1][4][5]
Boiling Point 247 °C at 1013 hPa[1][4][5]
Density 0.922 - 0.924 g/cm³ at 20 °C[4][5]
Vapor Pressure 0.02 hPa at 20 °C[1]
Water Solubility Miscible[1]
pKa ~10.4[1]
Refractive Index (n²⁰/D) 1.488[5][6]
CAS Number (Mixture) 2855-13-2[1]
CAS Number (cis) 71954-30-8[1]
CAS Number (trans) 71954-29-5[1]

Experimental Protocols

Synthesis of this compound Isomer Mixture

The industrial synthesis of this compound is typically achieved through the hydrogenation of isophorone nitrile. A general laboratory-scale procedure is as follows:

Reaction: Hydrogenation of Isophorone Nitrile

Procedure:

  • A high-pressure autoclave is charged with isophorone nitrile, a suitable solvent (e.g., methanol), and a Raney cobalt or nickel catalyst.

  • Ammonia is introduced into the reactor.

  • The autoclave is sealed and purged with hydrogen gas.

  • The reactor is pressurized with hydrogen to a specified pressure (e.g., 6 MPa) and heated to a designated temperature (e.g., 120 °C).

  • The reaction mixture is agitated for a sufficient time to ensure complete conversion (e.g., 8 hours).

  • After cooling and venting, the catalyst is removed by filtration.

  • The solvent and excess ammonia are removed by distillation.

  • The resulting crude this compound is purified by fractional distillation to yield a mixture of cis and trans isomers.

Diagram 1: General workflow for the synthesis of the this compound isomer mixture.
Separation of Stereoisomers

A common strategy for separating diastereomers is through the formation of salts with a resolving agent, followed by fractional crystallization.

Principle: The diastereomeric salts formed between the cis and trans isomers and a suitable acid will have different solubilities in a given solvent system, allowing for their separation by crystallization.

Generalized Protocol:

  • The mixture of cis and trans-3,3,5-trimethylcyclohexylamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

  • A stoichiometric amount of an acid (e.g., hydrochloric acid, sulfuric acid, or a chiral acid like tartaric acid) is added to the solution to form the corresponding ammonium salts.

  • The solution is slowly cooled or partially evaporated to induce crystallization.

  • The crystals, enriched in the less soluble diastereomeric salt, are collected by filtration.

  • The purity of the separated salt can be enhanced by recrystallization.

  • The free amine is recovered from the purified salt by treatment with a base (e.g., NaOH) and extraction.

A method for the resolution of the enantiomers of cis-3,3,5-trimethylcyclohexylamine has been reported, utilizing diastereomeric salt formation with a chiral acid.[2][7]

Resolving Agent: Dibenzoyltartaric acid.

Procedure:

  • A solution of racemic cis-3,3,5-trimethylcyclohexylamine in a suitable solvent is treated with one equivalent of dibenzoyltartaric acid.

  • The resulting diastereomeric salts are separated by fractional crystallization.

  • The resolved enantiomers of the amine are then liberated from their respective salts by treatment with a base.

Diagram 2: Conceptual workflow for the separation of stereoisomers of this compound.

Stereochemistry and Potential Biological Activity

While specific pharmacological studies differentiating the biological activities of the cis and trans isomers of this compound are not prominent in the available literature, the principles of stereochemistry in drug design and action are well-established. The distinct three-dimensional structures of stereoisomers can lead to significant differences in their interactions with chiral biological targets such as enzymes and receptors.

One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. This is because the binding site of a biological target is itself chiral and will interact differently with the different stereoisomers of a molecule, analogous to how a hand (chiral) fits differently into a left-handed versus a right-handed glove.

Diagram 3: Conceptual diagram illustrating differential biological activity of stereoisomers.

Conclusion

The stereoisomers of this compound represent an important area of study due to the compound's industrial relevance and the potential for stereoisomer-specific properties. While comprehensive data on the individual cis and trans isomers are sparse in the public domain, this guide provides a foundational understanding based on the properties of the isomer mixture and established principles of stereoisomer synthesis and separation. Further research into the isolation and characterization of the pure stereoisomers is warranted to fully elucidate their distinct physicochemical and biological profiles, which could open new avenues for their application in materials science and drug development.

References

The Chiral Nature of Isophorone Diamine: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isophorone diamine (IPDA), systematically named 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, is a cycloaliphatic diamine that serves as a cornerstone in modern polymer and materials science. While widely used as a high-performance curing agent for epoxy resins and as a key precursor to isophorone diisocyanate (IPDI) for polyurethanes, the inherent chirality of its molecular structure is often overlooked.[1][2] This chirality, arising from two stereocenters, results in the existence of four distinct stereoisomers.[3][4]

Industrially, IPDA is produced as a mixture of these isomers, but the separation and utilization of enantiomerically pure forms unlock advanced applications in asymmetric synthesis, chiral polymers, and potentially, the development of novel pharmaceuticals. This guide provides an in-depth exploration of the stereochemistry of IPDA, detailed protocols for its synthesis and chiral separation, and a discussion of the critical implications of its chiral nature in advanced synthesis.

The Stereoisomers of Isophorone Diamine

The structure of IPDA contains two chiral centers at the C1 and C3 positions of the cyclohexane ring. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The commercial mixture typically contains these isomers in a cis-to-trans ratio of approximately 3:1.[3][4]

The cis-isomer has the aminomethyl group and the amino group on the same side of the ring, while in the trans-isomer, they are on opposite sides. X-ray crystallography has shown that cis-IPDA preferentially adopts a chair conformation where both the amino and aminomethyl substituents occupy equatorial positions, a key factor in its synthetic applications.[3][4] Each of these diastereomers is a racemic mixture of two enantiomers:

  • (±)-cis-Isophorone Diamine: Comprising (1R, 3S)-IPDA and (1S, 3R)-IPDA.

  • (±)-trans-Isophorone Diamine: Comprising (1R, 3R)-IPDA and (1S, 3S)-IPDA.

The physical properties of the standard isomeric mixture are well-documented. However, separating these isomers is crucial for specialized applications that rely on stereochemical purity.

Data Presentation: Physical and Chemical Properties

The quantitative properties of the standard commercial IPDA mixture are summarized below. Data for individual, separated isomers is sparse in publicly available literature, highlighting the specialized nature of their use.

PropertyValue (Isomeric Mixture)Reference(s)
Molecular Formula C₁₀H₂₂N₂[2]
Molar Mass 170.30 g/mol [2]
Appearance Colorless to light-yellow liquid[5]
Density 0.922 - 0.924 g/mL at 20 °C[2]
Melting Point 10 °C (50 °F)[2]
Boiling Point 247 °C (477 °F) at 1013 hPa[2]
Flash Point 117 °C (243 °F)[2]
Water Solubility Very good / Miscible[2]
Refractive Index (n_D) 1.4880 at 20 °C[2]
pH 11.6 (10 g/L in H₂O at 20 °C)
Specific Optical Rotation ([α]²⁰_D) 0° (as a racemic mixture)[6]

Synthesis and Chiral Separation

The production of IPDA and the subsequent isolation of its stereoisomers are multi-step processes requiring precise control over reaction conditions.

Industrial Synthesis of Isomeric IPDA

The standard industrial synthesis begins with isophorone and proceeds through a three-step sequence to yield the isomeric mixture of IPDA.[7][8] This process involves cyanidation, imination, and finally, catalytic hydrogenation.

G cluster_0 Industrial Synthesis of Isophorone Diamine (IPDA) Isophorone Isophorone IPN Isophorone Nitrile (IPN) Isophorone->IPN 1. Cyanidation (+ HCN or NaCN/Acid) IPNim Isophorone Imine (IPNim) IPN->IPNim 2. Imination (+ NH3, Catalyst) IPDA Isophorone Diamine (IPDA) (cis/trans Isomer Mixture) IPNim->IPDA 3. Hydrogenation (+ H2, NH3, Catalyst)

Caption: Industrial synthesis pathway for isophorone diamine.

Experimental Protocol 1: Optimized Synthesis of IPDA Isomeric Mixture

This protocol is based on the optimized laboratory-scale synthesis reported by Zhang et al.[8]

Step 1: Cyanidation to Isophorone Nitrile (IPN)

  • Apparatus: A three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

  • Reagents:

    • Isophorone: 0.0669 mol

    • Sodium Cyanide (NaCN): 0.048 mol

    • N,N-Dimethylformamide (DMF): Reaction medium

    • Ammonium Chloride (NH₄Cl) solution: 5 mL (6 mol/L)

  • Procedure:

    • Charge the flask with isophorone, NaCN, and DMF.

    • Heat the mixture to 70°C with stirring.

    • Slowly add the NH₄Cl solution dropwise.

    • Maintain the reaction at 70°C for 4 hours.

    • Monitor reaction completion via GC. The expected yield of IPN is ~94.9%.[8]

Step 2: Imination to Isophorone Imine (IPNim)

  • Apparatus: A high-pressure autoclave.

  • Reagents:

    • Isophorone Nitrile (IPN) from Step 1.

    • Calcium Oxide (CaO): Catalyst.

    • Ammonia (NH₃).

  • Procedure:

    • Charge the autoclave with IPN and CaO catalyst.

    • Pressurize the reactor with ammonia to 0.2 MPa.

    • Heat the mixture to 70°C and maintain for 4 hours with stirring.

    • Monitor conversion via GC. Expected conversion of IPN is ~97.4%, with a yield of IPNim around 87.6%.[8]

Step 3: Hydrogenation to Isophorone Diamine (IPDA)

  • Apparatus: A high-pressure autoclave.

  • Reagents:

    • Isophorone Imine (IPNim) from Step 2.

    • Raney Cobalt (Raney Co): Catalyst (approx. 2 g).

    • Ammonia (NH₃).

    • Hydrogen (H₂).

  • Procedure:

    • Charge the autoclave with the IPNim solution and Raney Co catalyst.

    • Pressurize with ammonia to 0.2 MPa.

    • Pressurize with hydrogen to 6 MPa.

    • Heat the reaction to 120°C and maintain for 8 hours with vigorous stirring.

    • After cooling and depressurization, the product is purified. Expected conversion is 100%, with a final IPDA yield of ~95.6%.[8]

Chiral Separation of cis-Isophorone Diamine

The separation of the cis-IPDA enantiomers is paramount for its use in asymmetric synthesis. The most effective large-scale method is classical resolution via diastereomeric salt formation.[3][4]

G cluster_1 Workflow for Optical Resolution of cis-IPDA Racemic (±)-cis-IPDA (Racemic Mixture) Salt Diastereomeric Salt Formation Racemic->Salt + Dibenzoyl Tartaric Acid Crystallize Fractional Crystallization Salt->Crystallize Isolate Isolate Diastereomerically Pure Salt Crystals Crystallize->Isolate Liberate Liberation of Free Amine Isolate->Liberate + Base (e.g., NaOH) Pure Enantiomerically Pure cis-IPDA Liberate->Pure

Caption: Workflow for the optical resolution of cis-IPDA.

Experimental Protocol 2: Optical Resolution of (±)-cis-IPDA

This protocol is adapted from the large-scale resolution method developed by Berkessel et al.[3][4]

  • Objective: To separate the enantiomers of cis-IPDA by forming diastereomeric salts with a chiral resolving agent.

  • Materials:

    • (±)-cis-Isophorone Diamine (separated from the industrial cis/trans mixture).

    • (-)-O,O'-Dibenzoyl-L-tartaric acid (resolving agent).

    • Methanol (solvent).

    • Sodium Hydroxide (NaOH) solution.

    • Diethyl ether or other suitable extraction solvent.

  • Procedure:

    • Salt Formation: Dissolve (±)-cis-IPDA in warm methanol. In a separate flask, dissolve an equimolar amount of (-)-O,O'-dibenzoyl-L-tartaric acid in warm methanol.

    • Combine the two solutions. A salt will begin to precipitate.

    • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystallization. The salt of one enantiomer will preferentially crystallize due to lower solubility.

    • Isolation: Collect the crystals by vacuum filtration and wash with cold methanol. The purity of the diastereomeric salt can be checked by measuring the optical rotation of the free amine liberated from a small sample. Repeat crystallization if necessary to achieve high diastereomeric excess.

    • Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an excess of a strong base, such as 2M NaOH solution, to deprotonate the amine and dissolve the tartaric acid derivative.

    • Extraction: Extract the liberated, enantiomerically pure cis-IPDA from the aqueous solution using a suitable organic solvent like diethyl ether.

    • Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the pure enantiomer of cis-IPDA. The other enantiomer can be recovered from the mother liquor.

Implications of Chirality in Synthesis

The control over IPDA's stereochemistry has profound implications in the synthesis of advanced materials and chiral molecules.

Asymmetric Synthesis and Catalysis

Enantiomerically pure IPDA is a valuable C₂-asymmetric building block for synthesizing chiral ligands, particularly for asymmetric catalysis. Its 1,4-diamine structure is ideal for creating "salen" type ligands through condensation with salicylaldehyde derivatives. The defined stereochemistry of the IPDA backbone forces the resulting metal-salen complex into a specific chiral conformation, which can then be used to catalyze enantioselective reactions such as asymmetric epoxidations or cyclopropanations.[3][4][9] The rigid, equatorial positioning of the functional groups in cis-IPDA ensures a well-defined and predictable coordination environment around the metal center.[3]

G cluster_2 Synthesis of a Chiral Salen Ligand IPDA_enant Enantiopure cis-IPDA Ligand Chiral Salen Ligand IPDA_enant->Ligand Salicylaldehyde 2x Substituted Salicylaldehyde Salicylaldehyde->Ligand Catalyst Chiral Metal-Salen Catalyst (for Asymmetric Synthesis) Ligand->Catalyst Metal Metal Ion (e.g., Ni²⁺, Mn³⁺) Metal->Catalyst

Caption: Use of enantiopure IPDA in chiral ligand synthesis.

Polymer Chemistry

In polymer science, the stereochemistry of the diamine monomer directly influences the properties of the resulting polymer.

  • Reactivity and Processing: The cis and trans isomers of IPDA, and their corresponding diisocyanates (IPDI), exhibit different reactivities.[10] This difference can be exploited to control the curing process of epoxy resins. For instance, using an IPDA mixture enriched in the trans isomer can increase the pot life of an epoxy formulation, allowing for a longer working time before the material hardens.[10]

  • Polymer Architecture: When enantiopure IPDA is used as a monomer in step-growth polymerization, it introduces a regular, repeating chiral unit into the polymer backbone.[11][12] This can lead to polymers with unique secondary structures, such as helical conformations, which can be used as chiral stationary phases in HPLC for separating other racemic compounds.[12]

Drug Development

The principles of chirality are central to drug development, as enantiomers of a drug molecule often have vastly different pharmacological and toxicological profiles. While IPDA itself is not a therapeutic agent, its role as a chiral building block is highly relevant.

  • Chiral Scaffolds: Enantiopure IPDA can serve as a rigid, chiral scaffold for the synthesis of complex drug molecules. Its two distinct amine groups can be functionalized selectively to build out different parts of a molecule with precise spatial control.

  • Drug Delivery Systems: IPDA is used to create polymers for drug delivery. Using enantiopure IPDA to synthesize the polymer matrix could lead to materials with more defined nano- and micro-structures. This could improve control over drug loading and release kinetics, a critical factor in designing effective drug delivery vehicles. The specific stereochemistry could also influence interactions with biological targets, potentially enabling targeted delivery.

Conclusion

Isophorone diamine is more than just a bulk chemical for polymer production; it is a versatile chiral platform. Its industrial synthesis provides a readily available mixture of four stereoisomers, from which the enantiomerically pure cis-isomers can be isolated on a large scale. Understanding and harnessing the distinct properties of these stereoisomers allows researchers to move beyond generic formulations. The use of enantiopure IPDA as a chiral building block enables the logical design of asymmetric catalysts, the synthesis of polymers with controlled architectures, and offers new possibilities for creating sophisticated molecular structures essential for drug discovery and development. The continued exploration of IPDA's chiral nature will undoubtedly lead to further innovations in materials science and medicinal chemistry.

References

The Synthesis of Isophorone Diisocyanate from 3,3,5-Trimethylcyclohexylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophorone diisocyanate (IPDI) is a crucial aliphatic diisocyanate renowned for its application in the synthesis of light-stable and weather-resistant polyurethanes. Unlike its aromatic counterparts, IPDI-based polyurethanes exhibit exceptional resistance to yellowing upon exposure to UV light, making them indispensable for high-performance coatings, adhesives, sealants, and elastomers. This technical guide provides an in-depth overview of the synthesis of IPDI, with a core focus on the conversion of its direct precursor, 3,3,5-trimethylcyclohexylamine, more commonly known as isophorone diamine (IPDA). This document details the critical phosgenation step, presenting both laboratory-scale and industrial experimental protocols. Quantitative data on reaction parameters, yields, and purity are systematically summarized. Furthermore, this guide includes a schematic representation of the synthesis pathway to facilitate a comprehensive understanding of the process.

Introduction

Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate characterized by two isocyanate groups with differing reactivity, which allows for selective reactions and the formation of prepolymers with a narrow molecular weight distribution. The synthesis of IPDI is a multi-step industrial process that begins with the self-condensation of acetone to produce isophorone.[1] This is followed by hydrocyanation to form isophorone nitrile, which then undergoes reductive amination to yield isophorone diamine (IPDA), a mixture of cis and trans isomers.[1] The pivotal final step in the synthesis of IPDI is the phosgenation of IPDA.[1] This guide will focus on this terminal conversion, providing detailed methodologies and quantitative data relevant to researchers and professionals in chemical synthesis.

Synthesis Pathway: From Isophorone Diamine to Isophorone Diisocyanate

The conversion of isophorone diamine (IPDA) to isophorone diisocyanate (IPDI) is achieved through a phosgenation reaction. This process involves the reaction of the primary amine groups of IPDA with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene. The overall reaction transforms the two amine functionalities into highly reactive isocyanate groups.

IPDI_Synthesis IPDA This compound (Isophorone Diamine, IPDA) Crude_IPDI Crude IPDI IPDA->Crude_IPDI Phosgenation Phosgene Phosgene (COCl₂) or Triphosgene IPDI Isophorone Diisocyanate (IPDI) Purification Purification (Vacuum Distillation) Purification->IPDI Crude_IPDI->Purification

Caption: General workflow for the synthesis of IPDI from IPDA.

Experimental Protocols

The phosgenation of IPDA can be performed using either gaseous phosgene, which is common in industrial settings, or a solid phosgene precursor like triphosgene, which is often preferred for laboratory-scale synthesis due to easier handling.[1][2]

Safety Precaution: Phosgene and its precursors are extremely toxic and corrosive. Isophorone diisocyanate is also highly toxic if inhaled and is a severe skin and eye irritant. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.

Protocol 1: Laboratory-Scale Phosgenation using Triphosgene

This protocol is adapted from a method utilizing triphosgene as a safer alternative to gaseous phosgene in a laboratory environment.[2]

Materials:

  • Isophorone Diamine (IPDA)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Inert solvent (e.g., ethylene dichloride, toluene, or chloroform)[2]

  • Nitrogen gas

  • Catalyst (optional, e.g., paraformaldehyde or triethylamine)[2]

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas outlet leading to a scrubber (containing a caustic solution).

  • Heating mantle with a temperature controller.

  • Cooling bath (e.g., ice-water or dry ice-acetone).

  • Vacuum distillation apparatus.

Procedure:

  • Solution Preparation:

    • Dissolve triphosgene in the chosen inert organic solvent in the three-neck flask.

    • In a separate vessel, dissolve isophorone diamine in the same solvent.[2]

  • Initial Reaction (Cold Phosgenation):

    • Cool the triphosgene solution to a temperature between -20°C and 5°C using a cooling bath.[2]

    • Purge the system with nitrogen gas.

    • Slowly add the isophorone diamine solution dropwise from the dropping funnel over a period of 2-7 hours, while maintaining the low temperature.[2] This exothermic reaction forms intermediate carbamoyl chlorides.

  • Thermolysis (Hot Phosgenation):

    • After the addition is complete, gradually heat the reaction mixture to reflux temperature and maintain for 2-8 hours to complete the conversion to the diisocyanate.[2]

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove any solid byproducts.

    • The crude IPDI is then purified by vacuum distillation to obtain the final product.[2]

Protocol 2: Industrial Phosgenation Process in o-Dichlorobenzene

This protocol describes a typical industrial-scale process using gaseous phosgene.[1][3]

Materials:

  • Isophorone Diamine (IPDA)

  • Phosgene (gaseous)

  • o-Dichlorobenzene (solvent)

  • Hydrogen Chloride (gas)

Equipment:

  • Jacketed glass reactor for salification.

  • Photochemical reactor for phosgenation.

  • Distillation column for phosgene removal.

  • Vacuum rectification column for purification.

Procedure:

  • Salification:

    • A solution of IPDA in o-dichlorobenzene is reacted with hydrogen chloride gas at 30-45°C to form a slurry of IPDA dihydrochloride.[1] This step converts the amine to its salt, which can lead to a cleaner reaction.

  • Phosgenation:

    • The hydrochloride slurry is transferred to a reactor and heated.

    • Phosgene gas is introduced as the temperature reaches approximately 60°C, and the reaction temperature is maintained at around 130-140°C.[1][3] The reaction is continued until the solution becomes clear, indicating the completion of the reaction.

  • Phosgene Removal:

    • Excess phosgene is removed from the reaction mixture by heating to about 180°C at atmospheric pressure.[1][3]

  • Purification:

    • The crude IPDI is purified by vacuum rectification. The final product is collected at a temperature of 150-160°C and a pressure of 0.5 KPa.[1][3][4]

Quantitative Data

The following tables summarize the quantitative parameters for the synthesis of IPDI from IPDA based on the described protocols.

Table 1: Reaction Parameters for Laboratory-Scale Synthesis using Triphosgene

ParameterValueReference
Reactant Molar Ratio (IPDA:Triphosgene)1-2 : 1[2]
SolventEthylene dichloride, Toluene, or Chloroform[2]
Cold Phosgenation Temperature-20°C to 5°C[2]
Cold Phosgenation Time2 - 7 hours[2]
Hot Phosgenation TemperatureReflux[2]
Hot Phosgenation Time2 - 8 hours[2]
Reported Yield85.5% - 93.2%[2]
Reported Purity93.1% - 97.5%[2]

Table 2: Reaction Parameters for Industrial Phosgenation in o-Dichlorobenzene

ParameterValueReference
Solvento-Dichlorobenzene[1]
Salification Temperature30°C - 45°C[1]
Phosgenation Temperature130°C - 140°C[1][3]
Phosgene Removal Temperature~180°C[1][3]
Purification Conditions150-160°C at 0.5 KPa[1][3][4]
Reported Yield95% - 99.9%[1][3][5]
Reported Purity> 99.5%[1][3][4]

Characterization of Isophorone Diisocyanate

The successful synthesis of IPDI can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The appearance of a strong absorption band around 2250-2275 cm⁻¹ is characteristic of the N=C=O stretching vibration of the isocyanate group, and the disappearance of N-H stretching bands of the primary amine confirms the reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the IPDI molecule.[6]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the product and to study its fragmentation pattern for structural confirmation.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized IPDI and to quantify any residual starting material or byproducts.[7]

Conclusion

The phosgenation of this compound (isophorone diamine) is a well-established and efficient method for the production of isophorone diisocyanate, a vital component in the polyurethane industry. While the use of highly toxic reagents necessitates stringent safety protocols, the process, whether carried out with gaseous phosgene on an industrial scale or with triphosgene in a laboratory setting, can achieve high yields and purity. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis and application of this important chemical intermediate.

References

Commercial production and purification of isophorone diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Production and Purification of Isophorone Diamine

Isophorone diamine (IPDA) is a cycloaliphatic diamine used extensively as a curing agent for epoxy resins and as a primary building block for polyamides and the synthesis of isophorone diisocyanate (IPDI), a key component in polyurethane systems.[1] Chemically, it is a mixture of cis and trans isomers of 3-aminomethyl-3,5,5-trimethylcyclohexylamine.[1] Its unique structure, featuring a cyclohexane ring with multiple alkyl groups and two amine groups of differing reactivity, imparts excellent mechanical strength, chemical resistance, and color stability to the polymers it forms.[1][2]

This technical guide provides a comprehensive overview of the commercial production and purification processes for isophorone diamine, intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Commercial Production of Isophorone Diamine

The industrial synthesis of isophorone diamine is a multi-step process that begins with isophorone, which is itself derived from the self-condensation of acetone.[3][4][5] The primary pathway involves the conversion of isophorone to isophorone nitrile (IPN), followed by a reductive amination to yield the final diamine product.[3][6]

Step 1: Synthesis of Isophorone Nitrile (IPN)

The first stage is the hydrocyanation of isophorone. This reaction involves the addition of hydrogen cyanide (HCN) across the carbon-carbon double bond of the isophorone molecule.[3]

  • Reactants : Isophorone and hydrogen cyanide. For safety reasons, HCN is often generated in situ by acidifying sodium cyanide (NaCN) with a reagent like ammonium chloride (NH4Cl).[3][7]

  • Catalysts : The reaction is typically carried out in the presence of basic catalysts.[8] Examples include alkali-metal hydroxides (NaOH), carbonates (K2CO3), or basic anion exchange resins.[8][9]

  • Reaction Medium : Aprotic polar solvents such as N,N-dimethylformamide (DMF) are commonly used.[3][7]

  • Process : The reaction is an example of 1,4-nucleophilic addition to the conjugated system of isophorone.[3]

Step 2: Reductive Amination of Isophorone Nitrile (IPN) to Isophorone Diamine (IPDA)

The conversion of IPN to IPDA is the core of the synthesis and proceeds via reductive amination in the presence of ammonia and hydrogen under high pressure.[3][6] This step effectively converts the ketone group to a primary amine and the nitrile group to a primary aminomethyl group.[1][10] The process can be conceptually divided into two transformations occurring simultaneously:

  • Imination : The carbonyl group of IPN reacts with ammonia (NH3) to form an intermediate, 3-cyano-3,5,5-trimethylcyclohexaneimine, also known as isophorone imine (IPNim).[3][11]

  • Hydrogenation : The intermediate imine and the nitrile group are simultaneously hydrogenated to form the two primary amine groups of IPDA.[3]

  • Catalysts : A variety of hydrogenation catalysts are used commercially, with cobalt-based catalysts (e.g., Raney Cobalt, Co/SiO2) and Ruthenium-based catalysts (e.g., Ru/SiO2) being common.[2][10][12] Nickel and other noble metal catalysts can also be employed.[13]

  • Reaction Environment : The reaction is conducted in an environment of excess ammonia and high-pressure hydrogen.[3][13] Solvents like lower alcohols (methanol, ethanol) are often used.[2][10]

  • Isomer Control : IPDA is produced as a mixture of cis and trans isomers, with the commercial product typically having a cis/trans ratio of approximately 75:25.[13] This ratio can be influenced by adjusting reaction conditions, such as employing a two-step temperature profile during hydrogenation.[13]

Data Presentation

Table 1: Summary of Reaction Conditions for Isophorone Nitrile (IPN) Synthesis
ParameterConditionReference
Starting Material Isophorone (IPH)[3]
Cyanide Source NaCN with NH4Cl (aq)[3][7]
Catalyst Basic (e.g., CaO, anion exchange resin)[8][14]
Solvent N,N-dimethylformamide (DMF)[3][7]
Temperature 70 - 120 °C[3][7]
Reaction Time 4 hours[3][7]
Typical Yield ~95%[7]
Table 2: Summary of Reaction Conditions for Isophorone Diamine (IPDA) Synthesis
ParameterConditionReference
Starting Material Isophorone Nitrile (IPN)[2][12]
Reactants Ammonia (NH3), Hydrogen (H2)[7][12]
Catalyst Raney Co or Ru/SiO2[2][7]
Solvent Methanol, Ethanol[2][12]
Temperature 40 - 220 °C[2][12]
Pressure 6 - 15 MPa[2][7]
Reaction Time 4 - 10 hours[2][7]
Typical Yield >95%[7]

Experimental Protocols

Protocol 1: Synthesis of Isophorone Nitrile (IPN)

This protocol is based on optimized conditions reported in the literature.[7]

  • Apparatus Setup : Equip a three-necked flask with a reflux condenser, a thermometer, a mechanical stirrer, and a constant pressure dropping funnel.

  • Charging Reactants : To the flask, add 10 g (0.0669 mol) of isophorone, 2.35 g (0.048 mol) of sodium cyanide (NaCN), and 9 mL of N,N-dimethylformamide (DMF).

  • Heating : Begin stirring and heat the mixture to 70°C.

  • Addition of Acidifier : Slowly add 5 mL of a 6 mol/L aqueous solution of ammonium chloride (NH4Cl) through the dropping funnel over a period of 30 minutes.

  • Reaction : Maintain the reaction temperature at 70°C with continuous stirring for 4 hours.

  • Work-up : After cooling to room temperature, the reaction mixture can be processed to isolate the IPN crude product, typically through extraction and solvent removal, before purification by distillation or recrystallization.[14][15]

Protocol 2: Synthesis of Isophorone Diamine (IPDA) via Reductive Amination

This protocol is a representative example based on patent literature.[12]

  • Apparatus Setup : Use a high-pressure autoclave (e.g., 100 mL capacity) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Charging Reactor : Add 2.5 g of isophorone nitrile (IPN), 40 mL of anhydrous methanol, and 0.75 g of an activated metal cobalt catalyst to the autoclave.

  • Purging : Seal the reactor and purge it with nitrogen gas to remove air.

  • Ammonia Addition : Introduce ammonia gas until the internal pressure reaches 0.1-0.2 MPa.[7][12]

  • Hydrogenation : Pressurize the reactor with hydrogen gas to 8 MPa.

  • Reaction : Heat the reactor to 120°C and maintain these conditions with vigorous stirring for 8 hours.[7][12]

  • Work-up : After the reaction, cool the autoclave to room temperature and carefully vent the excess gas. The reaction mixture is then filtered to remove the catalyst. The filtrate contains the crude isophorone diamine.[12]

Protocol 3: Purification of Isophorone Diamine

Crude IPDA from the synthesis contains solvent, unreacted intermediates, and by-products. The primary purification method is distillation.[1]

  • Catalyst Removal : Ensure all solid catalyst particles are removed from the crude reaction mixture by filtration.

  • Solvent Removal : Perform an initial distillation at atmospheric or reduced pressure to remove the low-boiling solvent (e.g., methanol/ethanol) and dissolved ammonia.

  • By-product Formation Prevention : A known issue during purification is the formation of solid carbonates in the distillation column from dissolved CO2 reacting with the amine.[16] To prevent this, add a strong base, such as sodium hydroxide or potassium hydroxide (2-4 moles per mole of existing carbonate), to the crude IPDA before final distillation.[16] This converts the amine carbonates into more stable alkali carbonates.

  • Fractional Distillation : Conduct a fractional vacuum distillation of the treated crude product.

    • Collect and discard the initial low-boiling fraction, which may contain by-products like 1,3,3-trimethyl-6-azabicyclo-[1][2][6]-octane.[16]

    • Collect the main fraction corresponding to the boiling point of isophorone diamine (approx. 247°C at atmospheric pressure, lower under vacuum).

  • Quality Control : The final product undergoes quality control tests to ensure it meets specifications for purity (>99%), composition, and isomer ratio.[1]

Visualizations

G cluster_0 Step 1: IPN Synthesis cluster_1 Step 2: Reductive Amination Isophorone Isophorone IPN Isophorone Nitrile (IPN) Isophorone->IPN + HCN (Basic Catalyst, DMF) HCN Hydrogen Cyanide (HCN) HCN->IPN IPN_ref Isophorone Nitrile (IPN) Ammonia Ammonia (NH3) IPDA Isophorone Diamine (IPDA) Ammonia->IPDA Hydrogen Hydrogen (H2) Hydrogen->IPDA IPN_ref->IPDA + NH3 + H2 (Co or Ru Catalyst)

Caption: Overall synthesis pathway for Isophorone Diamine (IPDA).

G Crude_IPDA Crude IPDA Solution (Post-Reaction) Filtration Filtration Crude_IPDA->Filtration Remove Catalyst Solvent_Removal Solvent & Ammonia Removal (Initial Distillation) Filtration->Solvent_Removal Base_Addition Addition of Strong Base (e.g., NaOH) Solvent_Removal->Base_Addition Prevent Carbonate Formation Final_Distillation Fractional Vacuum Distillation Base_Addition->Final_Distillation Low_Boilers Low-Boiling By-products Final_Distillation->Low_Boilers Pure_IPDA Purified IPDA (>99%) Final_Distillation->Pure_IPDA High_Boilers High-Boiling Residue Final_Distillation->High_Boilers

Caption: General workflow for the purification of Isophorone Diamine.

References

An In-depth Technical Guide to the Safe Handling of 3,3,5-trimethylcyclohexylamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3,3,5-trimethylcyclohexylamine, a corrosive and hazardous chemical, in a laboratory environment. Adherence to these guidelines is critical to ensure the safety of all personnel.

A Note on Nomenclature: The compound this compound (CAS 15901-42-5) is a cycloaliphatic amine.[1] However, a significant body of safety and toxicological data is available for a closely related compound, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (CAS 2855-13-2), also commonly known as Isophorone Diamine (IPDA).[2][3][4][5] Due to its widespread industrial and laboratory use, this guide will focus on the health and safety considerations for Isophorone Diamine (IPDA), which is a relevant and well-documented analogue.

Hazard Identification and Classification

This compound (Isophorone Diamine) is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before handling the chemical.

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[6]

  • H302: Harmful if swallowed.[7][8]

  • H312: Harmful in contact with skin.[8]

  • H314: Causes severe skin burns and eye damage.[6][7][8][9][10]

  • H317: May cause an allergic skin reaction.[7][8][10]

  • H412: Harmful to aquatic life with long lasting effects.[4]

Signal Word: Danger[6][8][9][10]

Hazard Symbols:

  • Corrosion[8][11]

  • Exclamation Mark[8]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueReference
Appearance Colorless to pale yellow liquid[1][4]
Molecular Formula C9H19N[6]
Molecular Weight 141.26 g/mol [6]
Melting Point -2°C[6]
Boiling Point 177°C[6]
Flash Point 110°C[6]
Density 0.922 g/cm³ at 25°C[7]
Water Solubility Miscible[11][12]
Vapor Pressure 0.02 hPa at 20°C[11][12]

Toxicological Information

This chemical poses significant toxicological risks. The following table summarizes key quantitative data from toxicological studies.

Toxicity EndpointSpeciesRouteValueGuidelineReference
Acute Oral Toxicity (LD50) RatOral1030 mg/kgOECD TG 401[7][13]
Acute Dermal Toxicity (LD50) RatDermal>2000 mg/kgOECD TG 402[7][13]
Acute Inhalation Toxicity (LC50) RatInhalation>5.01 mg/L (4h)OECD TG 403[7][13]
Skin Corrosion/Irritation RabbitDermalCauses severe burns-[7]
Serious Eye Damage/Irritation RabbitOcularCorrosive to eyesOECD TG 405[7][12]
Skin Sensitization Guinea PigDermalMay cause sensitizationOECD TG 406[7][12]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[6][14][15]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[6][16]

  • Wash hands thoroughly after handling.[6][15]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Always add corrosive substances to water slowly, never the other way around.[15][17]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][18]

  • Keep containers tightly closed.[6]

  • Store locked up.[7][9]

  • Store corrosive materials below eye level.[14][15][17]

  • Segregate from incompatible materials such as acids and oxidizing agents.[11][15]

  • Use corrosive-resistant cabinets for storage.[15]

Safe_Handling_Workflow Start Start: Prepare for Handling ReviewSDS Review Safety Data Sheet (SDS) Start->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Ventilated Work Area (e.g., Fume Hood) DonPPE->PrepareWorkArea HandleChemical Handle Chemical - Use non-sparking tools - Avoid splashes and vapor generation PrepareWorkArea->HandleChemical PostHandling Post-Handling Procedures HandleChemical->PostHandling Decontaminate Decontaminate Work Area & Tools PostHandling->Decontaminate DoffPPE Doff and Dispose of PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Store Store Chemical Securely WashHands->Store End End Store->End

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6][14][17] Standard prescription glasses are not sufficient.[17]

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Inspect gloves for any damage before use.[6][14][17]

    • Clothing: Wear a fire/flame-resistant and impervious lab coat or apron.[6][14] Ensure no skin is exposed.

    • Footwear: Do not wear open-toed shoes in the laboratory.[17]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a suitable respirator with an appropriate cartridge.[2]

Emergency Procedures

Immediate and appropriate action is critical in an emergency.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][6][7]

  • Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][6][7]

First_Aid_Decision_Tree Exposure Chemical Exposure Occurs Route What is the route of exposure? Exposure->Route Inhalation Inhalation Route->Inhalation Inhalation SkinContact Skin Contact Route->SkinContact Skin EyeContact Eye Contact Route->EyeContact Eyes Ingestion Ingestion Route->Ingestion Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing RinseSkin Rinse Skin with Water (15+ min) RemoveClothing->RinseSkin RinseSkin->SeekMedicalAttention RinseEyes Rinse Eyes with Water (15+ min) Remove contact lenses if possible EyeContact->RinseEyes RinseEyes->SeekMedicalAttention RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth RinseMouth->SeekMedicalAttention

Caption: First aid decision tree for different exposure routes.

Spill Response:

  • Evacuate personnel from the immediate area.[6]

  • Remove all sources of ignition.[6]

  • Ensure adequate ventilation.[6]

  • Wearing appropriate PPE, contain the spill using inert absorbent material.

  • Collect the absorbed material into a suitable, closed container for disposal.[6]

  • Do not let the chemical enter drains.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Hazards: Thermal decomposition can release toxic gases like nitrogen oxides.[9]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Experimental Protocols

The toxicological data presented in this guide are based on studies conducted following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. Below are summaries of the methodologies for the key experiments cited.

OECD Test Guideline 401: Acute Oral Toxicity

  • Objective: To determine the median lethal dose (LD50) after a single oral administration of the substance.

  • Methodology: A group of rats is administered the chemical by gavage.[13] Animals are observed for at least 14 days for signs of toxicity and mortality. A post-mortem examination is conducted on all animals. The LD50 is calculated from the mortality data.

OECD Test Guideline 402: Acute Dermal Toxicity

  • Objective: To determine the LD50 after a single dermal application.

  • Methodology: The substance is applied to a shaved area of the skin of rats.[13] The treated area is covered with a porous gauze dressing. Animals are observed for 14 days for signs of toxicity and mortality before a necropsy is performed.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

  • Objective: To assess the potential for the chemical to cause eye irritation or corrosion.

  • Methodology: A single dose of the substance is applied to one eye of a rabbit; the other eye serves as a control.[7] The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after application. The degree of irritation is scored to determine the overall classification.

OECD Test Guideline 406: Skin Sensitization

  • Objective: To determine if a substance can induce an allergic skin reaction.

  • Methodology: This test, typically the Guinea Pig Maximization Test, involves an initial induction phase where the chemical is administered intradermally and topically to guinea pigs to induce sensitization.[12] This is followed by a challenge phase where a non-irritating concentration is applied topically. The skin is then observed for allergic reactions such as redness and swelling.[7]

Waste Disposal

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[7]

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste.[7]

  • Handle uncleaned containers as you would the product itself.[7]

  • Dispose of contents and containers at an approved waste disposal plant.[9]

References

Solubility Profile of 3,3,5-trimethylcyclohexylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,3,5-trimethylcyclohexylamine in various organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide synthesizes available qualitative information, general principles of amine solubility, and data for structurally related compounds to provide a reliable solubility profile. It also includes standardized experimental protocols for determining solubility to aid researchers in generating precise quantitative data.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various chemical processes, from reaction kinetics to formulation and bioavailability in drug development. For an amine like this compound, its solubility is primarily governed by its molecular structure: a cycloaliphatic ring, three methyl groups, and a primary amine group. The non-polar cyclohexane ring and methyl groups contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents. The primary amine group, capable of forming hydrogen bonds, can enhance solubility in polar protic solvents.

Solubility Data

The following table summarizes the expected qualitative solubility of this compound in common organic solvents.

SolventChemical ClassPolarityExpected Solubility
MethanolAlcohol (Protic)PolarSoluble
EthanolAlcohol (Protic)PolarSoluble
AcetoneKetone (Aprotic)PolarSoluble
TolueneAromatic HydrocarbonNon-polarSoluble
HexaneAliphatic HydrocarbonNon-polarSoluble
Ethyl AcetateEsterPolarSoluble
Diethyl EtherEtherNon-polarSoluble
DichloromethaneHalogenated HydrocarbonPolarSoluble

Note: "Soluble" indicates that a significant amount of the solute can dissolve in the solvent. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols outline the common techniques for determining the solubility of a liquid amine in an organic solvent.

Method 1: Visual "Cloud Point" Titration

This method is a straightforward approach to determine the saturation point of a solute in a solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled water bath or heating block

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Sealed test tube or small flask

Procedure:

  • Accurately weigh a known amount of the selected organic solvent into the sealed test tube.

  • Place the test tube in the temperature-controlled bath and allow it to equilibrate to the desired temperature.

  • Begin slowly adding this compound from the burette while continuously stirring the solvent.

  • Observe the solution for the first sign of persistent turbidity or the formation of a second liquid phase (the "cloud point"). This indicates that the saturation point has been reached.

  • Record the volume of this compound added.

  • Calculate the solubility in terms of g/100 mL or other desired units.

  • Repeat the measurement at different temperatures to construct a solubility curve.

Method 2: Gravimetric Analysis of Saturated Solutions

This method involves preparing a saturated solution and then determining the amount of solute dissolved.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Evaporating dish or rotary evaporator

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

  • Place the container in a temperature-controlled shaker and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to settle or centrifuge it to separate the undissolved solute.

  • Carefully extract a known volume or mass of the clear, saturated supernatant.

  • Evaporate the solvent from the extracted sample using a pre-weighed evaporating dish or a rotary evaporator.

  • Once the solvent is completely removed, weigh the remaining solute.

  • Calculate the solubility based on the mass of the solute and the volume/mass of the solvent used.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Define Scope (Solute, Solvent, Temperature) method_selection Select Method (e.g., Visual Titration, Gravimetric) start->method_selection prepare_materials Prepare Materials (Calibrate Instruments, Purify Chemicals) method_selection->prepare_materials run_experiment Execute Experiment (Prepare Saturated Solution) prepare_materials->run_experiment data_collection Data Collection (Record Volumes, Masses, Temperatures) run_experiment->data_collection analysis Data Analysis (Calculate Solubility) data_collection->analysis validation Validate Results (Repeat Experiments, Compare to Literature) analysis->validation report Report Findings (Data Tables, Solubility Curves) validation->report end End report->end

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound is expected to be readily soluble in a wide array of common organic solvents, a characteristic driven by its molecular structure. While precise quantitative data is not widely published, the qualitative assessment provided in this guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. For applications requiring exact solubility values, the experimental protocols outlined herein provide a robust framework for their determination.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,3,5-Trimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,3,5-trimethylcyclohexylamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes available physicochemical properties, safety data, and findings from studies on structurally related cycloaliphatic amines to present a thorough analysis. The information herein is intended to support safe handling, storage, and application of this compound in research and development settings.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

PropertyValueReference(s)
CAS Number 15901-42-5[1]
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.26 g/mol [1]
Boiling Point 177 °C (at 1013 hPa)[1]
Melting Point -2 °C[1]
Flash Point 110 °C[1]
Appearance Colorless to light-yellow liquid[2]
Odor Fishy, amine-like[3]
Solubility in Water Miscible[3]

Table 1: Physicochemical Properties of this compound.

Thermal Stability and Decomposition

The boiling point of 177°C suggests that under atmospheric pressure, the compound will vaporize before significant thermal decomposition occurs in an open system. In a closed system under pressure, or at temperatures exceeding its boiling point, decomposition is expected. The presence of C-N and C-C bonds within a cyclic structure dictates the likely decomposition pathways.

For comparison, the structurally similar but more complex diamine, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone diamine, IPDA), has a significantly higher boiling point of 247°C, indicating stronger intermolecular forces.[4] The safety data for IPDA indicates that hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Studies on the thermolysis of cyclohexylamine have shown the formation of ammonia, organic acid anions (such as acetate and formate), and other amines at elevated temperatures and pressures.[6][7] Catalytic degradation studies of cyclohexylamine have also identified cyclohexene, aniline, and methylcyclopentene as decomposition products, suggesting that dehydrogenation, deamination, and ring-rearrangement are key decomposition pathways.[8][9]

Based on these observations, the thermal decomposition of this compound is anticipated to proceed via the following general mechanisms:

  • Deamination: Cleavage of the C-N bond to release ammonia and form various hydrocarbon products.

  • Dehydrogenation: Loss of hydrogen to form unsaturated cyclic or aromatic compounds.

  • Ring-Opening and Fragmentation: Scission of the cyclohexane ring to yield smaller aliphatic molecules.

A proposed, hypothetical decomposition pathway is visualized in the diagram below.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Polymers Incorporating the 3,3,5-Trimethylcyclohexyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel polyamides, polyimides, and polyureas incorporating the bulky and cycloaliphatic structure of 3,3,5-trimethylcyclohexylamine. Due to its nature as a monoamine, this compound itself acts as a chain terminator in polymerization reactions. Therefore, these protocols utilize its difunctional derivatives: Isophorone Diamine (IPDA) , which is 3-aminomethyl-3,5,5-trimethylcyclohexylamine, and Isophorone Diisocyanate (IPDI) . The incorporation of the 3,3,5-trimethylcyclohexyl moiety into the polymer backbone can impart unique properties such as improved solubility, enhanced thermal stability, and modified mechanical characteristics.

Synthesis of Polyamides from Isophorone Diamine

Aromatic polyamides containing the 3,3,5-trimethylcyclohexyl group can be synthesized via low-temperature solution polycondensation of Isophorone Diamine (IPDA) with aromatic diacid chlorides.

Experimental Protocol: Synthesis of Polyamide from IPDA and Terephthaloyl Chloride

Materials:

  • Isophorone Diamine (IPDA)

  • Terephthaloyl Chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium Chloride (CaCl2), anhydrous

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Isophorone Diamine (5 mmol) and anhydrous calcium chloride (2 g) in 25 mL of anhydrous NMP under a continuous nitrogen purge.

  • Stir the solution until the diamine and salt are fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a stoichiometric amount of Terephthaloyl Chloride (5 mmol) to the cooled diamine solution with vigorous stirring.

  • Maintain the reaction temperature at 5°C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into 200 mL of methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

Quantitative Data for Polyamide Synthesis
MonomersSolvent SystemReaction Temp. (°C)Reaction Time (h)Yield (%)Inherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)
IPDA + Terephthaloyl ChlorideNMP / CaCl20 to 2013>950.8 - 1.2217 - 239
IPDA + Isophthaloyl ChlorideNMP / CaCl20 to 2013>950.7 - 1.1200 - 220

Note: Data is compiled from typical results and may vary based on specific experimental conditions.

Polycondensation of IPDA and a Diacid Chloride

polyamide_synthesis IPDA Isophorone Diamine (IPDA) Polyamide Polyamide with 3,3,5-trimethylcyclohexyl moiety IPDA->Polyamide + Diacid_Chloride Diacid Chloride (e.g., Terephthaloyl Chloride) Diacid_Chloride->Polyamide HCl HCl (byproduct) Polyamide->HCl releases

Caption: Synthesis of polyamides via polycondensation.

Synthesis of Polyimides from Isophorone Diamine

Polyimides incorporating the 3,3,5-trimethylcyclohexyl group can be prepared through a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Experimental Protocol: Two-Step Synthesis of Polyimide from IPDA and Pyromellitic Dianhydride (PMDA)

Materials:

  • Isophorone Diamine (IPDA)

  • Pyromellitic Dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas supply

Procedure:

Step 1: Synthesis of Poly(amic acid) (PAA)

  • In a dry, three-necked flask under a nitrogen atmosphere, dissolve Isophorone Diamine (10 mmol) in 40 mL of anhydrous DMAc.

  • Stir the solution at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of Pyromellitic Dianhydride (10 mmol) to the solution in small portions over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Place the cast film in a vacuum oven and heat according to the following temperature program:

    • 100°C for 1 hour

    • 150°C for 30 minutes

    • 200°C for 30 minutes

    • 250°C for 30 minutes

    • 300°C for 30 minutes

  • After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.

Quantitative Data for Polyimide Synthesis
DianhydrideDiamineSolventImidization MethodInherent Viscosity of PAA (dL/g)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (TGA, °C)
PMDAIPDADMAcThermal0.6 - 0.9>300>500
BTDAIPDADMAcThermal0.7 - 1.0270 - 290>500
6FDAIPDADMAcThermal0.8 - 1.2280 - 300>510

Note: BTDA = Benzophenonetetracarboxylic dianhydride, 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride. Data is compiled from typical results.

Two-Step Polyimide Synthesis Workflow

polyimide_workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Imidization Monomers IPDA + Dianhydride in DMAc Stirring Stir at Room Temperature (24h) Monomers->Stirring PAA_Solution Viscous Poly(amic acid) Solution Stirring->PAA_Solution Casting Cast PAA Solution onto Glass Plate PAA_Solution->Casting Thermal_Treatment Stepwise Heating to 300°C Casting->Thermal_Treatment Polyimide_Film Final Polyimide Film Thermal_Treatment->Polyimide_Film polyurea_synthesis IPDA Isophorone Diamine (IPDA) Polyurea Polyurea with 3,3,5-trimethylcyclohexyl moiety IPDA->Polyurea + Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Polyurea

Application Notes and Protocols: 3,3,5-Trimethylcyclohexylamine (Isophorone Diamine) as a Curing Agent for High-Performance Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

3,3,5-Trimethylcyclohexylamine, more commonly known as Isophorone Diamine (IPD or IPDA), is a cycloaliphatic diamine widely utilized as a high-performance curing agent, or hardener, for epoxy resins.[1][2] It is synthesized from isophorone nitrile and exists as a mixture of two stereoisomers (cis and trans).[3] IPD is a colorless to pale yellow, low-viscosity liquid with a faint amine odor.[2][3]

The unique molecular structure of IPD, featuring a cyclohexane ring, imparts a combination of desirable properties to cured epoxy systems. When used as a crosslinker, IPD reacts with epoxy groups to form highly crosslinked, three-dimensional polymer networks.[1] This network structure results in materials with excellent mechanical strength, high heat distortion temperatures, superior chemical resistance, and notable color stability with low yellowing tendency, especially when compared to other amines.[3][4]

Due to these high-performance characteristics, IPD-cured epoxy systems are suitable for a wide range of demanding applications, including:

  • High-Performance Coatings: Used in industrial, automotive, and aerospace coatings for enhanced durability, UV stability, and chemical resistance.[1]

  • Structural Adhesives: Formulates high-strength adhesives for bonding metals, composites, and plastics.

  • Composite Materials: Employed in the production of advanced composites where high performance is a key criterion.

  • Civil Engineering: Used in applications like industrial flooring, concrete protection, paving, and repair mortars due to its excellent adhesion and resistance to humidity.[3]

Chemical Properties and Curing Mechanism

2.1 Physical and Chemical Properties

IPD's properties make it a versatile curing agent for various epoxy formulations. It is miscible with a wide range of solvents and resins.[3]

PropertyValueUnitReference
Chemical Formula C₁₀H₂₂N₂-
Molar Mass 170.30g·mol⁻¹
Appearance Clear to light-yellow liquid-[3]
Purity ≥ 99.7% by wt.[3]
Amine Hydrogen Equivalent (AHEW) 42.6g/Eq[5]
Density (at 20°C) 0.922g/cm³
Boiling Point 247°C
Melting Point 10°C
Water Content ≤ 0.2% by wt.[3]
Viscosity (at 20°C) 18.2mPa·s[6]

2.2 Curing Mechanism

The curing of an epoxy resin with IPD is an addition polymerization reaction. The active hydrogens on the primary and secondary amine groups of the IPD molecule react with the epoxide (oxirane) rings of the epoxy resin.[6] This reaction opens the epoxy ring and forms a hydroxyl group and a covalent bond between the nitrogen and carbon atoms, creating a highly crosslinked thermoset polymer network. The resulting tertiary amine can also catalyze further polymerization of epoxy groups.[6]

G cluster_product Product Epoxy Epoxy Resin (with Epoxide Groups) Reaction Curing Process (Ring Opening) Epoxy->Reaction Nucleophilic Addition IPD Isophorone Diamine (IPD) (Primary & Secondary Amines) IPD->Reaction Network Crosslinked Polymer Network (High-Performance Thermoset) Reaction->Network Forms 3D Structure

Epoxy-Amine Curing Mechanism.

Performance Data

Epoxy systems cured with IPD exhibit a favorable balance of mechanical, thermal, and chemical resistance properties. The performance can be tailored by adjusting the epoxy resin type, formulation, and curing schedule.

3.1 Comparative Mechanical and Thermal Properties

The following table compares the properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin (e.g., Epon® 828) cured with a stoichiometric amount of IPD versus other common amine hardeners.

PropertyIPDTETA (Aliphatic)DDS (Aromatic)Dytek® DCH-99UnitReference
Glass Transition Temp. (Tg) 138 - 158101183176°C[7][8]
Shore D Hardness 86--86-[7]
Flexural Strength 12.2--12.8x 10³ psi[7]
Tensile Strength 6.4--4.4x 10³ psi[7]
Compressive Strength ~3.65~2.85~4.0*-GPa[8]
Elongation at Break 2.1--2.4%[7]
Values are for carbon fiber-reinforced composites, showing relative performance.

3.2 Curing Characteristics

IPD is suitable for both room temperature and heat curing.[3] A post-cure at elevated temperatures is often employed to achieve optimal thermomechanical properties.

ParameterTypical Value / RangeNotesReference
Pot Life (100g mass) ~1 hourVaries with temperature and formulation.[6]
Room Temp. Cure 24 - 48 hoursAchieves handling strength. Full properties develop over several days.[3]
Heat Cure Schedule 2-4 hours at 80-130°CA post-cure of 2-3 hours at 130-150°C is recommended for maximum Tg.[6]
Curing Time (Fast Cure System) 15 min at 120°CIn optimized systems with co-hardeners.[9]

Experimental Protocols

4.1 Protocol 1: Preparation and Curing of Epoxy Resin with IPD

This protocol describes the general procedure for preparing and curing a standard DGEBA epoxy resin with IPD.

1. Materials and Equipment:

  • Epoxy Resin: Liquid DGEBA with a known Epoxide Equivalent Weight (EEW), e.g., 185-192 g/Eq.

  • Curing Agent: Isophorone Diamine (IPD) with an Amine Hydrogen Equivalent Weight (AHEW) of 42.6 g/Eq.[5]

  • Equipment: Digital balance, mixing container, mechanical stirrer or spatula, vacuum desiccator (optional), curing oven.

2. Calculation of Stoichiometric Ratio:

  • The optimal loading of the curing agent is when the number of epoxy groups equals the number of active amine hydrogens.[6]

  • Calculate the parts per hundred resin (phr) of IPD using the formula:

    phr = (AHEW / EEW) * 100

  • Example: For a resin with EEW = 190 g/Eq:

    phr = (42.6 / 190) * 100 ≈ 22.4 phr This means 22.4g of IPD is required for every 100g of epoxy resin.

3. Mixing Procedure:

  • Accurately weigh the required amount of epoxy resin into a clean mixing container.

  • Accurately weigh the calculated amount of IPD and add it to the resin.

  • Mix the components thoroughly for 3-5 minutes until a homogenous, clear mixture is obtained. Scrape the sides and bottom of the container to ensure complete mixing.

  • (Optional) Degas the mixture under vacuum for 5-10 minutes to remove any entrapped air bubbles introduced during mixing.

4. Curing Schedule:

  • Room Temperature Cure: Pour the mixture into a mold or onto a substrate and allow it to cure at ambient temperature (20-25°C) for at least 24 hours. Full mechanical properties may take up to 7 days to develop.

  • Elevated Temperature Cure: For optimal performance, use a staged curing schedule.

    • Pour the mixture into a pre-heated mold.

    • Heat the sample in a programmable oven to 80°C and hold for 2 hours .

    • Ramp the temperature up to 140°C and hold for an additional 3-6 hours .[10]

    • Allow the sample to cool slowly to room temperature inside the oven to prevent thermal shock and reduce internal stresses.

G start Start calc 1. Calculate Stoichiometry (phr = AHEW/EEW * 100) start->calc weigh 2. Weigh Resin & IPD calc->weigh mix 3. Mix Thoroughly (3-5 mins) weigh->mix degas 4. Degas Mixture (Optional) mix->degas cure 5. Curing Process degas->cure rt_cure Room Temperature Cure (24-48 hrs) cure->rt_cure Ambient ht_cure Elevated Temperature Cure (Staged Heating) cure->ht_cure Thermal characterize 6. Sample Characterization rt_cure->characterize ht_cure->characterize end End characterize->end

Experimental Workflow for Epoxy Curing.

4.2 Protocol 2: Characterization of Cured Epoxy Resin

1. Thermal Analysis - Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) of the cured sample.

  • Procedure:

    • Prepare a small sample (5-10 mg) from the fully cured epoxy.

    • Place the sample in an aluminum DSC pan and seal it. Use an empty sealed pan as a reference.[11]

    • Place both pans in the DSC cell.

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere. A typical program is:

      • Ramp 1: Heat from 30°C to 200°C at a rate of 10-20°C/min to remove any prior thermal history.[11][12]

      • Cool: Cool the sample back down to 30°C.

      • Ramp 2: Heat again from 30°C to 200°C at 10-20°C/min.

    • The Tg is determined from the second heating ramp as the midpoint of the inflection in the heat flow curve.[12]

2. Mechanical Testing:

  • Objective: To measure key mechanical properties like tensile strength, flexural strength, and hardness.

  • Procedure:

    • Sample Preparation: Prepare specimens according to relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).

    • Tensile Test: Use a universal testing machine to pull the specimen until it fractures. Record the maximum stress (tensile strength) and elongation at break.

    • Flexural Test: Use a three-point bending setup to apply a load to the center of the specimen. Record the flexural strength and modulus.

    • Hardness Test: Use a Shore D durometer to measure the indentation hardness of the cured sample surface, following ASTM D2240.

3. Chemical Resistance Testing:

  • Objective: To evaluate the stability of the cured epoxy in various chemical environments.

  • Procedure:

    • Prepare, cure, and weigh several small coupons of the epoxy material.

    • Immerse the coupons in different chemical solutions (e.g., toluene, acetone, 10% H₂SO₄, 10% NaOH, water) at room temperature.

    • After a set period (e.g., 7 days, 30 days), remove the coupons, gently pat them dry, and reweigh them.

    • Calculate the percentage weight change to determine the degree of swelling or degradation.

    • Visually inspect the samples for any changes in appearance, such as discoloration, cracking, or softening.

G Inputs Input Factors EpoxyType Epoxy Resin Type (e.g., DGEBA, Novolac) Ratio Mixing Ratio (Stoichiometry) Schedule Curing Schedule (Temp & Time) Thermal Thermal Properties (Tg, HDT) EpoxyType->Thermal Mechanical Mechanical Properties (Strength, Hardness) EpoxyType->Mechanical Chemical Chemical Resistance (Solvent/Acid Stability) EpoxyType->Chemical Ratio->Thermal Ratio->Mechanical Ratio->Chemical Schedule->Thermal Schedule->Mechanical Schedule->Chemical Outputs Resulting Properties

Factors Influencing Final Epoxy Properties.

References

Application Note: Chiral Resolution of 3,3,5-Trimethylcyclohexylamine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral resolution of 3,3,5-trimethylcyclohexylamine enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the absence of a specific published method for this compound, the protocol herein is established as a robust starting point for method development. The recommended approach utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a strategy widely recognized for its effectiveness in separating chiral amines. This document provides comprehensive experimental parameters, data presentation guidelines, and a visual workflow to assist researchers, scientists, and drug development professionals in achieving successful enantioseparation.

Introduction

This compound is a chiral cycloaliphatic amine with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the ability to separate and quantify the individual enantiomers is crucial for development and quality control. High-Performance Liquid Chromatography with chiral stationary phases is the preeminent technique for reliable enantioseparation. This note details a systematic approach to resolving the enantiomers of this compound.

Physicochemical Properties of the Analyte

Understanding the properties of this compound is key to developing a successful separation method. As a primary amine with a bulky cycloaliphatic structure, it is expected to be a moderately strong base. For the closely related compound, 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone diamine), the pKa is approximately 10.4, and it is miscible with water and a wide range of organic solvents.[1][2] These characteristics suggest that a normal phase chromatographic approach with a basic additive will be effective in achieving good peak shape and promoting the necessary chiral recognition interactions with the stationary phase.

Recommended HPLC Method for Chiral Resolution

Based on established success in separating structurally similar chiral amines, a method employing an amylose-based CSP is proposed. Polysaccharide-based CSPs are known for their broad enantioselectivity, often achieved through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

Instrumentation and Consumables
ComponentSpecification
HPLC System A quaternary or binary HPLC system with a UV detector.
Chiral Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v).
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection Wavelength 210 nm (or low UV wavelength, as the analyte lacks a strong chromophore).
Injection Volume 10 µL.
Sample Preparation Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
Data Presentation: Expected Chromatographic Parameters

The following table outlines the anticipated results for the chiral separation. These values are illustrative and serve as a benchmark for method optimization.

ParameterExpected Value
Retention Time (k'₁) 4.0 - 6.0 min
Retention Time (k'₂) 5.0 - 8.0 min
Selectivity (α) > 1.1
Resolution (Rₛ) > 1.5 (Baseline)
Tailing Factor (Tf) 0.9 - 1.3

Experimental Protocol

This section provides a step-by-step guide for performing the chiral resolution of this compound.

  • Mobile Phase Preparation:

    • Precisely measure 900 mL of HPLC-grade n-Hexane, 100 mL of HPLC-grade Isopropanol, and 1 mL of Diethylamine.

    • Combine the solvents in a suitable solvent reservoir.

    • Mix thoroughly and degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

  • System Preparation and Equilibration:

    • Install the Chiralpak® AD-H column (or equivalent) into the HPLC system.

    • Purge the system with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

    • Set the column oven temperature to 25 °C and the UV detector to 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample onto the column.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 15 minutes).

    • Record the chromatogram and integrate the peaks to determine retention times, peak areas, and resolution.

  • Method Optimization (If Necessary):

    • Resolution: To improve resolution, the percentage of Isopropanol can be decreased. A lower alcohol content generally increases retention and can enhance selectivity.

    • Analysis Time: To shorten the analysis time, the percentage of Isopropanol can be increased, or the flow rate can be adjusted. Note that increasing the flow rate may lead to a decrease in resolution.

    • Peak Shape: The concentration of Diethylamine can be adjusted (e.g., between 0.05% and 0.2%) to optimize peak symmetry and prevent tailing.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane/IPA/DEA) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection SystemEquilibration->Injection Separation Chiral Separation (Chiralpak AD-H) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Report Generate Report (Rₛ, α, ee) Integration->Report Chiral_Recognition cluster_analyte Analyte Enantiomers cluster_csp Chiral Stationary Phase cluster_complex Diastereomeric Complexes cluster_elution Elution Profile R_Enantiomer (R)-Enantiomer Complex_R [CSP - (R)-Enantiomer] (More Stable) R_Enantiomer->Complex_R Stronger Interaction S_Enantiomer (S)-Enantiomer Complex_S [CSP - (S)-Enantiomer] (Less Stable) S_Enantiomer->Complex_S Weaker Interaction CSP Amylose-based CSP Elution_R Elutes Second Complex_R->Elution_R Higher Retention Elution_S Elutes First Complex_S->Elution_S Lower Retention

References

Application Notes and Protocols for the Synthesis of 3,3,5-Trimethylcyclohexylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3,3,5-trimethylcyclohexylamine and its derivatives. The primary method detailed is the reductive amination of 3,3,5-trimethylcyclohexanone and its precursors, a versatile and widely used reaction in organic synthesis.

Introduction

This compound and its derivatives are important intermediates in the chemical industry, notably in the synthesis of polymers and specialty chemicals. In the pharmaceutical sector, the cyclohexylamine scaffold is present in various compounds with potential therapeutic applications, including antitumor agents.[1] The synthesis protocols outlined below are designed to be a comprehensive guide for researchers in organic chemistry and drug development.

Synthesis Pathway Overview

The synthesis of this compound derivatives typically originates from isophorone. A common industrial route involves the conversion of isophorone to isophorone nitrile (IPN), which is then subjected to reductive amination to yield 3-aminomethyl-3,5,5-trimethylcyclohexylamine, also known as isophorone diamine (IPDA).[2][3][4] A more direct laboratory-scale synthesis involves the reductive amination of 3,3,5-trimethylcyclohexanone.

A generalized workflow for the synthesis is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Reductive Amination cluster_3 Derivative Synthesis Isophorone Isophorone IPN Isophorone Nitrile (3-cyano-3,5,5-trimethylcyclohexanone) Isophorone->IPN Reaction with HCN TMCone 3,3,5-Trimethylcyclohexanone Isophorone->TMCone Catalytic Hydrogenation (e.g., Pd catalyst) Acetone Acetone Acetone->Isophorone Aldol Condensation Imine Imine Intermediate IPN->Imine Imination with NH3 TMCone->Imine Imination with Amine/NH3 IPDA 3-Aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone Diamine) Imine->IPDA Hydrogenation (e.g., Raney Co/Ni) TMCHA This compound Imine->TMCHA Reduction (e.g., NaBH3CN, H2/Catalyst) Derivatives Derivatives (e.g., Schiff Bases) IPDA->Derivatives Condensation (e.g., with Isatin)

Caption: General synthesis pathways for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone Diamine) from Isophorone Nitrile

This protocol is based on a two-stage industrial process involving imination followed by hydrogenation.[2]

Materials:

  • 3-cyano-3,5,5-trimethylcyclohexanone (Isophorone Nitrile, IPN)

  • Ammonia (liquid)

  • Methanol

  • Hydrogen gas

  • Imination catalyst (e.g., organopolysiloxane with sulfonate groups)

  • Hydrogenation catalyst (e.g., formed Raney cobalt catalyst)

Equipment:

  • High-pressure reactor system with two reactors in series

  • Feed pumps

  • Gas and liquid flow controllers

  • Temperature and pressure controllers

Procedure:

Stage 1: Imination

  • Prepare a feed solution containing 10-40% (w/w) isophorone nitrile and 10-40% (w/w) ammonia in methanol.[2]

  • Pump the feed solution into the first reactor packed with the imination catalyst.

  • Maintain the reactor temperature between 10-150 °C (preferably 30-130 °C) and the pressure from atmospheric to 50 MPa.[2]

  • The reaction converts the ketone group of IPN into an imine.

Stage 2: Hydrogenation

  • The effluent from the first reactor, containing the imine intermediate, is fed directly into the second reactor packed with the hydrogenation catalyst.

  • Introduce hydrogen gas into the second reactor.

  • Maintain the hydrogenation reactor at a temperature of 20-150 °C and a pressure of 0.3-50 MPa.[2]

  • The nitrile and imine groups are hydrogenated to form 3-aminomethyl-3,5,5-trimethylcyclohexylamine.

Reaction Conditions Summary:

ParameterImination StageHydrogenation StageReference
Temperature10-150 °C20-150 °C[2]
PressureAtmospheric - 50 MPa0.3 - 50 MPa[2]
CatalystOrganopolysiloxaneRaney Cobalt[2]
SolventMethanolMethanol[2]
Protocol 2: Reductive Amination of 3,3,5-Trimethylcyclohexanone

This protocol describes a general method for the synthesis of N-substituted 3,3,5-trimethylcyclohexylamines. Reductive amination is a widely used method for forming amines from ketones or aldehydes.[5][6]

Materials:

  • 3,3,5-Trimethylcyclohexanone

  • Amine (e.g., ammonia, primary or secondary amine)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or H2 with a metal catalyst like Rh/SiO2 or Pd/C)[5][6]

  • Solvent (e.g., methanol, ethanol, or cyclohexane)[6]

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser (if heating is required)

  • Hydrogenation apparatus (if using H2 gas)

Procedure:

  • Dissolve 3,3,5-trimethylcyclohexanone in the chosen solvent in the round-bottom flask.

  • Add the amine to the solution. The reaction is typically run under neutral or weakly acidic conditions to facilitate imine formation.[5]

  • Add the reducing agent portion-wise to the reaction mixture. If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of the catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., distillation or column chromatography).

Example Reaction Parameters for Reductive Amination of Cyclohexanone (as a model): [6]

ParameterValue
SubstrateCyclohexanone
Amine SourceAmmonia (4 bar)
Reducing AgentHydrogen (2 bar)
CatalystRh-Ni/SiO2
SolventCyclohexane
Temperature100 °C
Conversion (300 min)up to 99.8%
Selectivity (to cyclohexylamine)up to 96.6%
Protocol 3: Synthesis of a Schiff Base Derivative from Isophorone Diamine

This protocol outlines the synthesis of a Schiff base from 3-aminomethyl-3,5,5-trimethylcyclohexylamine (isophorone diamine) and isatin, demonstrating a common derivatization reaction.[7]

Materials:

  • Isatin (1H-indole-2,3-dione)

  • Isophorone diamine (5-amino-1,3,3-trimethyl-cyclohexanemethylamine)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Prepare separate ethanolic solutions of isatin (e.g., 0.01 mol in 50 mL) and isophorone diamine (e.g., 0.01 mol in 50 mL).[7]

  • Mix the two solutions in a round-bottom flask.

  • Reflux the reaction mixture for approximately 2 hours.[7]

  • After reflux, evaporate the solvent to a smaller volume and allow the mixture to cool.

  • The Schiff base product will precipitate upon cooling.

  • Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

  • The purity can be checked by TLC. For the cited example, a yield of 90% was reported.[7]

Logical Workflow for Protocol Selection

The choice of the appropriate synthesis protocol depends on the desired final product. The following diagram illustrates the decision-making process.

G Start Desired Product? IPDA 3-Aminomethyl-3,5,5- trimethylcyclohexylamine (IPDA) Start->IPDA Diamine TMCHA This compound or N-substituted derivatives Start->TMCHA Monoamine SchiffBase Schiff Base or other post-synthesis derivative Start->SchiffBase Derivative Protocol1 Use Protocol 1: Synthesis from Isophorone Nitrile IPDA->Protocol1 Protocol2 Use Protocol 2: Reductive Amination of 3,3,5-Trimethylcyclohexanone TMCHA->Protocol2 Protocol3 Use Protocol 3: Condensation Reaction SchiffBase->Protocol3

References

Application of Isophorone Diamine in the Development of Advanced Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isophorone diamine (IPDA) is a cycloaliphatic amine widely employed as a curing agent for epoxy resins in the formulation of advanced composite materials.[1][2] Its unique chemical structure imparts a desirable combination of properties to the final cured composite, including high mechanical strength, excellent chemical resistance, and superior thermal stability.[2][3][4] In the production of high-performance composites, where material performance is the primary criterion, the higher cost of IPDA compared to some other amine curing agents is often justified.[2] This document provides detailed application notes and experimental protocols for the utilization of IPDA in the fabrication and characterization of advanced composite materials, particularly with carbon and glass fiber reinforcements.

Key Advantages of Isophorone Diamine in Advanced Composites:

  • Enhanced Mechanical Properties: Epoxy systems cured with IPDA exhibit excellent mechanical properties, making them suitable for structural applications.[2]

  • Improved Thermal Stability: The cycloaliphatic structure of IPDA contributes to a higher glass transition temperature (Tg) and thermal stability compared to linear aliphatic amines like triethylenetetramine (TETA).[1]

  • Superior Chemical Resistance: IPDA-cured epoxies demonstrate good resistance to various chemicals.[2]

  • UV Stability and Low Yellowing: Cycloaliphatic amines such as IPDA have a lower tendency to yellow upon exposure to UV light, which is advantageous for applications where aesthetics are important.

  • Hydrophobicity: IPDA can improve the hydrophobicity of epoxy resins, with less sensitivity to humidity during film formation.

Chemical Structure and Curing Mechanism

Isophorone diamine is a colorless liquid with the chemical formula C₁₀H₂₂N₂. It is produced as a mixture of cis and trans isomers. The curing of an epoxy resin with an amine agent like IPDA involves the reaction of the active hydrogen atoms on the primary and secondary amine groups with the epoxy groups of the resin. This reaction forms a highly cross-linked, three-dimensional thermoset network, which is responsible for the rigid and robust properties of the cured composite material.

Epoxy Curing with IPDA cluster_reactants Reactants cluster_process Process cluster_product Product IPDA Isophorone Diamine (IPDA) (C₁₀H₂₂N₂) Mixing Mixing IPDA->Mixing Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Mixing Curing Curing (Heat Application) Mixing->Curing Stoichiometric Ratio Composite Cross-linked Epoxy Composite Curing->Composite Formation of 3D Network

Caption: Curing reaction of epoxy resin with Isophorone Diamine.

Data Presentation

The following tables summarize the quantitative data on the mechanical and thermal properties of epoxy composites cured with Isophorone Diamine (IPDA) in comparison to other common curing agents.

Table 1: Comparison of Mechanical Properties of Neat Epoxy Resin Cured with Different Amines

PropertyCuring Agent: IPDACuring Agent: DCH-99Test Method
Tensile Strength (x10³ psi)6.44.4ASTM D638
Elongation at Break (%)2.12.4ASTM D638
Flexural Strength (x10³ psi)12.212.8ASTM D790
Elasticity Modulus (x10³ psi)377439ASTM D790
Shore D Hardness8686ASTM D2240
Izod Impact Strength, Unnotched (ft-lbf/in²)7.15.9ASTM D256
Charpy Impact Strength (ft-lbf/in²)6.94.8ASTM D6110

Data sourced from a comparative study of Epon® 828 resin cured with stoichiometric amounts of each amine.[5]

Table 2: Compressive Properties of Carbon Fiber Reinforced Polymer (CFRP) with Different Curing Agents

PropertyCuring Agent: TETACuring Agent: IPDACuring Agent: DDSTest Method
Compressive Strength at Room Temperature (MPa)614541620Celanese Compressive Test
Compressive Modulus (GPa)2.852.742.79Celanese Compressive Test

Data is normalized for fiber volume content (47-50%).[1]

Table 3: Thermal Properties of Epoxy Systems Cured with Different Amines

PropertyCuring Agent: TETACuring Agent: IPDACuring Agent: DDSCuring Agent: DCH-99Test Method
Glass Transition Temperature (Tg) from loss tangent max (°C)101138183-DMTA
Glass Transition Temperature (Tg) from DSC, 2nd run (°C)-158-176DSC
Heat Deflection Temperature (HDT) (°C)-97-94ASTM D648
T1% (Temperature at 1% weight loss) (°C)219228>250-TGA
T5% (Temperature at 5% weight loss) (°C)>250>250>250-TGA
Network Density (mol/g)55910691152-Calculated from DMTA

Data compiled from multiple sources.[1][5]

Table 4: Gel Time of Epoxy Resin with Different Curing Agents

Curing AgentGel Time (minutes)
IPDA105
TETA40

Gel time measured for a diglycidyl ether of bisphenol-A (DGEBA) epoxy resin.

Experimental Protocols

Detailed methodologies for the fabrication and testing of advanced composite materials using isophorone diamine are provided below.

Protocol 1: Fabrication of Carbon Fiber Reinforced Polymer (CFRP) Laminates by Hand Lay-up

This protocol describes the fabrication of a CFRP laminate using a hand lay-up technique followed by vacuum bagging and curing.

Hand_Layup_Protocol cluster_prep Preparation cluster_layup Lay-up cluster_curing Curing Mold_Prep 1. Mold Preparation (Cleaning and Release Agent Application) Fiber_Cut 2. Carbon Fiber Cutting (Cut to desired dimensions) Mold_Prep->Fiber_Cut Resin_Prep 3. Resin Preparation (Mix Epoxy and IPDA) Fiber_Cut->Resin_Prep Apply_Resin 4. Apply Resin to Mold Resin_Prep->Apply_Resin Lay_Fiber 5. Lay First Fiber Ply Apply_Resin->Lay_Fiber Impregnate 6. Impregnate Fiber with Resin Lay_Fiber->Impregnate Repeat 7. Repeat for Subsequent Plies Impregnate->Repeat Bagging 8. Vacuum Bagging Repeat->Bagging Cure_Cycle 9. Curing in Oven Bagging->Cure_Cycle Demold 10. Demolding Cure_Cycle->Demold

Caption: Workflow for CFRP fabrication by hand lay-up.

Materials and Equipment:

  • Carbon fiber fabric (e.g., plain weave, twill)

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Isophorone diamine (IPDA) curing agent

  • Mold release agent

  • Mixing cups and stirrers

  • Brushes or rollers

  • Vacuum bagging materials (peel ply, release film, breather cloth, vacuum bag, sealant tape)

  • Vacuum pump

  • Curing oven

Procedure:

  • Mold Preparation: Thoroughly clean the mold surface and apply a suitable mold release agent according to the manufacturer's instructions. Allow it to dry completely.

  • Carbon Fiber Cutting: Cut the carbon fiber fabric to the desired dimensions and orientation.

  • Resin Preparation: In a clean mixing cup, accurately weigh the epoxy resin and IPDA in the stoichiometric ratio recommended by the resin manufacturer. Mix thoroughly for 2-3 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

  • Lay-up: a. Apply a thin, even coat of the mixed epoxy resin to the mold surface. b. Carefully place the first ply of carbon fiber fabric onto the wet resin. c. Use a brush or roller to impregnate the fabric with resin, ensuring there are no air bubbles. d. Repeat the process for the desired number of plies, ensuring each layer is fully wetted out.

  • Vacuum Bagging: a. Place a layer of peel ply over the laminate, followed by a release film and breather cloth. b. Apply sealant tape around the perimeter of the mold. c. Place the vacuum bag over the entire assembly and seal it to the sealant tape. d. Connect a vacuum pump and draw a vacuum to consolidate the laminate and remove trapped air.

  • Curing: a. Transfer the vacuum-bagged laminate to a calibrated oven. b. Follow the specified curing cycle for the IPDA-epoxy system. A typical cycle is: 60 minutes at 80°C, followed by 30 minutes at 120°C, and then 30 minutes at 160°C.[1] c. After the curing cycle is complete, turn off the oven and allow the laminate to cool down slowly to room temperature before releasing the vacuum.

  • Demolding: Once cooled, carefully remove the vacuum bagging materials and demold the cured CFRP laminate.

Protocol 2: Fabrication of Glass Fiber Reinforced Polymer (GFRP) Laminates by Vacuum Assisted Resin Transfer Molding (VARTM)

This protocol outlines the fabrication of a GFRP laminate using the VARTM process.

VARTM_Protocol cluster_prep Preparation cluster_infusion Infusion cluster_curing Curing Mold_Prep 1. Mold Preparation Layup 2. Dry Fiber Layup Mold_Prep->Layup Bagging 3. Vacuum Bagging Setup Layup->Bagging Vacuum 4. Apply Vacuum & Leak Check Bagging->Vacuum Resin_Prep 5. Resin Preparation Vacuum->Resin_Prep Infuse 6. Resin Infusion Resin_Prep->Infuse Cure_Cycle 7. Curing Infuse->Cure_Cycle Demold 8. Demolding Cure_Cycle->Demold

Caption: Workflow for GFRP fabrication by VARTM.

Materials and Equipment:

  • Glass fiber fabric (e.g., woven roving, chopped strand mat)

  • Epoxy resin and IPDA hardener

  • Mold release agent

  • VARTM consumables (peel ply, distribution mesh, vacuum bag, sealant tape, resin and vacuum tubing, spiral wrap)

  • Resin catch pot

  • Vacuum pump with gauge

  • Curing oven

Procedure:

  • Mold Preparation: Prepare the mold surface as described in Protocol 1.

  • Dry Fiber Layup: Place the desired layers of dry glass fiber fabric onto the mold.

  • Vacuum Bagging Setup: a. Place peel ply, followed by a distribution mesh over the dry fiber stack. b. Position the resin inlet and vacuum outlet ports. c. Apply sealant tape and seal the vacuum bag over the entire assembly.

  • Vacuum Application and Leak Check: Connect the vacuum pump to the outlet port and draw a vacuum. Check for leaks and ensure a stable vacuum is maintained.

  • Resin Preparation: Prepare the IPDA-epoxy resin mixture as described in Protocol 1.

  • Resin Infusion: Submerge the inlet tube into the mixed resin. The vacuum will draw the resin into the mold, infusing the dry fibers.

  • Curing: Once the fibers are fully saturated, clamp the resin inlet and continue to apply vacuum. Cure the laminate using an appropriate temperature cycle.

  • Demolding: After cooling, release the vacuum and demold the cured GFRP part.

Protocol 3: Mechanical Testing of Composite Specimens

This protocol provides a general outline for conducting tensile, flexural, and compressive tests on cured composite specimens.

Mechanical_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Testing cluster_analysis Data Analysis Cutting 1. Cut Specimens (e.g., waterjet, diamond saw) Tabbing 2. Apply Tabs (if required) Cutting->Tabbing Conditioning 3. Condition Specimens (e.g., temperature, humidity) Tabbing->Conditioning Mounting 4. Mount in Test Frame Conditioning->Mounting Loading 5. Apply Load at Constant Rate Mounting->Loading Data_Acq 6. Record Load-Displacement Data Loading->Data_Acq Calc 7. Calculate Properties (Strength, Modulus, etc.) Data_Acq->Calc

Caption: General workflow for mechanical testing of composites.

A. Tensile Testing (ASTM D3039)

  • Specimen Preparation: Cut rectangular specimens from the cured laminate. The typical dimensions are 25 mm in width and 250 mm in length. Bond fiberglass-epoxy tabs to the ends of the specimens to prevent grip-induced damage.

  • Procedure: a. Mount the specimen in the grips of a universal testing machine. b. Attach an extensometer or strain gauges to measure strain. c. Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fails.

  • Data Analysis: Record the load-displacement data to determine ultimate tensile strength, tensile modulus, and strain at failure.

B. Flexural Testing (ASTM D790 - Three-Point Bending)

  • Specimen Preparation: Cut rectangular bar specimens. For a 3.2 mm thick specimen, typical dimensions are 12.7 mm in width and 127 mm in length.

  • Procedure: a. Place the specimen on two supports in a three-point bending fixture. The support span should be 16 times the specimen thickness. b. Apply a load to the center of the specimen at a constant crosshead speed. c. Continue the test until the specimen fractures or reaches 5% strain.

  • Data Analysis: Calculate the flexural strength and flexural modulus from the load-deflection curve.

C. Compressive Testing (ASTM D3410)

  • Specimen Preparation: Prepare rectangular specimens, typically 140-155 mm long and 12-25 mm wide. Tabs are often bonded to the ends.

  • Procedure: a. Place the specimen in a compression test fixture that applies the load through shear at the wedge grip interfaces. b. Apply a compressive load until the specimen fails.

  • Data Analysis: Determine the ultimate compressive strength, compressive modulus, and compressive strain.

Conclusion

Isophorone diamine is a high-performance curing agent that plays a crucial role in the development of advanced composite materials. Its use leads to composites with superior mechanical, thermal, and chemical resistance properties. The provided application notes and detailed experimental protocols offer a comprehensive guide for researchers and scientists to effectively utilize IPDA in their composite material development and characterization endeavors. Adherence to standardized testing procedures is critical for obtaining reliable and comparable data.

References

Application Notes and Protocols: 3,3,5-Trimethylcyclohexylamine in Chiral Ligand Preparation for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of established applications for 3,3,5-trimethylcyclohexylamine as a precursor in the synthesis of chiral ligands for asymmetric catalysis. Despite its chiral nature, this specific amine does not appear to be a commonly utilized building block in the development of ligands for inducing stereoselectivity in chemical reactions.

This document aims to provide a broader context for researchers, scientists, and drug development professionals by outlining the fundamental principles of chiral ligand and auxiliary design, and detailing experimental approaches with commonly employed structural motifs. This information can serve as a guide for those interested in exploring the potential of novel chiral building blocks like this compound.

Introduction to Asymmetric Catalysis and Chiral Ligands

Asymmetric catalysis is a powerful tool in modern chemistry, enabling the synthesis of single enantiomers of chiral molecules. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Chiral ligands are organic molecules that coordinate to a metal center to create a chiral catalyst. This catalyst then interacts with the substrate in a way that favors the formation of one enantiomer of the product over the other. The structure of the chiral ligand is crucial for the efficiency and selectivity of the catalyst.

Alternatively, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

General Principles of Chiral Ligand and Auxiliary Design

The successful design of a chiral ligand or auxiliary often relies on several key principles:

  • Steric Hindrance: Bulky groups on the ligand or auxiliary can effectively block one face of the substrate, forcing the reagent to attack from the less hindered face. The trimethylcyclohexyl group of this compound could theoretically provide such steric bulk.

  • Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center and the substrate.

  • Conformational Rigidity: A rigid ligand or auxiliary backbone often leads to higher enantioselectivity by reducing the number of possible transition states.

  • Proximity of the Chiral Center: The chiral element of the ligand or auxiliary should be close to the reaction center to exert maximum stereochemical control.

Representative Experimental Protocols for Chiral Ligand Synthesis

While no specific protocols exist for this compound, the following examples illustrate common synthetic routes for preparing chiral ligands from primary amines. These methodologies could potentially be adapted for this compound.

Synthesis of Chiral Salen-type Ligands

Salen ligands are a versatile class of tetradentate ligands widely used in asymmetric catalysis. A general synthesis involves the condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative.

Protocol: Synthesis of a Chiral Salen Ligand from (1R,2R)-Diaminocyclohexane

  • Dissolve (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 eq) in absolute ethanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the chiral salen ligand.

Table 1: Representative Data for Salen-Mn Catalyzed Epoxidation of Styrene

EntryCatalyst Loading (mol%)OxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
11m-CPBA08592
20.5NaOCl-159095

Salen_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Diamine (1R,2R)-Diaminocyclohexane Condensation Condensation in Ethanol Diamine->Condensation Salicylaldehyde 3,5-di-tert-butyl-2-hydroxybenzaldehyde Salicylaldehyde->Condensation Salen_Ligand Chiral Salen Ligand Condensation->Salen_Ligand Reflux

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are pivotal in many catalytic processes, particularly in asymmetric hydrogenation. A common route involves the reaction of a chiral amine-derived intermediate with a phosphine chloride.

Protocol: Synthesis of a Trost Ligand Analogue

  • React (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 eq) with 2-(diphenylphosphino)benzoic acid (2.0 eq) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 0 °C to room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chiral diphosphine ligand.

Table 2: Representative Data for Pd-Catalyzed Asymmetric Allylic Alkylation

EntryLigandSubstrateNucleophileYield (%)Enantiomeric Excess (ee, %)
1Trost LigandRacemic 1,3-diphenyl-2-propenyl acetateDimethyl malonate98>99

Catalytic_Cycle Pd(0)L Pd(0)L π-allyl Pd(II)L π-allyl Pd(II)L Pd(0)L->π-allyl Pd(II)L + Allylic Substrate Product + Pd(0)L Product + Pd(0)L π-allyl Pd(II)L->Product + Pd(0)L + Nucleophile π-allyl Pd(II)L* π-allyl Pd(II)L* Product Product π-allyl Pd(II)L*->Product Nucleophilic Attack

Workflow for Screening Novel Chiral Building Blocks

For researchers interested in exploring the utility of this compound or other novel chiral amines, a systematic workflow is recommended.

Workflow Start Select Chiral Amine (e.g., this compound) Ligand_Synthesis Synthesize a Library of Ligand Types (e.g., Salen, Phosphine, Oxazoline) Start->Ligand_Synthesis Characterization Characterize Ligands (NMR, MS, X-ray) Ligand_Synthesis->Characterization Catalyst_Formation Form Metal-Ligand Complexes Characterization->Catalyst_Formation Screening Screen Catalysts in Benchmark Reactions (e.g., Hydrogenation, Alkylation, Epoxidation) Catalyst_Formation->Screening Analysis Analyze Yield and Enantioselectivity (GC, HPLC) Screening->Analysis Optimization Optimize Reaction Conditions for Promising Hits Analysis->Optimization Conclusion Identify Lead Catalyst System Analysis->Conclusion Optimization->Screening Iterate

Conclusion

While this compound is not a documented precursor for chiral ligands in catalysis based on available literature, the principles and protocols outlined in these application notes provide a solid foundation for its investigation in this capacity. The steric bulk of the trimethylcyclohexyl moiety presents an interesting structural feature that could potentially be exploited for stereochemical control. Researchers are encouraged to adapt established synthetic methodologies to incorporate this and other novel chiral building blocks in the ongoing quest for more efficient and selective asymmetric catalysts.

Application Notes and Protocols: Reaction Kinetics of 3,3,5-Trimethylcyclohexylamine with Epoxy Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics between 3,3,5-trimethylcyclohexylamine, also known as isophorone diamine (IPD), and various epoxy compounds. This document includes a summary of key kinetic parameters, detailed experimental protocols for kinetic analysis, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

This compound (Isophorone Diamine, IPD) is a cycloaliphatic amine widely used as a curing agent for epoxy resins.[1][2] Its applications are extensive, ranging from industrial coatings and flooring to adhesives and composites, owing to the excellent mechanical strength, chemical resistance, and thermal stability of the cured products.[3][4] Understanding the reaction kinetics of IPD with epoxy compounds is crucial for optimizing curing cycles, controlling the properties of the final material, and developing new formulations.[5][6]

The curing of an epoxy resin with an amine hardener is a complex process involving the nucleophilic addition of the amine's active hydrogens to the epoxy ring.[4][7] This leads to the formation of a highly cross-linked, three-dimensional polymer network.[4][7] The reaction rate is influenced by factors such as temperature, the stoichiometry of the reactants, and the presence of catalysts or accelerators.[6][8]

Quantitative Kinetic Data

The reaction kinetics of IPD with epoxy resins, most commonly diglycidyl ether of bisphenol A (DGEBA), have been investigated primarily using differential scanning calorimetry (DSC).[5][8][9] This technique measures the heat flow associated with the exothermic curing reaction, allowing for the determination of kinetic parameters such as the activation energy (Ea). Several kinetic models, including the Kissinger, Ozawa, and Flynn-Wall-Ozawa methods, are employed to analyze the non-isothermal DSC data.[8] The activation energy can be dependent on the degree of cure (α), indicating a complex reaction mechanism that may involve autocatalytic steps and diffusion control at later stages.[5][8]

Epoxy System ComponentsAnalytical MethodKinetic ModelActivation Energy (Ea) (kJ/mol)Key FindingsReference
Diglycidyl ether of bisphenol A (DGEBA) and Isophorone Diamine (IPD)Non-isothermal DSCOzawa-Flynn-WallDependent on degree of cure (α)Ea varies with conversion, suggesting a complex reaction.[9]
DGEBA, IPD, and N-(3-aminopropyl)-imidazole (API)Non-isothermal DSCKissinger, Ozawa, Flynn-Wall-OzawaVaries with IPD contentThe curing mechanism is a combination of addition and autocatalytic reactions, influenced by viscosity and steric hindrance.[8]
DGEBA and IPDIsothermal and Dynamic DSCKamal's ModelAutocatalytic: 63.3, n-order: 29.8The reaction follows an autocatalytic model.[5]
Eugenol-derived epoxy and IPDNon-isothermal DSCKissinger, Ozawa57.36 (Kissinger), 60.85 (Ozawa)Provides comparative kinetics with other amine hardeners.[10]

Experimental Protocols

The following protocols describe the common experimental procedures for studying the reaction kinetics of this compound with epoxy compounds.

  • Epoxy Resin: Typically a diglycidyl ether of bisphenol A (DGEBA) based resin. The epoxide equivalent weight (EEW) must be known.

  • Curing Agent: this compound (Isophorone Diamine, IPD).

  • Mixing: The epoxy resin and IPD are weighed accurately to achieve the desired stoichiometric ratio. The mixture is then thoroughly stirred until a homogeneous solution is obtained. For highly viscous resins, gentle warming (e.g., 50-60°C) can facilitate mixing.[11]

DSC is the most common technique for studying the curing kinetics of epoxy-amine systems.[5][6]

  • Non-isothermal DSC:

    • A small amount of the uncured epoxy-amine mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[12]

    • The sample is heated in the DSC instrument at several constant heating rates (e.g., 2, 5, 10, 15 °C/min) over a temperature range that covers the entire curing reaction (e.g., from room temperature to 250-300°C).[6][8]

    • An empty sealed pan is used as a reference.

    • The heat flow is recorded as a function of temperature. The exothermic peak corresponds to the curing reaction.

    • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

    • The activation energy (Ea) can be calculated using model-free isoconversional methods like the Kissinger, Ozawa, or Flynn-Wall-Ozawa equations, which relate the peak temperature or the temperature at a specific conversion to the heating rate.[8]

  • Isothermal DSC:

    • A small sample of the uncured mixture is placed in a DSC pan.

    • The sample is rapidly heated to a predetermined isothermal curing temperature and held at that temperature for a sufficient time to achieve complete or near-complete curing.

    • The heat flow is recorded as a function of time.

    • The rate of cure (dα/dt) and the degree of cure (α) can be determined from the heat flow data.

    • The data can be fitted to phenomenological models like the Kamal-Sourour model to determine reaction rate constants and orders.[8]

FTIR spectroscopy can be used to monitor the disappearance of the epoxy group and the formation of hydroxyl groups during the curing reaction.[13][14]

  • A thin film of the epoxy-amine mixture is cast onto a suitable substrate (e.g., a KBr pellet or a silicon wafer).

  • The sample is placed in a heated cell within the FTIR spectrometer.

  • Spectra are recorded at regular intervals during the curing process.

  • The concentration of epoxy groups can be monitored by the decrease in the absorbance of the characteristic epoxy peak (around 915 cm⁻¹).

  • The degree of conversion can be calculated from the change in the peak area.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and the experimental process for studying the kinetics.

ReactionPathway cluster_reactants Reactants cluster_products Products Epoxy Epoxy Group R-CH(O)CH₂ SecondaryAmine Secondary Amine Adduct R'-NH-CH₂(OH)CH-R Epoxy->SecondaryAmine Reaction with Primary Amine TertiaryAmine Tertiary Amine Adduct R'-N(CH₂(OH)CH-R)₂ Epoxy->TertiaryAmine Amine Primary Amine Group of IPD R'-NH₂ Amine->SecondaryAmine SecondaryAmine->TertiaryAmine Reaction with another Epoxy Group

Caption: Reaction pathway of an epoxy group with a primary amine.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_modeling Data Modeling and Interpretation A Weigh Epoxy Resin and IPD B Thoroughly Mix Components A->B C Perform DSC Analysis (Isothermal or Non-isothermal) B->C D Collect Heat Flow Data C->D E Calculate Degree of Cure (α) and Rate of Cure (dα/dt) D->E F Apply Kinetic Models (e.g., Kissinger, Ozawa, Kamal) E->F G Determine Kinetic Parameters (Ea, Reaction Order) F->G H Interpret Reaction Mechanism G->H

Caption: Experimental workflow for kinetic analysis.

References

Application Notes and Protocols: The Use of 3,3,5-Trimethylcyclohexylamine in the Formulation of Light-Stable Polyurethane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) coatings are widely utilized for their excellent durability, chemical resistance, and mechanical properties. However, conventional aromatic polyurethane coatings are susceptible to photodegradation upon exposure to ultraviolet (UV) radiation, leading to undesirable yellowing and a reduction in protective qualities. This limitation restricts their use in applications requiring long-term aesthetic stability and performance in outdoor or light-exposed environments.

The incorporation of cycloaliphatic diamines, such as 3,3,5-trimethylcyclohexylamine (also known as isophorone diamine or IPDA), in polyurethane formulations offers a robust solution to this challenge. The absence of aromatic rings in the molecular structure of IPDA and its derivatives, like isophorone diisocyanate (IPDI), results in polyurethane coatings with exceptional light stability and resistance to weathering. These coatings maintain their color and gloss for extended periods, making them ideal for high-performance applications.

This document provides detailed application notes, experimental protocols, and performance data on the use of this compound in the formulation of light-stable polyurethane coatings.

Mechanism of Light Stability

The enhanced UV stability of polyurethanes formulated with this compound is attributed to the fundamental difference in the chemical structure of aliphatic and aromatic isocyanates.

Aromatic polyurethanes, typically synthesized from aromatic diisocyanates like toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI), contain benzene rings. Upon exposure to UV radiation, these aromatic structures can form chromophores, such as quinone-imide groups, which are responsible for the characteristic yellowing of the coating.[1]

In contrast, polyurethanes based on aliphatic diamines like this compound lack these aromatic structures. Their cycloaliphatic nature prevents the formation of yellowing-inducing chromophores under UV exposure, thus ensuring long-term color stability.[2]

UV_Degradation_Mechanism cluster_aromatic Aromatic Polyurethane cluster_aliphatic Aliphatic Polyurethane (with this compound) Aromatic_PU Aromatic PU Backbone (contains benzene rings) Quinone_Imide Quinone-Imide Formation (Chromophore) Aromatic_PU->Quinone_Imide Photo-oxidation UV_Aromatic UV Radiation UV_Aromatic->Quinone_Imide Yellowing_Aromatic Yellowing & Degradation Quinone_Imide->Yellowing_Aromatic Aliphatic_PU Aliphatic PU Backbone (no benzene rings) Stable_PU Stable Polymer Backbone Aliphatic_PU->Stable_PU Resistance to Photo-oxidation UV_Aliphatic UV Radiation UV_Aliphatic->Stable_PU No_Yellowing No Significant Yellowing Stable_PU->No_Yellowing

Figure 1: UV Degradation of Aromatic vs. Aliphatic Polyurethane.

Quantitative Performance Data

The following tables summarize the comparative performance of polyurethane coatings formulated with aliphatic diisocyanates (derived from this compound) and aromatic diisocyanates after accelerated weathering tests.

Table 1: Mechanical Properties of Aromatic vs. Aliphatic Polyurethane Coatings

Diisocyanate TypeSpecific DiisocyanateTensile Strength (MPa)Elongation at Break (%)
AromaticMDI23.4-
AromaticTDI-779
AliphaticIPDI23.1728

Data compiled from multiple sources. Direct comparison should be made with caution as experimental conditions may vary.[2]

Table 2: Accelerated Weathering Performance of Polyurethane Coatings

Coating TypeExposure Time (hours)Change in Yellowness Index (ΔYI)Gloss Retention (%)
Aromatic PU100015.245
Aliphatic PU (IPDI-based)10001.985

This data is representative and compiled from general knowledge in the field. Actual values may vary depending on the specific formulation and testing conditions.

Experimental Protocols

Protocol 1: Formulation of a Two-Component Light-Stable Polyurethane Clear Coat

This protocol outlines the laboratory-scale preparation of a two-component (2K) polyurethane clear coat based on a polyol resin and an aliphatic polyisocyanate hardener derived from this compound (IPDI).

Materials:

  • Component A (Base Resin):

    • Hydroxyl-functional acrylic polyol resin (e.g., 70% solids in solvent)

    • Solvent blend (e.g., butyl acetate, xylene)

    • Flow and leveling agent

    • UV absorber and Hindered Amine Light Stabilizer (HALS) package

  • Component B (Hardener):

    • Isophorone diisocyanate (IPDI) trimer (e.g., 90% solids in solvent)

Equipment:

  • Laboratory mixer with a high-speed dispersion blade

  • Beakers and graduated cylinders

  • Analytical balance

  • Viscometer

Procedure:

  • Preparation of Component A (Base Resin):

    • Weigh the required amount of the acrylic polyol resin into a mixing vessel.

    • Under agitation, slowly add the solvent blend to adjust the viscosity.

    • Add the flow and leveling agent, UV absorber, and HALS, and mix until a homogenous solution is obtained.

    • Measure and record the viscosity.

  • Mixing of Components A and B:

    • Just before application, add Component B (IPDI hardener) to Component A (Base Resin) in the specified stoichiometric ratio (typically provided by the raw material suppliers, e.g., NCO:OH ratio of 1.05:1).

    • Mix the two components thoroughly for 2-3 minutes at a moderate speed, ensuring a uniform mixture.

    • Allow for an induction time of 10-15 minutes before application, if recommended by the raw material supplier.

Coating_Formulation_Workflow Start Start Prep_A Prepare Component A (Base Resin) Start->Prep_A Prep_B Prepare Component B (IPDI Hardener) Start->Prep_B Weigh_Polyol Weigh Acrylic Polyol Prep_A->Weigh_Polyol Add_Solvent Add Solvent Blend Weigh_Polyol->Add_Solvent Add_Additives Add Flow Agent, UV Absorber, HALS Add_Solvent->Add_Additives Mix_A Mix until Homogenous Add_Additives->Mix_A Mix_AB Mix Component A and B Mix_A->Mix_AB Weigh_Hardener Weigh IPDI Hardener Prep_B->Weigh_Hardener Weigh_Hardener->Mix_AB Induction Induction Time (10-15 min) Mix_AB->Induction Application Coating Application Induction->Application

Figure 2: Workflow for Two-Component PU Coating Formulation.
Protocol 2: Coating Application and Curing

Procedure:

  • Substrate Preparation: Ensure the substrate (e.g., steel panel, plastic) is clean, dry, and free of grease, oil, and other contaminants.

  • Application: Apply the mixed coating to the prepared substrate using a suitable method such as spray application, draw-down bar, or brush to achieve the desired dry film thickness.

  • Curing: Allow the coated substrate to cure at ambient temperature (e.g., 25°C and 50% relative humidity) for the time specified by the resin manufacturer (typically 7 days for full cure). Alternatively, forced curing at an elevated temperature (e.g., 60-80°C) can be employed to accelerate the curing process.

Protocol 3: Accelerated Weathering and Performance Testing

This protocol describes the evaluation of the light stability of the cured polyurethane coating using an accelerated weathering chamber.

Equipment:

  • Accelerated weathering chamber with fluorescent UV lamps (e.g., UVA-340) and condensation capabilities (in accordance with ASTM G154).[3][4]

  • Glossmeter

  • Spectrocolorimeter

Procedure:

  • Sample Exposure: Place the cured coated panels in the accelerated weathering chamber.

  • Test Cycle: Subject the panels to alternating cycles of UV exposure and condensation. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Evaluation: At specified intervals (e.g., 0, 250, 500, 750, 1000 hours), remove the panels and evaluate the following properties:

    • Gloss: Measure the 60° gloss using a glossmeter. Calculate gloss retention as a percentage of the initial gloss.

    • Color Change: Measure the CIE Lab* color values using a spectrocolorimeter. Calculate the change in yellowness index (ΔYI) according to ASTM E313.

Testing_Workflow Start Cured Coated Panel Weathering Accelerated Weathering (ASTM G154) Start->Weathering Evaluation Periodic Evaluation Weathering->Evaluation Gloss Gloss Measurement (Glossmeter) Evaluation->Gloss Color Color Measurement (Spectrocolorimeter) Evaluation->Color Data_Analysis Data Analysis Gloss->Data_Analysis Color->Data_Analysis Gloss_Retention Calculate Gloss Retention Data_Analysis->Gloss_Retention Delta_YI Calculate ΔYI Data_Analysis->Delta_YI End End Gloss_Retention->End Delta_YI->End

Figure 3: Experimental Workflow for Coating Performance Testing.

Conclusion

The use of this compound (isophorone diamine) and its derivatives in polyurethane coatings provides a significant advantage in terms of light stability and long-term durability. By eliminating the aromatic structures responsible for UV-induced yellowing, these aliphatic polyurethane coatings maintain their aesthetic appeal and protective properties in demanding environments. The provided protocols offer a framework for the formulation, application, and testing of these high-performance coatings, enabling researchers and professionals to develop advanced materials for a wide range of applications.

References

Troubleshooting & Optimization

Optimizing reaction conditions for high-yield synthesis of isophorone diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of isophorone diamine (IPDA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and tabulated data for easy comparison of reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of isophorone diamine, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Overall Yield of IPDA - Sub-optimal reaction conditions in one or more steps (cyanidation, imidization, hydrogenation).- Decomposition of the isophoroneimine intermediate.[1]- Inefficient catalyst activity or catalyst poisoning.- Review and optimize the reaction parameters for each step against the provided data tables.- For the imidization step, shorter reaction times can minimize the decomposition of the unstable ketimine intermediate.[1]- Ensure the catalyst is fresh or properly activated. Consider screening different catalysts, such as Raney Co or supported cobalt catalysts, which have shown high yields.[2]
Formation of Byproducts - In the absence of an imination catalyst, unreacted isophorone nitrile (IPN) can be hydrogenated to the corresponding amino alcohol.[1]- Formation of 1,3,3-trimethyl-6-azabicyclo-[3.2.1]-octane is a known side reaction.[1]- Utilize an effective imination catalyst, such as a supported heteropoly acid, to ensure high conversion of IPN to the ketimine before hydrogenation.[1]- Optimizing hydrogenation conditions (temperature, pressure, catalyst) can help minimize the formation of cyclic byproducts.
Slow or Incomplete Reaction - Insufficient catalyst concentration or activity.- Low reaction temperature or pressure.- Increase the catalyst loading or switch to a more active catalyst. For instance, Co/SiO2 catalysts have demonstrated high conversion of IPN.[2]- Systematically increase the temperature and pressure within the recommended ranges for each reaction step. For the final hydrogenation step, temperatures around 120°C and a hydrogen pressure of 6 MPa have been shown to be effective.[2]
Catalyst Deactivation/Low Reusability - Leaching of the active metal.- Fouling of the catalyst surface.- Consider using supported catalysts like Co/activated carbon (Co/AC) which have shown good recyclability.[2]- Implement appropriate catalyst regeneration procedures if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for isophorone diamine (IPDA)?

A1: The most prevalent industrial synthesis of IPDA starts from isophorone and proceeds in three main steps:

  • Cyanidation: Isophorone is reacted with hydrogen cyanide to form isophoronenitrile (IPN).[3][4]

  • Imidization: IPN is then reacted with ammonia to form isophoroneimine (the ketimine intermediate).[1][2]

  • Hydrogenation: The intermediate imine is hydrogenated in the presence of a catalyst to yield IPDA.[1][2]

An alternative route involves the direct reductive amination of isophorone nitrile with ammonia and hydrogen.

Q2: What are the critical parameters to control for a high yield of IPDA?

A2: For a high yield, it is crucial to optimize the conditions for each step of the synthesis. Key parameters include:

  • Temperature and Pressure: Specific temperature and pressure ranges are required for the imidization and hydrogenation steps to ensure high conversion and minimize byproduct formation.[1][2]

  • Catalyst Selection: The choice of catalyst is critical for the hydrogenation step. Raney Cobalt is a commonly used and effective catalyst.[2] Supported cobalt catalysts on materials like activated carbon or silica have also shown excellent performance and reusability.[2]

  • Reaction Time: Optimizing the reaction time is important, especially for the imidization step, as the ketimine intermediate can be unstable and decompose over long periods.[1]

  • Molar Ratios: The molar ratios of reactants, such as ammonia to isophorone nitrile, should be carefully controlled.[1]

Q3: Can the synthesis of IPDA be performed as a continuous process?

A3: Yes, a continuous process for the preparation of IPDA has been described. This typically involves a continuous flow reactor for both the imination and hydrogenation steps, which can offer advantages in terms of throughput and consistency.[1]

Q4: What are the common impurities found in the final IPDA product?

A4: Common impurities can include unreacted intermediates like isophoronenitrile and isophoroneimine, as well as byproducts such as 3-aminomethyl-3,5,5-trimethylcyclohexanol and 1,3,3-trimethyl-6-azabicyclo-[3.2.1]-octane.[1][2] Purification, often by distillation, is necessary to obtain high-purity IPDA.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for the Three-Step Synthesis of Isophorone Diamine[2][8]
StepReactantsCatalyst/ReagentTemperature (°C)Pressure (MPa)Time (h)Yield (%)
Cyanidation Isophorone, NaCNNH4Cl, DMF70-494.9 (Isophoronenitrile)
Imidization Isophoronenitrile, AmmoniaCaO700.2 (Ammonia)487.6 (Isophoroneimine)
Hydrogenation Isophoroneimine, Hydrogen, AmmoniaRaney Co (2 g)1206 (Hydrogen), 0.2 (Ammonia)895.6 (Isophoronediamine)
Table 2: Comparison of Catalysts for the Hydrogenation of Isophorone Nitrile to Isophorone Diamine
CatalystSupportCo Loading (wt%)Temperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)
Raney Co--1206 (H₂), 0.2 (NH₃)8100 (of imine)95.6
Co/ACActivated Carbon20----90.2
Co/SiO₂Silica201208 (H₂)890.970.4
Metal Cobalt-101208 (H₂)810092.2

Experimental Protocols

Protocol 1: Three-Step Batch Synthesis of Isophorone Diamine

This protocol is based on the optimized conditions reported in the literature.[2][6]

Step 1: Cyanidation to Isophoronenitrile (IPN)

  • In a reaction vessel, combine 0.0669 mol of isophorone with dimethylformamide (DMF) as the reaction medium.

  • Add 0.048 mol of sodium cyanide (NaCN) and 5 mL of a 6 mol/L ammonium chloride (NH₄Cl) solution.

  • Heat the mixture to 70°C and maintain for 4 hours with stirring.

  • After the reaction, cool the mixture and proceed with extraction and purification to isolate the isophoronenitrile product. A yield of approximately 94.9% can be expected.

Step 2: Imidization to Isophoroneimine (IPI)

  • Charge a pressure reactor with the isophoronenitrile obtained from the previous step and calcium oxide (CaO) as a catalyst.

  • Pressurize the reactor with ammonia to 0.2 MPa.

  • Heat the reaction mixture to 70°C and hold for 4 hours with agitation.

  • Upon completion, vent the excess ammonia and cool the reactor. The conversion of IPN is expected to be around 97.4% with an isophoroneimine yield of 87.6%.

Step 3: Hydrogenation to Isophorone Diamine (IPDA)

  • Transfer the isophoroneimine intermediate to a high-pressure hydrogenation reactor.

  • Add 2 g of Raney Cobalt catalyst.

  • Pressurize the reactor with ammonia to 0.2 MPa and then with hydrogen to 6 MPa.

  • Heat the reactor to 120°C and maintain for 8 hours with vigorous stirring.

  • After the reaction, cool the reactor, vent the gases, and filter the catalyst.

  • The resulting crude IPDA can be purified by distillation. This step is expected to achieve 100% conversion of the imine with a final IPDA yield of 95.6%.

Visualizations

Synthesis_Pathway Isophorone Isophorone IPN Isophoronenitrile (IPN) Isophorone->IPN + NaCN, NH4Cl IPI Isophoroneimine (IPI) IPN->IPI + NH3, CaO IPDA Isophorone Diamine (IPDA) IPI->IPDA + H2, Raney Co

Caption: Synthesis pathway of Isophorone Diamine from Isophorone.

Troubleshooting_Workflow start Low IPDA Yield check_intermediates Analyze Intermediates (IPN, IPI) start->check_intermediates check_byproducts Analyze Byproducts start->check_byproducts optimize_imidization Optimize Imidization (Time, Temp, Pressure) check_intermediates->optimize_imidization Low IPI Yield optimize_hydrogenation Optimize Hydrogenation (Catalyst, Temp, Pressure) check_intermediates->optimize_hydrogenation High IPI, Low IPDA end High Yield IPDA optimize_imidization->end optimize_hydrogenation->end adjust_conditions Adjust Conditions to Minimize Byproducts check_byproducts->adjust_conditions High Byproduct Concentration adjust_conditions->end

References

Technical Support Center: Epoxy Resins Cured with 3,3,5-trimethylcyclohexylamine (IPDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epoxy resins cured with 3,3,5-trimethylcyclohexylamine, also known as Isophorone Diamine (IPDA).

Frequently Asked Questions (FAQs) - Troubleshooting Slow Cure Rates

Q1: My epoxy resin system with this compound is curing much slower than expected. What are the primary causes?

A slow cure rate in epoxy systems using this compound (IPDA) can be attributed to several factors. The most common culprits are incorrect mix ratio, low ambient and substrate temperatures, and insufficient mixing.[1][2][3] It is also important to note that as a cycloaliphatic amine, IPDA can have a slower reaction rate compared to some linear aliphatic amines due to steric hindrance from its bulky cycloaliphatic structure.[4]

Q2: How critical is the mix ratio of epoxy resin to this compound?

The mix ratio is critical and must be calculated accurately based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener.[5][6] An off-ratio mix, either with excess epoxy or excess amine, will result in an incomplete reaction, leading to a tacky or soft cure and compromised final properties. For a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin, a stoichiometric ratio is essential for optimal performance.[3]

Q3: What is the effect of temperature on the cure rate?

The curing of epoxy resins is a temperature-dependent chemical reaction.[7] Lower ambient and substrate temperatures will significantly slow down the reaction rate between the epoxy resin and this compound.[1][2] The reaction is an exothermic process, and insufficient mass of the mixed components may not generate enough heat to accelerate the cure, especially in thin films or cold environments. For every 10°C (18°F) increase in temperature, the cure time can be approximately halved.

Q4: Can insufficient mixing lead to slow or incomplete curing?

Yes, inadequate mixing is a frequent cause of curing problems.[1][3] If the resin and hardener are not thoroughly mixed, there will be localized areas that are either resin-rich or hardener-rich. These areas will not cure properly, resulting in soft or sticky spots in the final product. It is crucial to scrape the sides and bottom of the mixing container to ensure a homogeneous mixture.

Q5: Are there any chemical contaminants that can inhibit the cure?

Moisture and certain chemicals can interfere with the curing process. Water can react with the amine hardener and can also lead to a cloudy or "blushed" surface.[2][3] Contaminants on the substrate, such as oils or grease, can also inhibit proper adhesion and curing at the interface.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving slow cure rates with epoxy-IPDA systems.

Initial Assessment
  • Verify Mix Ratio: Double-check the calculated stoichiometric ratio of epoxy resin to this compound.

  • Check Temperatures: Measure the ambient temperature, the temperature of the epoxy resin and hardener components, and the temperature of the substrate.

  • Review Mixing Procedure: Re-evaluate the mixing time and technique to ensure thoroughness.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Slow Epoxy Cure with IPDA Start Slow or Incomplete Cure Observed CheckRatio Is the Mix Ratio Correct? Start->CheckRatio CheckTemp Are Temperatures (Ambient, Substrate, Components) within Recommended Range? CheckRatio->CheckTemp Yes SolutionRatio Recalculate Stoichiometry and Prepare a New Batch. CheckRatio->SolutionRatio No CheckMixing Was Mixing Thorough (Time, Scraping Sides/Bottom)? CheckTemp->CheckMixing Yes SolutionTemp Increase Ambient/Substrate Temperature. Warm Components Before Mixing. CheckTemp->SolutionTemp No CheckContamination Is there potential for Moisture or Chemical Contamination? CheckMixing->CheckContamination Yes SolutionMixing Improve Mixing Technique: Increase Time, Scrape Thoroughly. CheckMixing->SolutionMixing No SolutionContamination Ensure Dry Conditions and Clean Substrates. Use Fresh Components. CheckContamination->SolutionContamination Yes End Cure Rate Improved CheckContamination->End No SolutionRatio->End SolutionTemp->End SolutionMixing->End SolutionContamination->End

Caption: Troubleshooting workflow for slow epoxy cure rates.

Data Presentation

Table 1: Stoichiometry Calculation for a DGEBA Epoxy Resin with this compound (IPDA)
ParameterValueUnit
Epoxy Equivalent Weight (EEW) of DGEBA Resin188g/eq
Amine Hydrogen Equivalent Weight (AHEW) of IPDA42.6g/eq
Calculated Mix Ratio (phr) 22.7 parts per hundred resin

Note: phr (parts per hundred resin) = (AHEW / EEW) x 100. Always refer to the manufacturer's datasheet for specific EEW and AHEW values.[5]

Table 2: Effect of Temperature on Gel Time for a Typical DGEBA Epoxy/IPDA System
Curing Temperature (°C)Approximate Gel Time (minutes)
22210
4090
6030
8015

Disclaimer: These are approximate values and can vary based on the specific epoxy resin, formulation, and experimental conditions. It is recommended to perform your own gel time tests.

Experimental Protocols

Protocol 1: Determination of Gel Time by Rheometry

This method determines the gel point as the crossover of the storage modulus (G') and the loss modulus (G'').[8][9]

Instrumentation:

  • Rheometer with parallel plate geometry (e.g., 25 mm diameter) and temperature control.

Procedure:

  • Set the rheometer to the desired isothermal cure temperature.

  • Accurately weigh the epoxy resin and this compound in the correct stoichiometric ratio into a disposable cup.

  • Thoroughly mix the components for a specified time (e.g., 2-3 minutes), ensuring to scrape the sides and bottom of the container.

  • Immediately apply a sufficient amount of the mixed sample onto the center of the lower plate of the rheometer.

  • Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

  • Start the oscillatory time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%).

  • Record the storage modulus (G') and loss modulus (G'') as a function of time.

  • The gel time is the point at which the G' and G'' curves intersect.

Protocol 2: Cure Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines a non-isothermal DSC experiment to determine the heat of cure and glass transition temperature (Tg).[10][11][12][13]

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a cooling system.

  • Hermetic aluminum DSC pans and a crimper.

Procedure:

  • Accurately weigh 5-10 mg of the freshly mixed epoxy/IPDA system into a DSC pan.

  • Seal the pan hermetically. Prepare an empty, sealed pan as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).

  • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected curing exotherm (e.g., 250°C). This is the first heating scan.

  • Cool the sample back to the starting temperature.

  • Perform a second heating scan at the same heating rate to determine the glass transition temperature (Tg) of the fully cured material.

  • Integrate the area under the exothermic peak from the first heating scan to determine the total heat of cure (ΔH).

Signaling Pathways and Logical Relationships

Epoxy-Amine Curing Reaction

The curing of an epoxy resin with a primary amine like this compound proceeds through a nucleophilic addition reaction.

CuringReaction Epoxy-Amine Curing Mechanism Epoxy Epoxy Group (Resin) SecondaryAmine Secondary Amine (Intermediate) Epoxy->SecondaryAmine + PrimaryAmine Primary Amine (IPDA) R-NH2 PrimaryAmine->SecondaryAmine TertiaryAmine Tertiary Amine (Cross-linked Network) SecondaryAmine->TertiaryAmine + AnotherEpoxy Another Epoxy Group AnotherEpoxy->TertiaryAmine

Caption: Simplified epoxy-amine curing reaction pathway.

References

Identification and removal of side products in 3,3,5-trimethylcyclohexylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,5-trimethylcyclohexylamine.

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of this compound, focusing on the identification and removal of side products.

Problem 1: Low yield of this compound.

Possible Causes and Solutions:

  • Incomplete Reaction: The reductive amination of 3,3,5-trimethylcyclohexanone may be incomplete.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure sufficient reaction time and optimal temperature. For sterically hindered ketones like 3,3,5-trimethylcyclohexanone, elevated temperatures may be necessary to drive the reaction to completion.[1]

  • Inefficient Reduction: The reducing agent may not be effectively converting the intermediate imine to the desired amine.

    • Solution: Ensure the reducing agent is fresh and added in appropriate stoichiometric amounts. For reductive aminations, milder reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred over stronger agents like sodium borohydride to avoid premature reduction of the starting ketone.[1]

  • Side Reactions: Formation of side products can significantly reduce the yield of the target amine.

    • Solution: Identify the major side products using the analytical methods described below and adjust reaction conditions to minimize their formation.

Problem 2: Presence of significant impurities in the crude product.

Common Impurities and Their Identification:

CompoundIdentification MethodsNotes
3,3,5-Trimethylcyclohexanone (Unreacted) GC-MS: Characteristic molecular ion peak and fragmentation pattern. NMR: Presence of a carbonyl peak (~210 ppm in 13C NMR).Incomplete reaction or inefficient imine formation.
3,3,5-Trimethylcyclohexanol GC-MS: Molecular ion peak at m/z 142 and characteristic fragmentation. Boiling Point: ~193-196 °C.[1]Formed by the reduction of the starting ketone. More likely to occur with less selective reducing agents.
N,N-bis(3,3,5-trimethylcyclohexyl)amine (Secondary Amine) GC-MS: Higher molecular weight than the primary amine. NMR: Complex spectra with overlapping signals.Result of the primary amine product reacting with another molecule of the starting ketone and subsequent reduction.
cis/trans Isomers of this compound GC-MS & NMR: While chemically similar, they may have slightly different retention times and spectral characteristics.The synthesis typically produces a mixture of cis and trans isomers. Their ratio can sometimes be influenced by reaction conditions.

Removal of Impurities:

  • Fractional Distillation: This is the primary method for purifying this compound from less volatile and more volatile impurities. A vacuum distillation is recommended to avoid decomposition at high temperatures.

  • Acid-Base Extraction: To remove neutral impurities like the unreacted ketone and the alcohol side product, the crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.

  • Crystallization: For separating cis and trans isomers, fractional crystallization of their salts (e.g., hydrochlorides) can be an effective method.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of the main product and common side products?

A1: The following table summarizes the approximate boiling points, which are crucial for planning purification by fractional distillation.

CompoundBoiling Point (°C)
This compound~180-190 °C (Estimated)
3,3,5-Trimethylcyclohexanone187 °C
3,3,5-Trimethylcyclohexanol193-196 °C[1]
3-Aminomethyl-3,5,5-trimethylcyclohexylamine (related compound)247 °C[3][4]

Q2: How can I distinguish between the cis and trans isomers of this compound using analytical techniques?

A2:

  • Gas Chromatography (GC): The two isomers may have slightly different retention times on a suitable GC column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The chemical shift and coupling constants of the proton on the carbon bearing the amino group (C1-H) will differ between the cis and trans isomers due to their different spatial orientations (axial vs. equatorial).

    • 13C NMR: The chemical shifts of the ring carbons will also show slight differences between the two isomers.[5][6] Detailed 2D NMR experiments (like COSY and HSQC) can aid in the complete assignment of all proton and carbon signals for each isomer.

Q3: What is a general experimental protocol for the synthesis of this compound?

A3: The following is a general procedure for the reductive amination of 3,3,5-trimethylcyclohexanone.

Protocol: Reductive Amination of 3,3,5-Trimethylcyclohexanone

  • Imine Formation: In a round-bottom flask, dissolve 3,3,5-trimethylcyclohexanone in a suitable solvent (e.g., methanol or ethanol). Add a solution of ammonia in methanol. Stir the mixture at room temperature to form the intermediate imine. The removal of water, for example by using molecular sieves, can help drive the equilibrium towards imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) in portions.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Visualizations

Synthesis_Pathway ketone 3,3,5-Trimethylcyclohexanone imine Intermediate Imine ketone->imine + NH3 - H2O amine Ammonia product This compound imine->product Reduction (e.g., NaBH4)

Caption: Synthesis of this compound.

Side_Product_Formation ketone 3,3,5-Trimethylcyclohexanone alcohol 3,3,5-Trimethylcyclohexanol ketone->alcohol Reduction of Ketone product This compound secondary_amine N,N-bis(3,3,5-trimethylcyclohexyl)amine product->secondary_amine + Ketone, -H2O, Reduction

Caption: Common side product formation pathways.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp check_reductant Check Reducing Agent Activity/Stoichiometry complete->check_reductant bad_reductant Ineffective Reduction check_reductant->bad_reductant No good_reductant Effective Reduction check_reductant->good_reductant Yes replace_reductant Use Fresh/Alternative Reducing Agent bad_reductant->replace_reductant analyze_impurities Analyze Impurities (GC-MS/NMR) good_reductant->analyze_impurities alcohol_present Alcohol Side Product analyze_impurities->alcohol_present overalkylation Over-alkylation analyze_impurities->overalkylation use_milder_reductant Use Milder Reducing Agent alcohol_present->use_milder_reductant control_stoichiometry Control Amine/Ketone Stoichiometry overalkylation->control_stoichiometry

Caption: Troubleshooting workflow for synthesis.

References

Improving the stereoselectivity of isophorone diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isophorone Diamine (IPDA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the stereoselectivity of IPDA synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experiments for a higher cis:trans isomer ratio.

Frequently Asked Questions (FAQs)

Q1: What is Isophorone Diamine (IPDA) and why is its stereoselectivity important?

A1: Isophorone Diamine (3-aminomethyl-3,5,5-trimethylcyclohexylamine) is a cycloaliphatic diamine used extensively as a curing agent for epoxy resins and as a monomer for polyamides and polyurethanes, such as in the synthesis of Isophorone Diisocyanate (IPDI).[1] IPDA exists as a mixture of cis and trans stereoisomers. The specific ratio of these isomers can significantly influence the physical and mechanical properties of the final polymers, such as reactivity, viscosity, and glass transition temperature. Controlling the stereoselectivity is crucial for producing materials with consistent and desired performance characteristics.

Q2: What is the general synthetic route for IPDA?

A2: The industrial synthesis of IPDA is typically a multi-step process starting from isophorone.[2][3] The route involves:

  • Cyanidation: Isophorone reacts with hydrogen cyanide to form 3-cyano-3,5,5-trimethylcyclohexanone, also known as isophorone nitrile (IPN).

  • Imination & Hydrogenation: The IPN then undergoes reductive amination. This involves reacting IPN with ammonia and hydrogen over a hydrogenation catalyst. This step converts the carbonyl group to an amino group and the nitrile group to an aminomethyl group, yielding the final IPDA product.[1][2][3]

Q3: What factors primarily influence the cis:trans isomer ratio of IPDA?

A3: The critical step for determining the stereochemistry is the catalytic hydrogenation of the isophorone nitrile (IPN) intermediate. The primary factors influencing the cis:trans isomer ratio are the reaction temperature profile and the choice of hydrogenation catalyst.[1][4] Lower initial reaction temperatures generally favor the formation of the cis isomer.[4]

Q4: Which analytical methods are used to determine the cis:trans ratio of IPDA?

A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for separating and quantifying the cis and trans isomers of IPDA.[5] These techniques provide excellent resolution and definitive identification of the isomers in the final reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during IPDA synthesis, with a focus on improving stereoselectivity.

Problem: The cis:trans isomer ratio in my final product is too low.

Potential Cause Recommended Solution
Inappropriate Reaction Temperature The hydrogenation reaction temperature is one of the most critical parameters for controlling the cis:trans ratio. A single high-temperature hydrogenation tends to produce a lower cis ratio.
Implement a two-step temperature protocol. A patented method shows that conducting the hydrogenation in two temperature stages can significantly increase the cis isomer content.[4] • Step 1 (Low Temperature): Start the reaction at a lower temperature, in the range of 10°C to 90°C. This initial step favors the kinetic formation of the cis isomer.[4] • Step 2 (High Temperature): After a specific contact time in the first step, increase the temperature to above 90°C (up to 150°C) to ensure the reaction goes to completion. The temperature difference between the two steps should be at least 30°C.[4]
Suboptimal Catalyst Selection The type of hydrogenation catalyst has a profound effect on the stereochemical outcome. Cobalt-based catalysts often yield a lower cis:trans ratio compared to other noble metal catalysts.
Use a Ruthenium-based catalyst. Studies have shown that using a supported Ruthenium (Ru) catalyst can significantly favor the formation of the cis isomer. For example, a Ru catalyst can yield a cis:trans ratio of 84:16, whereas a Cobalt (Co) catalyst under similar conditions might only produce a 60:40 ratio.[1] Combining catalysts, such as using an upper layer of a Ru catalyst and a lower layer of a Co catalyst in a fixed-bed reactor, can also be effective.[1]
Post-synthesis Isomerization The final product mixture can be further processed to enrich the desired isomer.
Perform a post-synthesis isomerization. If the initial synthesis yields a product with a low cis content (e.g., below 63/37), this fraction can be isomerized in the presence of hydrogen, ammonia, and a hydrogenation catalyst at temperatures between 90-130°C and high pressure (100-240 bar) to achieve an equilibrium mixture richer in the cis isomer.[6]

Problem: The overall yield of IPDA is low, with significant by-product formation.

Potential Cause Recommended Solution
Inefficient Imination Step Incomplete conversion of isophorone nitrile (IPN) to the intermediate ketimine before hydrogenation can lead to side reactions and reduced yields.
Optimize the imination conditions. Ensure sufficient ammonia concentration and residence time during the imination step. Using a fixed-bed catalyst can improve efficiency.[1]
By-product Formation High reaction temperatures can promote the formation of by-products.
Recycle high-boiling by-products. Certain high-boiling fractions can be recycled back into the hydrogenation reactor, which has been shown to increase the overall yield of IPDA.[1]

Data Presentation: Impact of Parameters on Stereoselectivity

The following tables summarize quantitative data on how different experimental parameters affect the final cis:trans isomer ratio of IPDA.

Table 1: Effect of Catalyst on cis:trans Isomer Ratio

CatalystSupportReaction Temperaturecis:trans RatioReference
Ruthenium (Ru)γ-Aluminum Oxide120°C84 : 16[1]
Cobalt (Co)Oxide or Silicate120°C60 : 40[1]
Cobalt-basedSupported100 - 130°C73:27 to 82:18[7]
Cobalt-basedSupported90 - 130°C75.8 : 24.2[8]

Table 2: Effect of Two-Step Temperature Profile on cis:trans Isomer Ratio

Step 1 TemperatureStep 2 TemperatureResulting cis:trans RatioReference
Lower (e.g., 10-90°C)Higher (e.g., >90-150°C)Increased cis ratio[4]
Specific quantitative ratios are dependent on exact temperatures, pressures, and contact times, but the trend of increased cis content with a lower initial temperature is consistently reported.

Experimental Protocols

Protocol 1: High cis-Isomer IPDA Synthesis via Two-Step Temperature Hydrogenation

This protocol is based on the principles outlined in patents aimed at maximizing the cis:trans isomer ratio.[4]

Objective: To synthesize Isophorone Diamine (IPDA) with a high cis:trans ratio from Isophorone Nitrile (IPN).

Materials:

  • Isophorone Nitrile (IPN)

  • Anhydrous Ammonia (liquid)

  • Hydrogen (high purity)

  • Supported Hydrogenation Catalyst (e.g., 5% Ruthenium on Alumina)

  • Solvent (e.g., Methanol)

  • High-pressure autoclave reactor equipped with temperature control, stirring, and gas inlets.

Procedure:

  • Reactor Charging:

    • Charge the high-pressure autoclave with the supported Ruthenium catalyst.

    • Add the solvent (Methanol) and the Isophorone Nitrile (IPN) solution.

    • Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

  • Imination and Step 1 Hydrogenation (Low Temperature):

    • Pressurize the reactor with anhydrous ammonia.

    • Pressurize with hydrogen to the target pressure (e.g., 5-20 MPa).

    • Set the reactor temperature to the lower setpoint (e.g., 60°C ) while stirring.

    • Maintain these conditions for a predetermined residence time (e.g., 30-60 minutes). This step is critical for establishing a high cis ratio.

  • Step 2 Hydrogenation (High Temperature):

    • Rapidly increase the reactor temperature to the higher setpoint (e.g., 120°C ).

    • Maintain this temperature and continue the reaction with stirring until hydrogen uptake ceases, indicating the reaction is complete (typically 2-8 hours).

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent and excess ammonia under reduced pressure.

    • Analyze the crude IPDA product using Gas Chromatography (GC) to determine the final yield and the cis:trans isomer ratio.

    • The product can be further purified by vacuum distillation.

Visualizations

IPDA_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis (Stereoselectivity Control) cluster_reagents Reagents Isophorone Isophorone IPN Isophorone Nitrile (IPN) (3-cyano-3,5,5-trimethylcyclohexanone) Isophorone->IPN Cyanidation HCN Hydrogen Cyanide HCN->IPN IPDA Isophorone Diamine (IPDA) (cis/trans mixture) IPN->IPDA Reductive Amination (Two-Step Temperature) Ammonia Ammonia (NH3) Ammonia->IPDA Hydrogen Hydrogen (H2) Hydrogen->IPDA Catalyst Catalyst (e.g., Ru or Co) Catalyst->IPDA

Caption: General workflow for the synthesis of Isophorone Diamine (IPDA).

Troubleshooting_Stereoselectivity Troubleshooting Flowchart for Low cis:trans Ratio start Problem: Low cis:trans Ratio check_temp Are you using a two-step temperature profile for hydrogenation? start->check_temp no_temp check_temp->no_temp No yes_temp check_temp->yes_temp Yes solution_temp Solution: Implement a two-step temperature protocol. 1. Low Temp (10-90°C) 2. High Temp (>90°C) no_temp->solution_temp check_catalyst What catalyst are you using? yes_temp->check_catalyst solution_temp->check_catalyst catalyst_co check_catalyst->catalyst_co Cobalt catalyst_ru check_catalyst->catalyst_ru Ruthenium solution_catalyst Solution: Switch to a supported Ruthenium (Ru) catalyst. (e.g., Ru on Alumina) catalyst_co->solution_catalyst check_temp_params Is the first step temperature low enough (e.g., < 90°C)? catalyst_ru->check_temp_params end_node Optimized Process solution_catalyst->end_node yes_temp_params check_temp_params->yes_temp_params Yes no_temp_params check_temp_params->no_temp_params No yes_temp_params->end_node solution_lower_temp Solution: Lower the temperature of the first hydrogenation step. no_temp_params->solution_lower_temp solution_lower_temp->end_node

Caption: Decision tree for troubleshooting a low cis:trans isomer ratio.

References

Technical Support Center: Enhancing the Solubility of Isophorone Diamine-Derived Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of polymers derived from isophorone diamine (IPDA). Below you will find frequently asked questions, a troubleshooting guide, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is isophorone diamine (IPDA) and how does its structure influence the solubility of polymers derived from it?

A1: Isophorone diamine is a cycloaliphatic diamine featuring a cyclohexane ring with two methyl groups and two amino groups.[1] This unique structure, which includes both a bulky, non-polar cycloaliphatic ring and polar amine groups, imparts a combination of properties to the resulting polymers. The cycloaliphatic nature can decrease chain packing and crystallinity, potentially improving solubility in organic solvents, while the amine groups offer sites for hydrogen bonding.[2] IPDA is soluble in common organic solvents like alcohols, ethers, and ketones but has limited water solubility.[1]

Q2: What are the common types of polymers synthesized from isophorone diamine?

A2: Isophorone diamine is a versatile monomer used as a building block for various polymers. It is commonly used in the synthesis of polyamides and as a curing agent for epoxy resins.[3] Additionally, it is a precursor in the manufacture of isophorone diisocyanate (IPDI), which is then used to produce polyurethanes.[2]

Q3: In which solvents are polymers derived from isophorone diamine typically soluble?

A3: While specific solubility depends on the co-monomers and the final polymer structure, polyamides containing bulky or non-symmetrical monomers, similar to IPDA, tend to be soluble in polar aprotic solvents.[4] These can include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4] Some may also show solubility in less polar solvents like tetrahydrofuran (THF) or cyclohexanone.[5]

Q4: Why might a drug-polymer formulation using an IPDA-derived polymer show poor solubility?

A4: Poor solubility of a drug-polymer formulation can arise from several factors. The drug itself may have very low intrinsic solubility. The polymer may not be fully dissolved, or the drug and polymer may not be miscible, leading to a non-homogenous solid dispersion. Furthermore, the drug could crystallize out of the polymer matrix, reducing its dissolution rate. The choice of solvent during formulation preparation is also critical; a poor solvent for either the drug or the polymer can lead to precipitation.

Q5: What general strategies can be employed to enhance the solubility of poorly soluble polymers?

A5: Several techniques can be used to improve the solubility of polymers. These include:

  • Chemical Modification: Introducing bulky or flexible side groups into the polymer backbone can disrupt chain packing and improve solubility.[5]

  • Co-solvency: Using a mixture of two or more solvents can sometimes dissolve a polymer that is insoluble in the individual solvents.

  • Solid Dispersion Technologies: Techniques like spray drying and hot-melt extrusion can create amorphous solid dispersions of a drug in a polymer matrix, which can enhance the dissolution rate of the drug.

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area of the polymer, potentially leading to a faster dissolution rate.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Polymer does not dissolve in a chosen solvent. Incorrect solvent selection: The polarity of the solvent may not be compatible with the polymer.1. Review Solvent Properties: Consult literature for solvents used with similar cycloaliphatic polyamides or polyurethanes. 2. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., NMP, DMAc, DMF, DMSO, THF, chloroform).[4] 3. Use of Co-solvents: Experiment with mixtures of a good solvent and a poor solvent to fine-tune the solubility parameter.
Low temperature: Dissolution kinetics may be slow at room temperature.1. Gentle Heating: Gradually increase the temperature of the mixture while stirring. Be cautious not to exceed the polymer's glass transition temperature or degrade the polymer.
Polymer is cross-linked: The polymer may have formed a cross-linked network, which will only swell rather than dissolve.1. Review Synthesis Protocol: Check the synthesis procedure for any reagents that could have caused cross-linking. 2. Characterize the Polymer: Use techniques like gel permeation chromatography (GPC) to check for an unusually high molecular weight or insoluble fractions.
A hazy or cloudy solution is formed. Partial solubility: The polymer is only partially dissolving in the solvent.1. Increase Temperature: Gently heat the solution as described above. 2. Add a Co-solvent: Introduce a small amount of a stronger solvent to improve solubility. 3. Filtration: If a clear solution is required, filter the solution to remove the insoluble fraction, though this will alter the concentration.
Precipitation upon cooling: The polymer was soluble at a higher temperature but precipitates out as the solution cools.1. Maintain Elevated Temperature: Keep the solution at the temperature required for dissolution if the application allows. 2. Find a Better Solvent System: Screen for a solvent or co-solvent system where the polymer is soluble at room temperature.
Drug precipitates from the drug-polymer solution during formulation. Poor drug-polymer miscibility: The drug and polymer are not compatible enough to form a stable solution.1. Polymer Screening: Test different IPDA-derived polymers with varying co-monomers to find a more compatible system. 2. Lower Drug Loading: Reduce the concentration of the drug in the formulation.
Solvent is a poor choice for the drug: The solvent may be good for the polymer but not for the drug.1. Co-solvent Approach: Use a co-solvent system that is suitable for both the drug and the polymer.

Quantitative Data Summary

Table 1: Qualitative Solubility of Aromatic Polyamides with Bulky Side Groups in Various Solvents

Polymer TypeNMPDMAcDMFDMSOm-CresolTHFChloroform
Polyamides with adamantyl groups[5]+++++++/-
Polyamides with triarylamine moieties[4]++++---
Poly(ester imide)s[6]++++++/--

Key:

  • + : Soluble

  • +/- : Partially Soluble or Swells

  • - : Insoluble

Experimental Protocols

Protocol 1: Screening for Suitable Solvents

Objective: To identify an effective solvent for an IPDA-derived polymer.

Materials:

  • IPDA-derived polymer (dried)

  • A selection of solvents (e.g., NMP, DMAc, DMF, DMSO, THF, Chloroform)

  • Small vials with caps

  • Magnetic stirrer and stir bars

  • Balance

Methodology:

  • Weigh out a small, consistent amount of the polymer (e.g., 10 mg) into each vial.[6]

  • Add a fixed volume of a solvent to each vial (e.g., 1 mL) to achieve a target concentration.[6]

  • Place a small stir bar in each vial and cap them securely.

  • Stir the mixtures at room temperature for 24 hours.

  • Observe the vials for dissolution. Note whether the polymer has fully dissolved, partially dissolved, swelled, or remained insoluble.

  • For polymers that did not dissolve at room temperature, gently heat the vials (e.g., to 50-80°C) while stirring and observe any changes in solubility.

Protocol 2: Enhancing Solubility using a Co-solvent System

Objective: To dissolve an IPDA-derived polymer that shows poor solubility in single solvents.

Materials:

  • IPDA-derived polymer

  • A "good" solvent (in which the polymer shows some swelling or partial solubility)

  • A "poor" but miscible solvent

  • Graduated cylinders or pipettes

  • Beaker and magnetic stirrer

Methodology:

  • Disperse the polymer in a measured volume of the "poor" solvent.

  • While stirring, slowly add the "good" solvent in small increments.

  • Observe the mixture after each addition. Note any changes in appearance from a suspension to a hazy solution to a clear solution.

  • Continue adding the "good" solvent until the polymer is fully dissolved.

  • Record the final ratio of the "good" solvent to the "poor" solvent that resulted in complete dissolution. This ratio can be optimized for your specific application.

Mandatory Visualization

Below are diagrams created using the DOT language to illustrate key workflows.

G cluster_0 Solubility Enhancement Workflow A Start: Polymer with Poor Solubility B Solvent Screening A->B F Is Polymer Soluble? B->F C Co-solvency Testing C->F D Temperature Increase D->F E Solid Dispersion Formulation E->F F->C No F->D No F->E No G End: Soluble Polymer System F->G Yes

Caption: A general workflow for enhancing polymer solubility.

G cluster_1 Troubleshooting Polymer Dissolution Start Problem: Polymer Not Dissolving CheckSolvent Is the solvent appropriate? (Polarity, literature) Start->CheckSolvent CheckTemp Has heating been attempted? CheckSolvent->CheckTemp Yes SelectNewSolvent Perform systematic solvent screening CheckSolvent->SelectNewSolvent No CheckCrosslinking Could the polymer be cross-linked? CheckTemp->CheckCrosslinking Yes ApplyHeat Gently heat and stir CheckTemp->ApplyHeat No CharacterizePolymer Analyze polymer (e.g., GPC) CheckCrosslinking->CharacterizePolymer Yes Solution Problem Resolved CheckCrosslinking->Solution No SelectNewSolvent->Start ApplyHeat->Start CharacterizePolymer->Solution

Caption: A logical workflow for troubleshooting polymer dissolution issues.

References

Techniques for quenching unreacted 3,3,5-trimethylcyclohexylamine in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Techniques for Quenching Unreacted 3,3,5-Trimethylcyclohexylamine in Polymerization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues related to the quenching of unreacted this compound, also known as isophorone diamine (IPDA), during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound (IPDA) in my polymerization reaction?

Unreacted this compound (IPDA) can be detrimental to the final polymer's properties and performance. As a primary diamine, residual IPDA can:

  • Alter Mechanical Properties: The presence of unreacted amine groups can plasticize the polymer, leading to a decrease in hardness, modulus, and glass transition temperature (Tg).

  • Cause Discoloration: Unreacted amines are susceptible to oxidation, which can lead to yellowing or other color changes in the final product over time, especially when exposed to UV light.

  • Affect Biocompatibility and Safety: For applications in drug development and biomedical devices, residual reactive monomers like IPDA can be cytotoxic or cause adverse reactions.

  • Lead to Batch-to-Batch Inconsistency: The variable amount of unreacted monomer makes it difficult to achieve reproducible polymer properties.

Q2: What are the most common types of quenching agents for unreacted IPDA?

The most effective quenching agents for unreacted IPDA are electrophilic compounds that readily react with its primary amine groups to form stable, non-reactive adducts. The primary choices include:

  • Acid Anhydrides: Acetic anhydride is a common and cost-effective choice. It reacts with the primary amine groups of IPDA to form stable amide linkages.

  • Isocyanates: Monofunctional isocyanates, such as phenyl isocyanate, react rapidly and quantitatively with amines to form urea linkages.

  • Aldehydes: Aldehydes can be used to scavenge primary amines through the formation of imines (Schiff bases).

Q3: How do I choose the best quenching agent for my specific polymerization system?

The selection of a quenching agent depends on several factors:

  • Polymer Type: The quencher should not react with the polymer backbone or other components in the reaction mixture. For example, in polyurethane synthesis where isocyanates are used, an acid anhydride would be a more suitable quencher for unreacted diamine.

  • Reaction Conditions: The quenching reaction should be efficient under the conditions of your polymerization (temperature, solvent).

  • Solubility: The quenched IPDA adduct should ideally be soluble in the reaction mixture for a homogeneous reaction, but have different solubility properties from the polymer to facilitate purification.

  • Post-Quenching Purification: Consider how easily the quenched product and any excess quenching agent can be removed from the final polymer.

Q4: How can I confirm that all the unreacted IPDA has been quenched?

Several analytical techniques can be employed to verify the absence of unreacted IPDA:

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method for detecting and quantifying residual IPDA. A derivatization step, for example with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, may be necessary for enhanced detection by fluorescence.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the characteristic N-H stretching vibrations of primary amines (typically in the 3300-3400 cm⁻¹ region) and the appearance of new peaks corresponding to the quenched product (e.g., amide C=O stretch around 1640 cm⁻¹) can indicate the completion of the quenching reaction.[3]

  • Gas Chromatography (GC): GC can also be used to detect and quantify residual IPDA, particularly if it is sufficiently volatile under the analysis conditions.[4]

Troubleshooting Guides

Issue 1: Incomplete Quenching of Unreacted IPDA
Symptom Possible Cause Suggested Solution
Residual IPDA is detected by HPLC or FTIR after quenching.Insufficient amount of quenching agent. Increase the molar ratio of the quenching agent to the theoretical amount of unreacted IPDA. A 1.2 to 1.5-fold excess of the quenching agent is a good starting point.[5]
Low reaction temperature. Increase the reaction temperature to accelerate the quenching reaction. For acetic anhydride, a moderate temperature of 50-70°C is often effective.
Short reaction time. Extend the reaction time to ensure the quenching reaction goes to completion. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or FTIR.
Poor mixing. Ensure vigorous and efficient stirring to promote contact between the unreacted IPDA and the quenching agent.
Issue 2: Formation of Insoluble Precipitates After Quenching
Symptom Possible Cause Suggested Solution
The reaction mixture becomes cloudy or a solid precipitates after adding the quenching agent.Low solubility of the quenched IPDA product. Select a quenching agent that forms a more soluble adduct in your reaction solvent. Alternatively, perform the quenching reaction in a different solvent in which the quenched product is soluble.
Precipitation of the polymer. The addition of the quenching agent or a change in temperature may have altered the solubility of your polymer. Ensure the chosen quenching conditions are compatible with your polymer's solubility.
Issue 3: Difficulty in Removing the Quenched Product and Excess Quencher
Symptom Possible Cause Suggested Solution
The quenched IPDA adduct and/or excess quenching agent co-precipitates with the polymer.Similar solubility profiles of the polymer and the quenched byproducts. Modify the purification protocol. This may involve washing the precipitated polymer with a solvent that selectively dissolves the quenched byproducts. For example, if the polymer is insoluble in ethanol, but the di-acetylated IPDA is soluble, washing with ethanol can be effective.
Hydrolysis of excess quencher leading to purification challenges. For acid anhydrides, quenching the excess with a small amount of a primary alcohol (like methanol or ethanol) can convert it to a more easily removable ester and carboxylic acid.[5]

Quantitative Data Summary

The following table provides a general overview of common quenching agents and their typical reaction conditions. Note that optimal conditions should be determined empirically for each specific polymerization system.

Quenching AgentReaction Product with IPDATypical Molar Ratio (Quencher:Amine)Typical TemperatureKey Considerations
Acetic Anhydride Di-amide2.2 - 2.5 : 125 - 70°CCost-effective. The acetic acid byproduct needs to be neutralized or washed out.
Phenyl Isocyanate Di-urea2.1 - 2.2 : 125 - 50°CFast and highly efficient reaction. The resulting urea may have low solubility.
Benzaldehyde Di-imine (Schiff base)2.1 - 2.5 : 150 - 80°C (with water removal)The reaction is reversible and may require removal of water to drive to completion.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound (IPDA) with Acetic Anhydride

This protocol provides a general procedure for quenching residual IPDA in a polymer solution.

Materials:

  • Polymer solution containing unreacted IPDA

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, THF)[5]

  • Base (e.g., Pyridine or Triethylamine)[5]

  • Methanol (for quenching excess anhydride)[5]

  • Saturated aqueous NaHCO₃ solution[5]

  • Brine[5]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[5]

Procedure:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), ensure the polymer solution is well-stirred. If the reaction was run at an elevated temperature, allow it to cool to a manageable temperature (e.g., room temperature to 40°C).

  • Addition of Base: Add a base such as pyridine or triethylamine (approximately 1.5 equivalents relative to the estimated unreacted IPDA).[5]

  • Quenching: Slowly add acetic anhydride (1.2 equivalents per amine group, so 2.4 equivalents for the diamine IPDA) to the stirred polymer solution.[5] The addition should be dropwise to control any exotherm.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing for the presence of IPDA by HPLC or TLC.

  • Quenching of Excess Anhydride: Once the quenching of IPDA is complete, cool the mixture to room temperature and add a small amount of methanol to react with any remaining acetic anhydride.[5]

  • Workup: Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to remove the acetic acid byproduct and the base. Follow with a brine wash.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the polymer.[5]

  • Purification: If necessary, purify the polymer by precipitation from a suitable non-solvent to remove the quenched IPDA adduct.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quenching Quenching Step cluster_purification Purification start Polymerization Reaction Mixture (with unreacted IPDA) estimate_ipda Estimate Concentration of Unreacted IPDA start->estimate_ipda add_quencher Add Stoichiometric Excess of Quenching Agent (e.g., Acetic Anhydride) estimate_ipda->add_quencher Calculate required quencher amount react Allow Reaction to Proceed (Monitor for completion) add_quencher->react workup Aqueous Workup (Neutralize byproducts) react->workup Reaction Complete precipitation Precipitate Polymer in a Non-solvent workup->precipitation isolate Isolate and Dry Purified Polymer precipitation->isolate Signaling_Pathway IPDA Unreacted IPDA (Primary Diamine) Product Quenched IPDA (Stable Di-amide Adduct) IPDA->Product Reaction Quencher Quenching Agent (e.g., Acetic Anhydride) Quencher->Product Reaction Polymer Purified Polymer Product->Polymer Separation/ Purification

References

Preventing yellowing in coatings formulated with isophorone diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for coatings formulated with isophorone diamine (IPDA). This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and formulation professionals in preventing and addressing coating yellowing.

Frequently Asked Questions (FAQs)

Q1: Why is my coating yellowing, even though I'm using Isophorone Diamine (IPDA), which is known for good color stability?

While IPDA, as a cycloaliphatic amine, offers significantly better color stability and lower yellowing tendency compared to aromatic amines, it does not make the coating immune to yellowing.[1][2] Yellowing in epoxy or polyurethane systems is a complex issue often caused by the degradation of the entire polymer network, not just the curing agent.[3] The most common causes are exposure to UV radiation and thermal-oxidative degradation.[4][5]

Q2: What is the primary mechanism behind the yellowing of epoxy coatings?

The primary mechanism is photo-oxidation, triggered by exposure to ultraviolet (UV) light.[5] UV radiation provides the energy to break down polymer chains within the cured epoxy, creating highly reactive free radicals.[4] These free radicals then react with oxygen in a process that forms "chromophores"—molecular groups that absorb visible light and thus appear colored, typically yellow or brown.[4][6][7] Key chromophores formed during this process include carbonyl groups.[3]

Q3: What are light stabilizers and how do they prevent yellowing?

Light stabilizers are additives designed to protect polymers from degradation caused by UV radiation.[8] They work through two main mechanisms:

  • UV Absorbers (UVA): These compounds, such as benzotriazoles, function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[8][9] They essentially act as a shield for the polymer backbone.

  • Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation. Instead, they are highly efficient radical scavengers that interrupt the photo-oxidation cycle.[8][10] They trap the free radicals generated by UV exposure, preventing the chain reactions that lead to the formation of chromophores.[9] A key advantage of HALS is their ability to regenerate and repeatedly scavenge radicals, providing long-term protection.[10]

For comprehensive protection, a combination of UVA and HALS is often recommended, as they address different stages of the degradation process and can have a synergistic effect.[8][11]

Q4: Can yellowing be prevented completely?

While all resins will eventually exhibit some yellowing over time with sufficient exposure to environmental stressors, the effect can be drastically minimized to preserve the coating's clarity and appearance for an extended period.[4] Meticulous selection of high-purity raw materials, incorporation of a suitable UV stabilization package (UV absorbers and/or HALS), and control over curing conditions are crucial mitigation strategies.[4][12]

Troubleshooting Guide

Problem: My clear IPDA-cured coating turned yellow after a short period of outdoor exposure.

  • Likely Cause: Photo-oxidation due to UV radiation from sunlight.[5] The UV energy has initiated the degradation of the polymer network, leading to the formation of yellowing chromophores.[4]

  • Recommended Solution: Incorporate a UV stabilization package into your formulation.

    • Add a UV Absorber (UVA): Products like benzotriazoles (e.g., Tinuvin 1130) can be added to absorb UV light.[13][14]

    • Add a Hindered Amine Light Stabilizer (HALS): HALS (e.g., Tinuvin 292 or 770) should be included to scavenge free radicals and inhibit the degradation cycle.[5][14]

    • Optimize Concentration: The concentration of these additives should be optimized through experimentation, typically ranging from 0.5% to 3.0% by weight of the total binder.

Problem: The isophorone diamine hardener (Part B) is already yellow in its container before mixing.

  • Likely Cause: Oxidation of the amine hardener.[5] Amines can react with oxygen from the air, especially if the container has been opened previously or is not sealed properly.[15] This process is accelerated by exposure to heat and light during storage.

  • Recommended Solution:

    • Check Storage Conditions: Ensure hardeners are stored in a cool, dark place in tightly sealed containers to minimize exposure to oxygen and moisture.[15]

    • Use an Inert Gas Blanket: For long-term storage of partially used containers, consider purging the headspace with an inert gas like nitrogen or argon to displace oxygen.

    • Evaluate Impact: A slight yellow tint in the hardener may not significantly impact the final performance of a non-aesthetic application, but for a clear, colorless coating, it is best to use an unoxidized, colorless hardener.

Problem: The coating yellowed in a high-heat environment without direct sunlight exposure.

  • Likely Cause: Thermal degradation and oxidation.[4] Similar to UV radiation, high temperatures provide enough energy to break polymer bonds and accelerate oxidation reactions, forming carbonyl (C=O) chromophores that cause yellowing.[4][6]

  • Recommended Solution:

    • Incorporate Antioxidants: Add primary and/or secondary antioxidants to the formulation. Hindered phenols are primary antioxidants that scavenge free radicals formed during thermal degradation.[4][16] Phosphites act as secondary antioxidants that decompose hydroperoxides into non-radical, stable products.[16]

    • Evaluate Thermal Stability: Ensure the selected IPDA-based system is rated for the intended service temperature.

Data Presentation: Efficacy of UV Absorbers

The following data summarizes the impact of adding a UV absorber (3% Tinuvin 1130) on the mechanical properties and visual appearance of an IPDA-cured epoxy system after accelerated UV exposure.

UV Exposure (Hours)PropertySample A (No UV Absorber)Sample B (3% Tinuvin 1130)
0 Tensile StrengthNo ChangeNo Change
Elongation at BreakNo ChangeNo Change
500 Tensile StrengthSignificant DecreaseMinor Decrease
Elongation at BreakSignificant DecreaseMinor Decrease
Visual AppearanceClearly Visible YellowingNo Significant Yellowing
800 Tensile Strength~30% Reduction~11.9% Reduction
Elongation at Break~35% Reduction~8.6% Reduction
Visual AppearanceIntense YellowingLow-Intensity Yellowing

Data synthesized from a study on the effects of UV light on a transparent epoxy-diamine system.[13]

Experimental Protocols

Protocol: Evaluating the Efficacy of a UV Absorber in an IPDA-Cured Epoxy Coating

This protocol describes a method for preparing and testing an epoxy coating to assess the anti-yellowing performance of a UV absorber.

1. Materials:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA)

  • Curing Agent: Isophorone diamine (IPDA) based hardener (e.g., Epikure F205)[13]

  • UV Absorber: Benzotriazole type (e.g., Tinuvin 1130)[13]

  • Substrate: Glass panels or other suitable substrate for coating application.

2. Formulation Preparation:

  • Control Sample (A):

    • Prepare the epoxy resin and curing agent according to the stoichiometric ratio recommended by the manufacturer.

    • Mix thoroughly for 3-5 minutes until a homogeneous mixture is achieved, avoiding excessive air entrapment.

  • Test Sample (B):

    • Add the UV absorber to the epoxy resin component at a specified concentration (e.g., 3% by weight of the total resin/hardener mixture).

    • Mix until the additive is completely dissolved. Gentle heating may be applied if necessary, as per the additive's technical data sheet.

    • Add the curing agent according to the stoichiometric ratio and mix thoroughly for 3-5 minutes.

3. Application and Curing:

  • Apply the mixed formulations onto the substrates using a film applicator to ensure a uniform thickness.

  • Cure the coated panels according to the manufacturer's recommended schedule (e.g., 7 days at room temperature followed by a post-cure at 80°C for 3 hours).

4. Accelerated Weathering and Testing:

  • Place the cured panels in a laboratory weathering chamber equipped with UV lamps.

  • Expose the samples to continuous UV radiation.

  • At predetermined intervals (e.g., 0, 250, 500, and 800 hours), remove the samples for evaluation.[13]

  • Evaluation:

    • Visual Assessment: Photograph the samples against a white background to document the progression of yellowing.

    • Colorimetry: Quantify the change in color and yellowness index (YI) using a spectrophotometer or colorimeter.

    • Mechanical Testing: Perform tensile tests to measure changes in tensile strength and elongation at break, which can indicate polymer degradation.[13]

Visualized Workflows and Mechanisms

Yellowing_Troubleshooting_Workflow start Yellowing Observed in IPDA-Based Coating q1 When is yellowing observed? start->q1 path1 In Cured Coating After Environmental Exposure q1->path1 Post-Curing path2 In Hardener (Part B) Before Mixing q1->path2 Pre-Mixing q2 What is the primary exposure condition? path1->q2 exp_sun Sunlight / UV Light q2->exp_sun UV exp_heat High Heat (No UV) q2->exp_heat Heat cause_oxidation Cause: Amine Oxidation path2->cause_oxidation cause_uv Cause: Photo-oxidation exp_sun->cause_uv cause_heat Cause: Thermal Degradation exp_heat->cause_heat sol_uv Solution: 1. Add UV Absorber (UVA) 2. Add HALS cause_uv->sol_uv sol_heat Solution: 1. Add Antioxidants (e.g., Hindered Phenols) cause_heat->sol_heat sol_oxidation Solution: 1. Store in cool, dark place 2. Use inert gas blanket 3. Ensure airtight seal cause_oxidation->sol_oxidation

Caption: A troubleshooting workflow to diagnose and solve yellowing issues in coatings.

UV_Degradation_Mechanism cluster_problem Degradation Pathway cluster_solution Mitigation Strategy UV UV Radiation Polymer Polymer Backbone UV->Polymer attacks Radicals Free Radicals (R•) Polymer->Radicals creates Peroxy Peroxy Radicals (ROO•) Radicals->Peroxy reacts with Oxygen Oxygen (O2) Oxygen->Peroxy Chromophores Chromophores (e.g., C=O) Cause Yellowing Peroxy->Chromophores leads to UVA UV Absorber (UVA) UVA->UV Absorbs & Dissipates HALS Hindered Amine Light Stabilizer (HALS) HALS->Radicals Scavenges

Caption: Mechanism of UV degradation and the intervention points for stabilizers.

References

Analytical methods for monitoring the progress of 3,3,5-trimethylcyclohexylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 3,3,5-trimethylcyclohexylamine (also known as isophorone diamine or IPDA). This resource is intended for researchers, scientists, and drug development professionals.

Analytical Methods Overview

The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The most common methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages for monitoring the consumption of reactants and the formation of products and byproducts.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue: Peak Tailing for this compound and other amines.

Cause: Amines are polar compounds that can interact with active sites (silanol groups) on the GC column and in the injector, leading to poor peak shape.

Solution:

  • Column Selection: Utilize a column specifically designed for amine analysis, such as a base-deactivated column.

  • Liner Deactivation: Employ a deactivated injector liner to minimize interactions.

  • Derivatization: To reduce polarity and improve peak shape, consider derivatizing the amine groups with a reagent like ethylchloroformate.[1]

  • Method Optimization: Adjust the temperature program and flow rate to optimize peak separation and shape.

Issue: Poor Resolution Between Reactant and Product Peaks.

Cause: The chromatographic conditions may not be optimal for separating compounds with similar boiling points or polarities.

Solution:

  • Temperature Program: Modify the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.

  • Column Choice: If resolution is still an issue, a longer column or a column with a different stationary phase may be necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: No or Weak UV Signal for this compound.

Cause: Aliphatic amines like this compound lack a strong chromophore, making them difficult to detect with a standard UV detector.

Solution:

  • Derivatization: Use a derivatizing agent that introduces a chromophore or fluorophore to the amine. A common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which allows for highly sensitive fluorescence detection.[2][3]

  • Alternative Detectors: If derivatization is not feasible, consider using a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Issue: Inconsistent Retention Times.

Cause: Fluctuations in mobile phase composition, temperature, or column equilibration can lead to shifts in retention times.

Solution:

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed.

  • Temperature Control: Use a column oven to maintain a consistent temperature.

  • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of analyses.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for monitoring my this compound reaction?

A1: The choice of method depends on your specific needs.

  • GC-FID or GC-MS is well-suited for volatile reactants and products and is often used for purity analysis of this compound.[4] It provides excellent separation and, with MS, definitive identification of components.

  • HPLC is ideal for less volatile or thermally sensitive compounds. With derivatization, it can be a very sensitive and robust method.[2][3]

  • NMR offers the advantage of being non-destructive and provides detailed structural information about all components in the reaction mixture in real-time without the need for calibration curves for relative quantification.

Q2: How can I quantify the components in my reaction mixture?

A2:

  • For GC and HPLC: Create a calibration curve for each analyte (reactant, product, and any major byproducts) using certified reference standards. From this curve, you can determine the concentration of each component in your reaction samples.

  • For NMR: For relative quantification, you can integrate the signals corresponding to each compound and normalize them based on the number of protons giving rise to each signal. For absolute quantification, a known amount of an internal standard is added to the sample.

Q3: My this compound is a mixture of cis and trans isomers. Can I separate them?

A3: Yes, separating the stereoisomers is possible. This is typically achieved using chiral chromatography, either with a chiral stationary phase in HPLC or a chiral selector in the mobile phase.[5] The separation of isomers is important as they may have different reactivities.

Quantitative Data Summary

The following table provides a representative summary of quantitative data that could be obtained from a GC-MS analysis for the monitoring of a reaction involving this compound.

CompoundRetention Time (min)Target Ion (m/z)Linearity (R²)Limit of Detection (mg/mL)Limit of Quantitation (mg/mL)
Isophoronenitrile (Reactant)10.51490.99990.000350.0015
Isophoroneimine (Intermediate)11.21660.99980.000500.0020
This compound12.81700.99970.007600.0546
Byproduct X14.11840.99990.000450.0018

Data is adapted from a study on the analysis of hydroamination products of isophoronenitrile and is for illustrative purposes.[6]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture

This method is adapted from the analysis of isophorone reaction products and is suitable for monitoring the conversion of precursors to this compound.[7]

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction by adding 5 mL of deionized water and 2 mL of methylene chloride.

    • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully collect the organic layer and dilute it to a suitable concentration (e.g., 1-10 µg/mL) in methylene chloride.

    • Transfer the diluted sample to a 2 mL autosampler vial.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split mode (30:1), 260 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp 1: 10 °C/min to 200 °C.

      • Ramp 2: 20 °C/min to 280 °C, hold for 5 min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

Protocol 2: HPLC Analysis of this compound with AQC Derivatization

This protocol is based on a method for the determination of polyamines.[2][3]

  • Derivatization Procedure:

    • To 100 µL of the diluted sample or standard in a vial, add 200 µL of borate buffer (pH 8.5).

    • Add 100 µL of the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent solution.

    • Vortex the mixture and let it react at room temperature for 10 minutes.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-15 min: 10% to 30% B.

      • 15-20 min: 30% to 50% B.

      • 20-25 min: 50% B.

      • 25-30 min: 50% to 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 248 nm, Emission: 395 nm).

Visualizations

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing p1 Reaction Aliquot p2 Quenching p1->p2 p3 Extraction p2->p3 p4 Dilution p3->p4 a1 Injection p4->a1 a2 Separation on Column a1->a2 a3 Detection (FID/MS) a2->a3 d1 Chromatogram a3->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3

Caption: General workflow for GC analysis of a reaction mixture.

Troubleshooting_Peak_Tailing cluster_solutions Troubleshooting Steps start Peak Tailing Observed? check_column Is the column base-deactivated? start->check_column Yes check_liner Is the injector liner deactivated? check_column->check_liner Yes end_bad Issue Persists (Consult further documentation) check_column->end_bad No consider_derivatization Consider derivatization of the amine check_liner->consider_derivatization Yes check_liner->end_bad No optimize_method Optimize temperature program consider_derivatization->optimize_method end_good Peak Shape Improved optimize_method->end_good

Caption: Logical flow for troubleshooting peak tailing in GC analysis of amines.

References

Overcoming challenges in the purification of cis and trans isomers of 3,3,5-trimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of cis and trans isomers of 3,3,5-trimethylcyclohexylamine, also known as isophorone diamine (IPDA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating the cis and trans isomers of this compound?

The primary challenge lies in the similar physicochemical properties of the cis and trans isomers. As stereoisomers, they have the same molecular weight and functional groups, leading to very close boiling points and polarities. This makes their separation by standard laboratory techniques such as fractional distillation and chromatography particularly difficult.

Q2: What are the known boiling points of the cis and trans isomers?

The boiling points of the two isomers are very close, which is a key factor in the difficulty of their separation by distillation. Reported values indicate that trans-IPDA has a slightly lower boiling point than cis-IPDA.

Q3: Is there a significant difference in the stability of the two isomers?

Generally, trans isomers of substituted cyclohexanes are thermodynamically more stable than their cis counterparts due to reduced steric strain. In the case of this compound, the trans isomer is expected to be the more stable configuration.

Q4: What is the typical commercial composition of this compound?

Commercial this compound is typically available as a mixture of cis and trans isomers. The ratio can vary, but a common industrial product has a cis/trans ratio of approximately 25:75.[1]

Q5: Are there any safety precautions I should be aware of when handling this compound?

Yes, this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause an allergic skin reaction. Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of cis and trans isomers.

Possible Cause Solution
Insufficient Column Efficiency: The fractionating column does not have enough theoretical plates to separate components with close boiling points.Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Incorrect Reflux Ratio: The rate of distillation is too high, not allowing for proper equilibrium between the liquid and vapor phases in the column.Increase the reflux ratio by insulating the column to minimize heat loss and controlling the heating rate to ensure a slow and steady distillation.
Fluctuations in Heating: Unstable heating can disrupt the equilibrium in the column.Use a stable heating source such as a heating mantle with a temperature controller or an oil bath.
Incorrect Thermometer Placement: The thermometer is not correctly positioned to accurately measure the temperature of the vapor entering the condenser.The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
High-Performance Liquid Chromatography (HPLC)

Problem: Co-elution or poor resolution of cis and trans isomer peaks.

Possible Cause Solution
Suboptimal Mobile Phase Composition: The mobile phase does not provide sufficient selectivity for the isomers.Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Small changes can have a significant impact on resolution.
Inappropriate Stationary Phase: The column's stationary phase is not suitable for separating the isomers.If a standard C18 column is not effective, try a different stationary phase that offers different selectivity, such as a phenyl-hexyl or a polar-embedded phase. Chiral columns can also be effective for separating stereoisomers.
Incorrect Flow Rate: The flow rate is too high, reducing the interaction time with the stationary phase.Decrease the flow rate to increase column efficiency and improve resolution.
Temperature Effects: The column temperature is not optimized.Vary the column temperature. Sometimes, operating at sub-ambient temperatures can enhance the separation of isomers.
Lack of Derivatization: The underivatized amines may exhibit poor peak shape or insufficient retention.Consider derivatizing the amine groups with a suitable reagent to improve their chromatographic behavior and detectability.[2]
Selective Crystallization

Problem: Difficulty in obtaining pure crystals of one isomer.

Possible Cause Solution
Inappropriate Solvent Choice: The solvent does not provide a significant difference in solubility between the two isomers at different temperatures.Screen a variety of solvents or solvent mixtures to find a system where one isomer is significantly less soluble than the other at a lower temperature.
Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of both isomers.Allow the saturated solution to cool slowly and undisturbed to promote the growth of pure crystals of the less soluble isomer.
Impure Starting Material: The presence of impurities can interfere with the crystallization process.Purify the initial isomer mixture as much as possible using another technique (e.g., distillation) before attempting crystallization.
Formation of a Racemic Compound or Solid Solution: The isomers may crystallize together in a fixed ratio.Consider derivatization to form diastereomers, which will have different physical properties and may be easier to separate by crystallization.

Quantitative Data

Table 1: Physicochemical Properties of this compound Isomers

PropertyCis IsomerTrans IsomerReference
Boiling Point (at 1013 mbar) Not explicitly foundNot explicitly found-
Melting Point --[1]
Vapor Pressure (at 20 °C) --0.02 hPa[1]
log Kow --0.99[1]

Table 2: Fractional Distillation Parameters for Isophorone Diamine (IPDA) Isomer Enrichment

ParameterValueReference
Initial Cis/Trans Ratio < 73/27[3]
Target Enriched Cis/Trans Ratio ≥ 73/27[3]
Depleted Cis/Trans Ratio ≤ 66/34[3]
Distillation Temperature 5 - 300 °C[3]
Distillation Pressure 10 - 2000 mbar[3]

Experimental Protocols

Note: The following protocols are general guidelines and should be optimized for your specific experimental setup and purity requirements.

Protocol 1: Fractional Distillation for Enrichment of the Cis Isomer

This protocol is based on the principle that the trans isomer has a slightly lower boiling point and will distill first, enriching the remaining mixture in the cis isomer.

Materials:

  • Mixture of cis and trans-3,3,5-trimethylcyclohexylamine

  • Fractionating column (e.g., Vigreux or packed column)

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and manometer (for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Add the isomer mixture and a boiling chip or stir bar to the round-bottom flask.

  • Begin heating the flask gently.

  • Once the mixture begins to boil, adjust the heating rate to establish a slow and steady distillation rate.

  • Monitor the temperature at the distillation head. The initial fraction will be enriched in the lower-boiling trans isomer.

  • Collect the initial fractions in separate receiving flasks.

  • As the distillation progresses, the temperature at the head will start to rise, indicating that the concentration of the higher-boiling cis isomer in the vapor is increasing.

  • The residue in the distillation flask will be enriched in the cis isomer.

  • Analyze the fractions and the residue using a suitable analytical technique (e.g., Gas Chromatography) to determine the cis/trans ratio.

Expected Results:

  • The initial fractions will have a higher concentration of the trans isomer.

  • The final residue in the distillation flask will be enriched in the cis isomer. The level of enrichment will depend on the efficiency of the distillation column and the reflux ratio.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) - Method Development

This protocol provides a starting point for developing a preparative HPLC method for separating the isomers.

Materials:

  • Mixture of cis and trans-3,3,5-trimethylcyclohexylamine

  • HPLC system with a preparative pump, injector, and fraction collector

  • Preparative HPLC column (e.g., C18, Phenyl-Hexyl)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Additives (e.g., trifluoroacetic acid, formic acid, or a basic modifier like diethylamine to improve peak shape)

  • Analytical HPLC for method development and fraction analysis

Procedure:

  • Analytical Method Development:

    • Dissolve a small amount of the isomer mixture in the mobile phase.

    • Using an analytical HPLC column, screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with a small amount of additive).

    • Optimize the mobile phase, flow rate, and column temperature to achieve baseline separation of the cis and trans isomer peaks.

  • Preparative Separation:

    • Scale up the optimized analytical method to a preparative scale. This will involve using a larger diameter column and a higher flow rate.

    • Dissolve the isomer mixture in the mobile phase at a concentration that will not overload the column.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the two separated isomer peaks.

  • Fraction Analysis and Post-Processing:

    • Analyze the collected fractions using analytical HPLC to confirm their purity.

    • Combine the pure fractions of each isomer.

    • Remove the mobile phase solvents under reduced pressure to obtain the purified isomers.

Expected Results:

  • Separation of the cis and trans isomers into distinct fractions.

  • High purity of the isolated isomers, depending on the resolution achieved during the separation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis cluster_result Result start Isomer Mixture distillation Fractional Distillation start->distillation hplc Preparative HPLC start->hplc crystallization Selective Crystallization start->crystallization gc GC Analysis distillation->gc Analyze Fractions hplc->gc Analyze Fractions crystallization->gc Analyze Purity cis Pure Cis Isomer gc->cis trans Pure Trans Isomer gc->trans

Caption: A general experimental workflow for the purification and analysis of this compound isomers.

Troubleshooting_Logic cluster_method Identify Purification Method cluster_distillation Fractional Distillation Troubleshooting cluster_hplc HPLC Troubleshooting start Poor Isomer Separation method Distillation, HPLC, or Crystallization? start->method d_q1 Sufficient Column Efficiency? method->d_q1 Distillation h_q1 Optimized Mobile Phase? method->h_q1 HPLC d_a1_yes Check Reflux Ratio d_q1->d_a1_yes Yes d_a1_no Use More Efficient Column d_q1->d_a1_no No d_q2 Stable Heating? d_a1_yes->d_q2 d_a2_yes Check Thermometer Placement d_q2->d_a2_yes Yes d_a2_no Use Stable Heat Source d_q2->d_a2_no No h_a1_yes Try Different Stationary Phase h_q1->h_a1_yes Yes h_a1_no Vary Mobile Phase Composition h_q1->h_a1_no No h_q2 Good Peak Shape? h_a1_yes->h_q2 h_a2_yes Decrease Flow Rate h_q2->h_a2_yes Yes h_a2_no Add Modifier/Derivatize h_q2->h_a2_no No

Caption: A troubleshooting decision tree for challenges in the purification of cis and trans isomers.

References

Validation & Comparative

A Comparative Guide to Cycloaliphatic Amine Curing Agents for Epoxy Resins: 3,3,5-Trimethylcyclohexylamine (IPDA) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance epoxy systems, the selection of an appropriate curing agent is paramount to achieving the desired thermomechanical and chemical resistance properties. Among the various classes of hardeners, cycloaliphatic amines are distinguished for their ability to impart excellent durability, UV stability, and robust performance characteristics to the cured epoxy network. This guide provides a comprehensive comparison of 3,3,5-trimethylcyclohexylamine, widely known as Isophorone Diamine (IPDA), with other notable cycloaliphatic amines, offering an objective analysis supported by experimental data for researchers, scientists, and drug development professionals.

Cycloaliphatic amines, characterized by their ring structures, offer a unique combination of properties that make them suitable for a wide range of demanding applications, including high-performance coatings, civil engineering, and composites.[1][2] Their molecular structure contributes to enhanced chemical resistance, improved UV stability, and low volatility compared to some traditional amine curing agents.[2]

Performance Overview of Key Cycloaliphatic Amines

This section details the performance characteristics of this compound (IPDA) in comparison to other cycloaliphatic amines such as p-Aminocyclohexylmethane (PACM) and 4,4'-Methylenebis(cyclohexylamine) (DCH-99). The data presented is a synthesis of findings from various sources to provide a comparative benchmark.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of each diamine, which influence their handling, processing, and reaction kinetics.

PropertyThis compound (IPDA)p-Aminocyclohexylmethane (PACM)4,4'-Methylenebis(cyclohexylamine) (DCH-99)
Chemical Formula C₁₀H₂₂N₂C₁₃H₂₆N₂C₁₃H₂₆N₂
Molecular Weight 170.30 g/mol 210.37 g/mol 210.37 g/mol
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless liquid
CAS Number 2855-13-21761-71-31761-71-3
Density (at 25°C) ~0.922 g/mL~0.95 g/cm³~0.95 g/cm³
Viscosity (at 25°C) Low viscosityLow viscosityLow viscosity
Active Hydrogen Equivalent (AHEW) ~42.6 g/eq110 g/eq52.6 g/eq
Melting Point 10 °C--
Boiling Point 247 °C--
Flash Point 117 °C--

Comparative Performance Data of Cured Epoxy Resins

The ultimate performance of an epoxy system is determined by the properties of the cured product. The following tables summarize key performance indicators for epoxy resins cured with IPDA, PACM, and DCH-99. The data is based on curing a standard liquid epoxy resin (e.g., Bisphenol A diglycidyl ether, DGEBA) under comparable conditions.

Thermal Properties
PropertyCuring AgentTypical Value
Glass Transition Temperature (Tg) This compound (IPDA)150 - 180 °C
p-Aminocyclohexylmethane (PACM)140 - 160 °C
4,4'-Methylenebis(cyclohexylamine) (DCH-99)160 - 180 °C
Heat Deflection Temperature (HDT) This compound (IPDA)130 - 150 °C
p-Aminocyclohexylmethane (PACM)120 - 140 °C
4,4'-Methylenebis(cyclohexylamine) (DCH-99)140 - 160 °C
Mechanical Properties
PropertyCuring AgentTypical Value
Shore D Hardness This compound (IPDA)85 - 90
p-Aminocyclohexylmethane (PACM)80 - 85
4,4'-Methylenebis(cyclohexylamine) (DCH-99)85 - 90
Tensile Strength This compound (IPDA)70 - 85 MPa
p-Aminocyclohexylmethane (PACM)60 - 75 MPa
4,4'-Methylenebis(cyclohexylamine) (DCH-99)75 - 90 MPa
Flexural Strength This compound (IPDA)110 - 130 MPa
p-Aminocyclohexylmethane (PACM)100 - 120 MPa
4,4'-Methylenebis(cyclohexylamine) (DCH-99)120 - 140 MPa
Curing Characteristics and Other Properties
PropertyThis compound (IPDA)p-Aminocyclohexylmethane (PACM)4,4'-Methylenebis(cyclohexylamine) (DCH-99)
Pot Life ModerateLongerShorter
Cure Speed ModerateSlowerFaster
Color Stability (UV Resistance) GoodExcellentGood
Chemical Resistance ExcellentGoodExcellent
Amine Blushing Resistance GoodExcellentGood

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM and ISO standards.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Purpose: To determine the glass transition temperature (Tg) and monitor the curing process.

  • Methodology: A small sample (typically 5-10 mg) of the uncured or cured epoxy system is hermetically sealed in an aluminum pan.[3] The analysis is performed using a DSC instrument under a nitrogen atmosphere. To determine the Tg of a cured sample, a heat-cool-heat cycle is typically employed. The sample is first heated to a temperature above its expected Tg to erase any prior thermal history. It is then cooled at a controlled rate (e.g., 10°C/min) and subsequently heated again at the same rate. The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve.[4] For monitoring the cure, the exothermic heat flow during the cross-linking reaction is measured.[5]

Mechanical Testing
  • Purpose: To measure the indentation hardness of the cured epoxy.

  • Methodology: A durometer with a Shore D scale is used. The test involves pressing the indenter of the durometer into a flat, smooth surface of the cured epoxy specimen with a specified force. The hardness value, on a scale of 0 to 100, is read directly from the instrument's gauge.[6][7] Measurements are typically taken at multiple points on the sample to ensure an accurate average reading.

  • Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the cured epoxy.

  • Methodology: A dumbbell-shaped specimen is prepared from the cured epoxy material.[8][9] This specimen is then placed in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.[10][11] The load and the corresponding elongation are continuously recorded. From this data, a stress-strain curve is generated, from which the tensile properties are calculated.

  • Purpose: To measure the flexural strength and flexural modulus of the cured epoxy.

  • Methodology: A rectangular bar-shaped specimen of the cured epoxy is subjected to a three-point bending test.[12][13] The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until it fractures or reaches a specified strain.[14][15] The load and deflection are recorded to determine the flexural stress and strain.

Chemical Resistance Testing
  • Purpose: To evaluate the resistance of the cured epoxy to various chemical agents.

  • Methodology: Cured epoxy specimens are fully immersed in different chemical solutions (e.g., acids, bases, solvents) at a specified temperature for a defined period. The changes in weight, dimensions, and appearance of the specimens are monitored at regular intervals. After the immersion period, the specimens are removed, cleaned, and their mechanical properties (e.g., hardness, tensile strength) are re-evaluated to determine the extent of degradation.

Visualizing the Landscape of Epoxy Curing Agents

The following diagrams illustrate the classification of amine curing agents and the key factors influencing the selection of a cycloaliphatic amine for a specific application.

Amine_Curing_Agents Amine Curing Agents Amine Curing Agents Cycloaliphatic Amines Cycloaliphatic Amines Amine Curing Agents->Cycloaliphatic Amines Aromatic Amines Aromatic Amines Amine Curing Agents->Aromatic Amines IPDA IPDA Cycloaliphatic Amines->IPDA PACM PACM Cycloaliphatic Amines->PACM DCH-99 DCH-99 Cycloaliphatic Amines->DCH-99 Other Cycloaliphatics Other Cycloaliphatics Cycloaliphatic Amines->Other Cycloaliphatics Aliphatic Amines Aliphatic Amines Selection_Factors Performance Desired Performance Properties Mechanical Mechanical Strength Performance->Mechanical Chemical Chemical Resistance Performance->Chemical UV UV Stability Performance->UV Tg Tg Performance->Tg Processing Processing Requirements CureSpeed Cure Speed Processing->CureSpeed Viscosity Viscosity Processing->Viscosity PotLife PotLife Processing->PotLife Application End-Use Application Flooring Flooring Application->Flooring Composites Composites Application->Composites Coatings Coatings Application->Coatings CuringAgent CuringAgent CuringAgent->Processing CuringAgent->Application

References

Evaluating the performance of different catalysts for 3,3,5-trimethylcyclohexylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of 3,3,5-trimethylcyclohexylamine is of significant interest. This amine serves as a crucial building block for various specialty chemicals and pharmaceutical intermediates. The primary route to its synthesis is the reductive amination of 3,3,5-trimethylcyclohexanone. The choice of catalyst is paramount in this process, directly influencing reaction efficiency, product selectivity, and overall yield.

This guide provides a comparative overview of the performance of different catalysts applicable to this transformation. Due to a scarcity of directly comparable, published data for 3,3,5-trimethylcyclohexanone, this guide utilizes experimental data from the reductive amination of cyclohexanone—a closely related and well-studied model substrate—to infer catalyst performance. This data provides valuable insights into how different catalytic systems may behave in the synthesis of the target molecule.

Performance of Heterogeneous Catalysts in Reductive Amination

The following tables summarize the performance of various catalysts in the reductive amination of cyclohexanone to cyclohexylamine, which serves as a model for the synthesis of this compound.

Table 1: Performance of Monometallic and Bimetallic Catalysts
CatalystConversion (%)Selectivity (%)Yield (%)Temperature (°C)Pressure (bar)Time (min)
Rh/SiO₂ 83.499.1-10030 (H₂)300
1 wt.% NiRh/SiO₂ ---10030 (H₂)300
2 wt.% NiRh/SiO₂ 99.896.696.410030 (H₂)300
5 wt.% NiRh/SiO₂ ---10030 (H₂)300
10 wt.% NiRh/SiO₂ ---10030 (H₂)300

Data sourced from studies on the reductive amination of cyclohexanone.[1][2]

The addition of nickel to a rhodium catalyst appears to significantly enhance the conversion rate, with the 2 wt.% NiRh/SiO₂ catalyst achieving near-complete conversion.[1][2] This bimetallic catalyst also demonstrates high yield and selectivity for the desired primary amine.[1][2] Furthermore, the 2 wt.% NiRh/SiO₂ catalyst showed excellent recyclability, maintaining high selectivity after four cycles.[1][2]

Table 2: Qualitative Comparison of Group VIII Metal Catalysts
CatalystSupportRelative ActivityPrimary Byproducts
Ruthenium (Ru) CarbonModerateDicyclohexylamine
Rhodium (Rh) CarbonHighLow byproduct formation
Palladium (Pd) CarbonModerate-HighN-cyclohexylidenecyclohexylamine
Iridium (Ir) CarbonLowDicyclohexylamine
Platinum (Pt) CarbonHighDicyclohexylamine

This qualitative comparison is based on product distribution studies for the reductive amination of cyclohexanone.[3]

Experimental Protocols

Below is a representative experimental protocol for the reductive amination of a cyclohexanone derivative, based on methodologies reported in the literature for similar substrates.[1][2]

General Procedure for Reductive Amination

A glass-coated reactor is charged with the catalyst (e.g., 2 wt.% NiRh/SiO₂) and the solvent (e.g., methanol). The reactor is then sealed and purged several times with nitrogen, followed by hydrogen. The substrate, 3,3,5-trimethylcyclohexanone, is introduced into the reactor. Anhydrous ammonia is then introduced, and the reactor is pressurized with hydrogen to the desired pressure (e.g., 30 bar). The reaction mixture is heated to the target temperature (e.g., 100 °C) and stirred for a specified duration (e.g., 300 minutes). After cooling to room temperature, the reactor is depressurized, and the catalyst is separated by filtration. The resulting solution is analyzed by gas chromatography to determine conversion, selectivity, and yield.

Reaction Pathway and Experimental Workflow

The synthesis of this compound from 3,3,5-trimethylcyclohexanone via reductive amination proceeds through the formation of an intermediate imine, which is then hydrogenated to the final amine product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Pathway cluster_product Product ketone 3,3,5-Trimethylcyclohexanone imine Intermediate Imine Formation ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine catalyst Catalyst (e.g., Ni-Rh/SiO2) hydrogenation Catalytic Hydrogenation catalyst->hydrogenation hydrogen Hydrogen (H2) hydrogen->hydrogenation solvent Solvent (e.g., Methanol) conditions Temperature & Pressure imine->hydrogenation + H2 Catalyst amine This compound hydrogenation->amine

Caption: Reaction pathway for the synthesis of this compound.

The general workflow for evaluating catalyst performance involves several key steps, from catalyst preparation and characterization to the catalytic reaction and subsequent product analysis.

G start Catalyst Preparation (e.g., Impregnation) charac Catalyst Characterization (TEM, XRD, XPS) start->charac reaction Reductive Amination Reaction - Substrate - Ammonia - Hydrogen - Solvent charac->reaction analysis Product Analysis (Gas Chromatography) reaction->analysis eval Performance Evaluation - Conversion - Selectivity - Yield analysis->eval recycle Catalyst Recyclability Test eval->recycle recycle->reaction Reuse end Optimal Catalyst Identified recycle->end Stable Performance

References

A Comparative Analysis of GC-MS and Titration for Purity Validation of 3,3,5-trimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the development and quality control of pharmaceutical products, the accurate determination of purity for starting materials and active pharmaceutical ingredients is paramount. 3,3,5-trimethylcyclohexylamine, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of two common analytical techniques for purity validation: Gas Chromatography-Mass Spectrometry (GC-MS) and acid-base titration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile and semi-volatile compounds in a mixture and provides their mass-to-charge ratio, allowing for both qualitative and quantitative analysis.[1][2] Titration, on the other hand, is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte.[3] For an amine like this compound, an acid-base titration is typically employed to determine its basicity and, by extension, its purity.[4][5]

This comparison guide will delve into the experimental protocols for both methods, present a comparative data table, and discuss the relative advantages and disadvantages of each technique to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific method for identifying and quantifying volatile impurities in a sample.[6][7]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent Intuvo 9000 GC with a single quadrupole MS detector).[8]

  • Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of amines.[9]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like methanol or dichloromethane to obtain a 1 mg/mL solution.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Titration Protocol

Acid-base titration is a cost-effective and straightforward method for determining the overall basicity of the amine sample.

Experimental Protocol:

  • Instrumentation: A potentiometric titrator with a glass pH electrode and a burette.

  • Reagents:

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution.

    • Glacial acetic acid.[5]

    • Indicator (e.g., methyl orange) or a pH meter for potentiometric titration.

  • Sample Preparation: Accurately weigh about 0.2 g of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration Procedure:

    • Place the dissolved sample on a magnetic stirrer and immerse the pH electrode.

    • Titrate the sample with the standardized 0.1 M HCl solution.

    • Record the volume of HCl added and the corresponding pH readings.

    • The endpoint is determined by the point of maximum inflection on the titration curve (the equivalence point).

  • Calculation of Purity:

    Purity (%) = (V × M × MW) / (W × 1000) × 100

    Where:

    • V = Volume of HCl at the equivalence point (mL)

    • M = Molarity of the HCl solution (mol/L)

    • MW = Molecular weight of this compound (141.27 g/mol )

    • W = Weight of the sample (g)

Data Presentation

The following table summarizes hypothetical but representative data for the purity validation of a single batch of this compound using both GC-MS and titration.

ParameterGC-MSTitration
Purity (%) 99.5%99.2%
Relative Standard Deviation (RSD) 0.2%0.5%
Limit of Detection (LOD) ~0.01%Not Applicable
Limit of Quantification (LOQ) ~0.05%Not Applicable
Identified Impurities Isomer A (0.2%), Impurity B (0.1%), Unidentified (0.2%)Not Applicable
Analysis Time per Sample ~30 minutes~15 minutes
Cost per Sample HighLow
Specificity High (identifies and quantifies individual impurities)Low (determines total basicity)
Comparison and Discussion

GC-MS offers high specificity and sensitivity, allowing for the separation, identification, and quantification of individual impurities, even at trace levels.[2] This is a significant advantage in drug development, where the identification of potentially toxic byproducts is crucial. However, GC-MS requires expensive instrumentation and skilled personnel for operation and data interpretation.

Titration, on the other hand, is a simple, rapid, and inexpensive technique that provides a good measure of the overall purity of the amine.[10] Its major limitation is its lack of specificity; it cannot distinguish between the main compound and other basic impurities.[3] Therefore, any basic impurity will be titrated along with the this compound, potentially leading to an overestimation of purity if such impurities are present.

Conclusion

For a comprehensive purity validation of this compound, a combination of both GC-MS and titration is often the most effective approach. GC-MS should be employed for in-depth impurity profiling and identification, especially during process development and for the analysis of reference standards. Titration can then be used as a rapid and cost-effective method for routine quality control of batches where the impurity profile is already well-characterized. The choice between the two ultimately depends on the specific requirements of the analysis, including the desired level of detail, budget, and throughput.

Visualizations

experimental_workflow cluster_gcms GC-MS Workflow cluster_titration Titration Workflow gcms_start Sample Preparation gcms_inject GC Injection & Separation gcms_start->gcms_inject gcms_detect MS Detection gcms_inject->gcms_detect gcms_data Data Analysis gcms_detect->gcms_data gcms_report Purity Report & Impurity Profile gcms_data->gcms_report titration_start Sample Preparation titration_titrate Titration with Standard Acid titration_start->titration_titrate titration_endpoint Endpoint Determination titration_titrate->titration_endpoint titration_calc Purity Calculation titration_endpoint->titration_calc titration_report Purity Report titration_calc->titration_report

Caption: Experimental workflows for GC-MS and Titration analysis.

logical_relationship start Purity Validation of this compound need_impurity_profile Need to Identify/Quantify Specific Impurities? start->need_impurity_profile routine_qc Routine Quality Control? need_impurity_profile->routine_qc No use_gcms Use GC-MS need_impurity_profile->use_gcms Yes use_titration Use Titration routine_qc->use_titration Yes use_both Use Both (Complementary) routine_qc->use_both No (Initial Characterization) use_gcms->use_both

Caption: Decision tree for selecting an analytical method.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity in Isophorone Diamine Derivative Research

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the development of immunoassays for small molecules like isophorone diamine (IPDA) derivatives is achieving high antibody specificity. Due to the structural similarities among these derivatives, antibodies raised against one compound may exhibit cross-reactivity with others, potentially leading to inaccurate quantification and false-positive results. While specific cross-reactivity data for antibodies against IPDA derivatives is limited in publicly available literature, this guide provides a comprehensive framework for understanding, evaluating, and reporting such interactions. By synthesizing data from studies on structurally related aliphatic and aromatic amines, this document offers researchers, scientists, and drug development professionals a robust methodology for assessing antibody performance.

Understanding Antibody Cross-Reactivity

Cross-reactivity occurs when an antibody, generated against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[1][2] For small molecules like IPDA and its derivatives, which are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an immune response. The specificity of the resulting antibodies is heavily influenced by the structure of this hapten-carrier conjugate and the unique features of the hapten that are presented to the immune system.[3]

Experimental Data: An Illustrative Comparison

To demonstrate how cross-reactivity is quantified, the following table presents illustrative data based on studies of other aliphatic and aromatic amines. This serves as a model for how researchers should present their findings when evaluating antibodies against IPDA derivatives. The key metric used is the IC50 value, which represents the concentration of the analyte required to inhibit 50% of the antibody binding in a competitive assay. Cross-reactivity is then calculated relative to the immunizing hapten.

Table 1: Representative Cross-Reactivity Data for Anti-Amine Antibodies

CompoundIC50 (ng/mL)Cross-Reactivity (%)*
Immunizing Hapten (e.g., IPDA-derivative 1) 1.2 100
IPDA-derivative 2245.0
Isophorone Diamine (IPDA)1500.8
Hexamethylene Diamine> 1000< 0.1
Unrelated Aromatic Amine> 1000< 0.1

*Cross-reactivity (%) = (IC50 of Immunizing Hapten / IC50 of Tested Compound) x 100

Note: The data in this table is for illustrative purposes and does not represent actual experimental results for IPDA-derivative antibodies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating antibody performance. Below are methodologies for key experiments involved in generating and characterizing antibodies for small molecules.

Hapten Synthesis and Carrier Protein Conjugation

To generate an immune response against a small molecule like an IPDA derivative, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.[3]

Protocol for Hapten Synthesis (General Example):

  • Functionalization: Introduce a reactive functional group (e.g., carboxyl or amino group) onto the IPDA derivative if one is not already present and accessible for conjugation. This often involves a multi-step chemical synthesis.

  • Activation: Activate the functional group to facilitate conjugation. For a carboxyl group, this can be achieved by forming an N-hydroxysuccinimide (NHS) ester using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.[4]

  • Conjugation: React the activated hapten with the carrier protein (KLH or BSA). The primary amine groups on the lysine residues of the protein will react with the NHS ester to form a stable amide bond.

  • Purification: Remove unconjugated hapten and byproducts from the hapten-protein conjugate using dialysis or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry.

Antibody Production (Monoclonal)

Monoclonal antibodies offer high specificity and batch-to-batch consistency.[5] The hybridoma technique is a classic method for their production.

Protocol for Monoclonal Antibody Production:

  • Immunization: Immunize mice (e.g., BALB/c) with the IPDA derivative-KLH conjugate emulsified in an adjuvant over a period of several weeks.

  • Screening: Monitor the antibody titer in the mouse serum using an indirect ELISA with the IPDA derivative-BSA conjugate as the coating antigen.

  • Fusion: Once a high antibody titer is achieved, sacrifice the mouse and fuse its spleen cells with myeloma cells to create hybridomas.

  • Selection: Select for fused hybridoma cells using a selective medium (e.g., HAT medium).

  • Cloning and Screening: Screen the supernatant from individual hybridoma clones for the presence of antibodies that bind to the IPDA derivative-BSA conjugate. Subclone positive hybridomas by limiting dilution to ensure monoclonality.

  • Expansion and Purification: Expand the selected monoclonal hybridoma cell line in vitro or in vivo to produce larger quantities of the antibody. Purify the monoclonal antibody from the culture supernatant or ascites fluid using protein A/G affinity chromatography.

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Testing

The ciELISA is a common and effective method for quantifying the cross-reactivity of antibodies against small molecules.[3]

Protocol for ciELISA:

  • Coating: Coat a 96-well microtiter plate with the IPDA derivative-BSA conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours.

  • Competitive Reaction: In a separate plate, pre-incubate the monoclonal antibody with varying concentrations of the free IPDA derivative (the analyte) or potential cross-reactants.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours. During this step, the free analyte competes with the coated antigen for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and analytes.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) and incubate for 1 hour.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).

  • Data Acquisition: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a dose-response curve. Determine the IC50 value for each tested compound and calculate the percent cross-reactivity as described in Table 1.[3]

Visualizing the Workflow

To clarify the relationships between the experimental stages, the following diagrams illustrate the key processes.

G cluster_0 Hapten-Carrier Conjugate Synthesis cluster_1 Antibody Production cluster_2 Cross-Reactivity Testing (ciELISA) ipda IPDA Derivative conjugate IPDA-Carrier Conjugate ipda->conjugate Conjugation carrier Carrier Protein (KLH/BSA) carrier->conjugate immunize Immunization of Mice conjugate->immunize Immunogen fusion Hybridoma Fusion immunize->fusion screening Screening & Cloning fusion->screening purification Antibody Purification screening->purification competition Competitive Binding (Ab + Free Analyte) purification->competition Purified mAb plate Coat Plate with IPDA-BSA plate->competition detection Detection & Analysis competition->detection

Caption: Workflow for generation and testing of anti-IPDA derivative antibodies.

G cluster_0 Competitive Binding in ciELISA cluster_1 High Specificity cluster_2 Cross-Reactivity ab Antibody ab_target Binds Strongly ab->ab_target ab_related Binds Weakly ab->ab_related target Target Analyte (IPDA-derivative 1) ab_target->target related Related Compound (IPDA-derivative 2) ab_related->related

Caption: Principle of antibody specificity and cross-reactivity in a competitive assay.

References

Spectroscopic Comparison of Cis and Trans Isomers of 3,3,5-Trimethylcyclohexylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 3,3,5-trimethylcyclohexylamine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. The information herein is based on established principles of stereoisomer analysis in substituted cyclohexylamines, providing a robust framework for their differentiation and characterization.

Data Presentation: Predicted Spectroscopic Data

Due to a lack of specific experimentally published data for the individual isomers of this compound, the following tables summarize the predicted spectroscopic characteristics for each isomer based on analogous compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ) for cis-isomer (ppm) Predicted Chemical Shift (δ) for trans-isomer (ppm) Key Differentiating Features
H-1 (CH-NH₂)~2.5 - 3.0 (axial)~3.0 - 3.5 (equatorial)The H-1 proton in the more stable chair conformation of the cis-isomer is expected to be axial and thus shielded (lower δ) compared to the equatorial H-1 proton in the trans-isomer.
NH₂~1.0 - 2.0 (broad singlet)~1.0 - 2.0 (broad singlet)The chemical shift of the amine protons is highly dependent on solvent and concentration.
CH₃ (C3-axial)~0.8 - 1.0~0.8 - 1.0
CH₃ (C3-equatorial)~0.9 - 1.1~0.9 - 1.1
CH₃ (C5)~0.8 - 1.0~0.8 - 1.0The C5-methyl group will be equatorial in the most stable conformation of both isomers.
Cyclohexyl CH₂~1.0 - 1.8~1.0 - 1.8Complex multiplets are expected for the ring protons.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ) for cis-isomer (ppm) Predicted Chemical Shift (δ) for trans-isomer (ppm) Key Differentiating Features
C-1 (CH-NH₂)~50 - 55~55 - 60The C-1 carbon in the cis-isomer (axial NH₂) is expected to be shielded compared to the trans-isomer (equatorial NH₂).
C-3~30 - 35~30 - 35
C-5~25 - 30~25 - 30
CH₃ (C3)~25 - 30~25 - 30Two distinct signals are expected for the gem-dimethyl groups.
CH₃ (C5)~20 - 25~20 - 25
Cyclohexyl CH₂~30 - 45~30 - 45

Table 3: Predicted IR Spectral Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) for cis-isomer Predicted Wavenumber (cm⁻¹) for trans-isomer Key Differentiating Features
N-H Stretch3300 - 3500 (two bands for primary amine)3300 - 3500 (two bands for primary amine)The position and shape of these bands can be influenced by intermolecular and intramolecular hydrogen bonding, which may differ slightly between isomers.
N-H Bend (Scissoring)~1590 - 1650~1590 - 1650
C-N Stretch~1000 - 1250~1000 - 1250The exact position may vary slightly due to the different steric environments.
C-H Stretch (Aliphatic)~2850 - 2960~2850 - 2960
Fingerprint Region< 1500< 1500The fingerprint region is expected to show the most significant differences between the two isomers due to the variations in their overall symmetry and vibrational modes.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation Key Differentiating Features
[M]⁺141Molecular IonThe relative abundance of the molecular ion may differ slightly between the isomers.
[M-CH₃]⁺126Loss of a methyl group
[M-C₃H₇]⁺98Loss of a propyl group (from the cyclohexane ring)
[CH=NH₂]⁺30Alpha-cleavage characteristic of primary amines.The relative intensities of fragment ions may vary due to differences in the steric environment around the amine group, potentially leading to different fragmentation pathways or probabilities.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the comparison of cis- and trans-3,3,5-trimethylcyclohexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16 to 64, depending on the sample concentration.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: 0-12 ppm.

      • Temperature: 298 K.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-220 ppm.

    • Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of the liquid amine sample directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Procedure:

      • Acquire a background spectrum of the clean, empty sample compartment.

      • Place the prepared salt plates with the sample in the spectrometer's sample holder.

      • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the amine in a volatile organic solvent (e.g., dichloromethane or methanol) into the GC. The GC will separate the components of the mixture before they enter the mass spectrometer.

    • Direct Infusion: For a pure sample, infuse a dilute solution directly into the ion source using a syringe pump.

  • Ionization:

    • Electron Ionization (EI): This is a common, high-energy ionization technique that leads to extensive fragmentation, providing a detailed fragmentation pattern.

    • Chemical Ionization (CI): A softer ionization technique that often results in a more abundant molecular ion peak, which is useful for confirming the molecular weight.

  • Mass Analysis:

    • Instrument: A mass spectrometer such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

    • Parameters (for EI):

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 20-300.

    • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers of this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Synthesis Synthesis of 3,3,5-trimethylcyclohexanone Reduction Reductive Amination Synthesis->Reduction Separation Isomer Separation (e.g., Chromatography) Reduction->Separation Cis_Isomer cis-3,3,5-trimethylcyclohexylamine Separation->Cis_Isomer Trans_Isomer trans-3,3,5-trimethylcyclohexylamine Separation->Trans_Isomer NMR NMR Spectroscopy (¹H and ¹³C) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS Compare_NMR Compare Chemical Shifts and Coupling Constants NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies (Fingerprint Region) IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Conclusion Structural Elucidation and Isomer Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of cis and trans isomers.

Performance evaluation of isophorone diamine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a critical determinant for the success of an asymmetric synthesis campaign. An ideal auxiliary should be readily available, easily attached to and removed from the substrate, and exert a high degree of stereocontrol over the course of the reaction, ultimately affording the desired product in high yield and stereochemical purity. While a multitude of chiral auxiliaries have been developed, this guide focuses on a comparative evaluation of auxiliaries derived from C2-symmetric diamines, with a particular emphasis on (1R,2R)-1,2-diaminocyclohexane (DACH), and benchmarks their performance against established auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam.

Performance Comparison in Key Asymmetric Reactions

The efficacy of a chiral auxiliary is best assessed through its performance in a range of stereoselective transformations. The following tables summarize the available data on the use of DACH-derived auxiliaries in comparison to other widely used chiral auxiliaries in asymmetric Diels-Alder, aldol, and Michael addition reactions.

Table 1: Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDieneDienophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)
(1R,2R)-DACH derivative CyclopentadieneN-Acryloyl derivative>95%>95%~85%
Evans' Oxazolidinone CyclopentadieneN-Acryloyl-(S)-4-benzyl-2-oxazolidinone>98%N/A>90%
Oppolzer's Camphorsultam CyclopentadieneN-Acryloyl-(2R)-bornane-10,2-sultam>98%N/A>95%

Table 2: Asymmetric Aldol Reaction

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Yield (%)
(1R,2R)-DACH amide Propionamide derivativeBenzaldehyde>95:5>95%~80%
Evans' Oxazolidinone N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehyde>99:1>99%>90%
(S)-(-)-2-Amino-3-phenyl-1,1-diphenyl-1-propanol (SAPP) PropionaldehydeBenzaldehyde98:2>98%~90%

Table 3: Asymmetric Michael Addition

Chiral AuxiliaryMichael DonorMichael AcceptorDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)
(1R,2R)-DACH bis-sulfonamide Diethyl malonateChalcone>90%>90%~90%
Evans' Oxazolidinone N-Enoyl-(S)-4-benzyl-2-oxazolidinoneDimethyl malonate>95%N/A>85%
(S)-Proline AcetoneNitrostyreneN/A>95%>90%

Note: The data presented is a synthesis of typical results reported in the literature and may vary depending on specific reaction conditions and substrates.

Experimental Workflow and Stereochemical Control

The general workflow for employing a chiral auxiliary in asymmetric synthesis involves a three-step sequence: attachment of the auxiliary to the prochiral substrate, the diastereoselective reaction to create the new stereocenter(s), and subsequent removal of the auxiliary to yield the desired enantiomerically enriched product.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Substrate-Auxiliary Adduct Substrate-Auxiliary Adduct Prochiral Substrate->Substrate-Auxiliary Adduct Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Substrate-Auxiliary Adduct Diastereoselective Reaction Diastereoselective Reaction Substrate-Auxiliary Adduct->Diastereoselective Reaction Diastereomeric Product Diastereomeric Product Diastereoselective Reaction->Diastereomeric Product Auxiliary Cleavage Auxiliary Cleavage Diastereomeric Product->Auxiliary Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Auxiliary Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary G cluster_0 Stereochemical Induction Model (Diels-Alder) Dienophile Dienophile (with DACH auxiliary) TransitionState [4+2] Transition State Dienophile->TransitionState Diene Diene Diene->TransitionState MajorProduct Major Diastereomer TransitionState->MajorProduct Favored approach (less steric hindrance) MinorProduct Minor Diastereomer TransitionState->MinorProduct Disfavored approach (steric hindrance)

Comparative Guide to Alternative Curing Agents for Isophorone Diamine in High-Temperature Composite Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative curing agents to isophorone diamine (IPDA) for use in high-temperature epoxy-based composite materials. The selection of an appropriate curing agent is critical in determining the thermomechanical performance and processing characteristics of the final composite. This document presents an objective analysis of cycloaliphatic amines, aromatic amines, and anhydride-based curing agents, supported by experimental data to aid in the selection of the optimal curing system for demanding applications.

Comparison of Curing Agent Classes

The performance of an epoxy composite is significantly influenced by the chemical structure of the curing agent. While isophorone diamine (IPDA) is a widely used cycloaliphatic amine offering a good balance of properties, alternatives may be sought for enhanced thermal stability, mechanical strength, or different processing requirements.

  • Cycloaliphatic Amines: This class of curing agents, which includes IPDA, is known for its low viscosity, good color stability, and moderate glass transition temperatures (Tg).[1] They offer a good balance of properties and are often used in applications where good mechanical performance and a relatively low curing temperature are required.[1] An alternative within this class is Dytek® DCH-99, which has been shown to provide a higher Tg compared to IPDA.[2]

  • Aromatic Amines: Aromatic amines, such as 4,4'-diaminodiphenyl sulfone (DDS), are characterized by their rigid molecular structures.[3] This rigidity imparts excellent thermal stability and high glass transition temperatures to the cured epoxy network, making them suitable for high-temperature applications.[3][4] However, they typically require higher curing temperatures and can be more brittle than aliphatic or cycloaliphatic amines.[3] Aromatic amines generally provide outstanding heat resistance and mechanical properties.[5]

  • Anhydride Curing Agents: Anhydrides represent another class of high-performance curing agents.[6] They are known for providing cured epoxy systems with high thermal resistance, exceptional chemical resistance, and good electrical insulating properties.[7] The curing reaction with anhydrides is often slower and requires accelerators and elevated temperatures.[7] Different types of anhydrides, such as methyltetrahydrophthalic anhydride (MTHPA) and nadic anhydride (NA), can be used to tailor the properties of the final composite.[4]

Quantitative Performance Data

The following tables summarize the key performance indicators for epoxy composites cured with IPDA and a selection of alternative curing agents. The data has been compiled from various sources and represents typical performance characteristics. It is important to note that direct comparison between different studies can be challenging due to variations in the specific epoxy resin used, composite manufacturing process, and testing conditions.

Table 1: Thermal Properties of Cured Epoxy Resins

PropertyIsophorone Diamine (IPDA)Dytek® DCH-994,4'-Diaminodiphenyl Sulfone (DDS)Methyltetrahydrophthalic Anhydride (MTHPA)Nadic Anhydride (NA)
Glass Transition Temperature (Tg), °C 158[2]176[2]~238[8]~150-160 (typical)~170-180 (typical)
Heat Deflection Temperature (HDT), °C 97[2]94[2]>200 (typical)Not widely reportedNot widely reported
Decomposition Temperature (TGA, 5% weight loss), °C ~330-350Not Found~350-400~350-380~360-390

Note: The properties of anhydride-cured systems are highly dependent on the accelerator and cure cycle used.

Table 2: Mechanical Properties of Cured Epoxy Resins

PropertyIsophorone Diamine (IPDA)Dytek® DCH-994,4'-Diaminodiphenyl Sulfone (DDS)Methyltetrahydrophthalic Anhydride (MTHPA)Nadic Anhydride (NA)
Flexural Strength (MPa) 84.1[2]88.3[2]~100-150[9]~110-140~120-150
Flexural Modulus (GPa) 2.6[2]3.0[2]~2.5-3.5[9]~2.8-3.2~3.0-3.5
Tensile Strength (MPa) 44.1[2]30.3[2]~70-90~60-80~70-90
Izod Impact Strength, Unnotched (ft-lbf/in²) 7.1[2]5.9[2]Not FoundNot FoundNot Found

Experimental Methodologies

The data presented in this guide are typically generated using a suite of standardized analytical techniques. Below are detailed methodologies for the key experiments cited.

Composite Panel Fabrication
  • Objective: To prepare standardized composite laminates for mechanical and thermal testing.

  • Methodology:

    • A liquid epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA) is preheated to reduce its viscosity.

    • The stoichiometric amount of the curing agent (IPDA, DCH-99, DDS, or anhydride with accelerator) is added to the preheated resin.

    • The mixture is thoroughly stirred until a homogeneous solution is obtained and then degassed in a vacuum oven to remove entrapped air.

    • Layers of reinforcing fabric (e.g., carbon fiber or glass fiber) are impregnated with the resin mixture using a hand lay-up or a resin infusion technique.

    • The impregnated layers are stacked in a mold to the desired thickness.

    • The laminate is cured in a heated press or an autoclave according to a specific cure cycle (temperature and pressure profile) optimized for the particular curing agent. For example, aromatic amines and anhydrides typically require higher curing temperatures and longer post-curing times than cycloaliphatic amines.[3][7]

    • After curing, the composite panel is allowed to cool slowly to room temperature before being demolded.

    • Test specimens are then machined from the cured panels to the dimensions specified in the relevant ASTM standards.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
  • Objective: To determine the glass transition temperature (Tg) of the cured epoxy matrix.

  • Methodology:

    • A small sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

    • The sample is placed in the DSC instrument along with an empty reference pan.

    • The sample is subjected to a controlled heating program, typically at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).[10]

    • The heat flow to the sample is monitored as a function of temperature.

    • The Tg is observed as a step-like change in the heat flow curve, and the midpoint of this transition is reported as the glass transition temperature.[10]

    • A second heating run is often performed after a controlled cooling cycle to ensure the complete cure of the sample and to obtain a more accurate Tg value.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability
  • Objective: To evaluate the thermal stability and decomposition temperature of the cured epoxy.

  • Methodology:

    • A small sample of the cured epoxy is placed in a TGA sample pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Flexural Strength and Modulus Testing
  • Objective: To measure the flexural properties of the composite material according to ASTM D790.

  • Methodology:

    • Rectangular test specimens are machined from the composite panels to the dimensions specified in ASTM D790.

    • The specimen is placed on two supports in a three-point bending test fixture.

    • A load is applied to the center of the specimen at a constant rate of crosshead motion until the specimen fractures or reaches a specified strain.

    • The load and deflection are recorded throughout the test.

    • The flexural strength is calculated as the maximum stress in the outer fiber at the point of failure.

    • The flexural modulus (a measure of stiffness) is calculated from the slope of the initial linear portion of the stress-strain curve.

Tensile Strength Testing
  • Objective: To determine the tensile properties of the composite material according to relevant standards such as ASTM D3039 for polymer matrix composites.

  • Methodology:

    • "Dog-bone" shaped or straight-sided specimens with tabs are machined from the composite panels.

    • The specimen is mounted in the grips of a universal testing machine.

    • A tensile load is applied to the specimen at a constant rate of extension until it fractures.

    • The load and elongation are recorded during the test.

    • The tensile strength is calculated as the maximum stress the material can withstand before failure.

    • The tensile modulus is determined from the slope of the stress-strain curve in the elastic region.

Visualizations

The following diagrams illustrate the curing mechanisms of different classes of curing agents with epoxy resins and a typical experimental workflow for composite characterization.

curing_mechanisms cluster_cycloaliphatic Cycloaliphatic Amine Curing cluster_aromatic Aromatic Amine Curing cluster_anhydride Anhydride Curing Epoxy1 Epoxy Group Intermediate1 Secondary Amine + Hydroxyl Group Epoxy1->Intermediate1 Ring Opening Amine1 Primary Amine (e.g., IPDA) Amine1->Intermediate1 Crosslink1 Crosslinked Polymer Intermediate1->Crosslink1 Epoxy2 Epoxy Group Intermediate2 Adduct Formation Epoxy2->Intermediate2 High Temp. Amine2 Aromatic Amine (e.g., DDS) Amine2->Intermediate2 Crosslink2 High Tg Polymer Intermediate2->Crosslink2 Epoxy3 Epoxy Group Crosslink3 Polyester Network Epoxy3->Crosslink3 Esterification Anhydride Anhydride (e.g., MTHPA) Monoester Carboxylic Acid Monoester Anhydride->Monoester Ring Opening Initiator Initiator (e.g., Hydroxyl Group) Initiator->Monoester Monoester->Crosslink3

Caption: Curing mechanisms of epoxy resins with different classes of hardeners.

experimental_workflow cluster_thermal Thermal Characterization cluster_mechanical Mechanical Characterization start Material Selection (Epoxy, Curing Agent, Fiber) fabrication Composite Fabrication (Lay-up, Curing) start->fabrication machining Specimen Machining fabrication->machining thermal Thermal Analysis machining->thermal mechanical Mechanical Testing machining->mechanical DSC DSC (Tg) thermal->DSC TGA TGA (Stability) thermal->TGA Flexural Flexural Test (ASTM D790) mechanical->Flexural Tensile Tensile Test (ASTM D3039) mechanical->Tensile data Data Analysis & Comparison end Conclusion data->end DSC->data TGA->data Flexural->data Tensile->data

Caption: Experimental workflow for composite characterization.

logical_comparison cluster_properties Performance Characteristics CuringAgents Curing Agent Classes Cycloaliphatic Cycloaliphatic Amines (e.g., IPDA, DCH-99) CuringAgents->Cycloaliphatic Aromatic Aromatic Amines (e.g., DDS) CuringAgents->Aromatic Anhydride Anhydrides (e.g., MTHPA, NA) CuringAgents->Anhydride GoodToughness Good Toughness Cycloaliphatic->GoodToughness Good LowViscosity Low Viscosity Cycloaliphatic->LowViscosity Excellent LowTempCure Low Temp. Cure Cycloaliphatic->LowTempCure Good HighTg High Tg Aromatic->HighTg Excellent HighStrength High Strength Aromatic->HighStrength Excellent ChemRes Chemical Resistance Aromatic->ChemRes Good Anhydride->HighTg Excellent Anhydride->ChemRes Excellent

Caption: Logical comparison of curing agent performance characteristics.

Conclusion

The selection of a curing agent for high-temperature composite applications requires a careful consideration of the trade-offs between thermal performance, mechanical properties, and processing characteristics.

  • Cycloaliphatic amines , such as IPDA and its alternatives like DCH-99, offer a versatile and balanced performance profile suitable for a wide range of applications. They provide good mechanical properties and are processable at moderate temperatures.

  • Aromatic amines are the preferred choice when exceptional thermal stability and high glass transition temperatures are the primary requirements.[3] The rigidity of their molecular structure translates to superior performance at elevated temperatures, although this can come at the cost of reduced toughness and more demanding processing conditions.

  • Anhydride curing agents also provide excellent high-temperature performance and chemical resistance.[7] They offer long pot lives, which can be advantageous for the manufacturing of large composite structures. However, they require a heat cure and the presence of an accelerator.

Ultimately, the optimal curing agent will depend on the specific performance targets and manufacturing constraints of the intended application. This guide provides a foundational comparison to aid researchers and scientists in navigating the selection process and in designing the next generation of high-performance composite materials.

References

Safety Operating Guide

3,3,5-Trimethylcyclohexylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3,3,5-Trimethylcyclohexylamine is critical due to its hazardous properties, including flammability and severe corrosivity to skin and eyes.[1] Adherence to strict safety protocols and regulatory requirements is essential to protect personnel and the environment. This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for research, scientific, and drug development professionals.

Safety and Hazard Summary

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is harmful if swallowed and may cause an allergic skin reaction. Therefore, handling and disposal require robust safety measures, including the use of appropriate Personal Protective Equipment (PPE) and adherence to local and national hazardous waste regulations.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound and its common isomer mixture, Isophorone Diamine.

PropertyValue
Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Boiling Point 247 °C (lit.)
Melting Point 10 °C (lit.)
Flash Point >230 °F (>110 °C)
Density 0.924 g/mL at 20 °C (lit.)
Vapor Pressure 0.02 hPa at 20 °C
log Kow 0.99 (Indicates low bioaccumulation potential)[2]
Toxicity to Fish (LC50) 110 mg/l for Leuciscus idus (Golden orfe) over 96 hours

Note: Some data corresponds to the related compound Isophorone Diamine (CAS 2855-13-2), which is an isomer mixture containing this compound.[3]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted as hazardous waste. Do not discharge it into sewer systems or the environment.[1]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent any skin contact.[1][4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1]

2. Waste Collection and Storage:

  • Container: Collect waste this compound in its original container or a suitable, properly labeled, and tightly closed chemical waste container.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound". Mark the container to indicate its hazards, such as "Corrosive" and "Flammable".

  • Storage: Store the waste container in a designated, locked-up, cool, dry, and well-ventilated area, away from incompatible materials.[1][5] Do not mix with other waste streams.

3. Spill and Leak Management:

  • Containment: In case of a spill, prevent further leakage if it is safe to do so.[1] Evacuate personnel to a safe area.

  • Cleanup: Remove all ignition sources.[1] Collect the spilled material using spark-proof tools and an inert absorbent material.

  • Disposal of Cleanup Materials: Place the absorbed material and contaminated items into a suitable container for disposal as hazardous waste, in accordance with appropriate laws and regulations.[1]

4. Final Disposal Procedure:

  • Professional Disposal: The material must be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, state, and federal laws and regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

5. Contaminated Packaging Disposal:

  • Uncleaned Containers: Handle uncleaned containers in the same manner as the product itself.

  • Decontamination: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and managed as acute hazardous waste.[6]

  • Final Disposal of Packaging: After proper decontamination, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill, if permitted by local regulations. Combustible packaging materials may be incinerated.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Initiate Disposal of This compound ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First collect 2. Collect & Store Waste in Labeled, Closed Container ppe->collect spill Spill Occurs collect->spill Spill? route 3. Select Disposal Route collect->route No Spills spill_proc Follow Spill Cleanup Protocol (Contain, Absorb, Collect) spill->spill_proc Yes spill->route No spill_proc->collect Contain & Collect haz_waste 4a. Dispose of as Hazardous Chemical Waste route->haz_waste Chemical Waste empty_cont 4b. Decontaminate Empty Container route->empty_cont Empty Container contact_ehs 5. Contact EHS or Licensed Waste Disposal Contractor haz_waste->contact_ehs incinerate 6. Arrange for Controlled Incineration / Destruction contact_ehs->incinerate end Disposal Complete incinerate->end triple_rinse Triple Rinse Container (Collect Rinsate as HazWaste) empty_cont->triple_rinse dispose_cont Dispose of Container per Local Regulations triple_rinse->dispose_cont dispose_cont->end

References

Essential Safety and Operational Guide for 3,3,5-Trimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 3,3,5-Trimethylcyclohexylamine (also known as Isophorone Diamine). The following information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

To prevent skin contact, eye damage, and inhalation, the following personal protective equipment is mandatory when handling this compound.[1][2][3]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles and a face shield where splashing is possible.[1][4][5]Protects against severe eye irritation and chemical burns.[1][6]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber), a disposable apron or coverall (e.g., Tychem SL), and steel-toed shoes.[1][6]The substance causes severe skin burns and may cause an allergic skin reaction.[7] Contaminated clothing should not be allowed out of the workplace.[8]
Respiratory Protection Required when vapors or aerosols are generated. Use a respirator with an appropriate canister or an air-line respirator.[6]Protects against inhalation of harmful vapors which may cause respiratory irritation.[1]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and exposure.

ProcedureGuideline
Handling Handle in a well-ventilated area.[1] Use non-sparking tools and take precautionary measures against static discharge.[1][9] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[8] Wash hands and any exposed skin thoroughly after handling.[1][8]
Storage Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][9] Keep away from heat, sparks, open flames, and hot surfaces.[1][9] Store locked up and apart from incompatible materials such as strong oxidizing agents.[1][3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[7] Rinse the skin with plenty of water/shower for at least 15 minutes.[1] Seek immediate medical attention. Wash contaminated clothing before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call a physician or ophthalmologist.
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste TypeDisposal Guideline
Unused Product Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7][8] Do not mix with other waste.
Contaminated Materials Spill cleanup materials and uncleaned containers should be treated as hazardous waste.[10] Place in suitable, closed, and labeled containers for disposal.[1][10]
Environmental Precautions Do not allow the product to enter drains or the sewage system.[1][7] Discharge into the environment must be avoided.[1]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 spill Chemical Spill Occurs evacuate Alert others & Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe assess Assess Spill Size (Minor vs. Major) ppe->assess major_spill Major Spill (>2.5L or High Hazard) assess->major_spill minor_spill Minor Spill (<2.5L Low Hazard) assess->minor_spill call_ehs Call Emergency Services / EHS major_spill->call_ehs >2.5L contain Contain Spill (Use absorbents) minor_spill->contain <2.5L cleanup Collect Residue with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Area (Mild detergent & water) cleanup->decontaminate dispose Package & Label Waste for Hazardous Disposal decontaminate->dispose

Caption: Workflow for handling a chemical spill event.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,5-Trimethylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
3,3,5-Trimethylcyclohexylamine

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